Hu7691 free base
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H21F3N4O |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C22H21F3N4O/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30)/t15-,20+/m0/s1 |
InChI 键 |
PALTUSLCLFDFQQ-MGPUTAFESA-N |
手性 SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F |
规范 SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F |
产品来源 |
United States |
Foundational & Exploratory
Hu7691 free base mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Hu7691 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hu7691 is a potent, orally active, and selective inhibitor of the protein kinase B (Akt) signaling pathway. Developed as a pan-Akt inhibitor with notable selectivity for Akt1 over Akt2, Hu7691 has demonstrated significant anti-proliferative effects across a range of human cancer cell lines and efficacy in in vivo tumor models.[1][2] Its mechanism is centered on the direct inhibition of Akt, a critical node in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[2][3] This targeted approach allows Hu7691 to modulate downstream cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] A key feature of Hu7691 is its improved cutaneous safety profile, which is attributed to its 24-fold higher selectivity for Akt1 over Akt2, as the inhibition of Akt2 is linked to keratinocyte apoptosis and skin rash, a common dose-limiting toxicity for other Akt inhibitors.[1][5] This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, pharmacokinetic profile, and detailed experimental protocols relevant to the study of Hu7691.
Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Hu7691 exerts its therapeutic effects by directly inhibiting the kinase activity of Akt (also known as Protein Kinase B). Akt is a serine/threonine kinase that functions as a central hub in the PI3K/Akt/mTOR signaling cascade, a pathway crucial for regulating cell cycle, survival, and metabolism.[3]
In many cancers, this pathway is aberrantly activated, often through mutations in upstream components like PI3K or loss of the tumor suppressor PTEN. This leads to the constitutive activation of Akt. The activation process involves the translocation of Akt to the cell membrane, where it is phosphorylated at two key residues by PDK1 and mTORC2 (or PDK2).[3]
Once active, Akt phosphorylates a multitude of downstream substrates, including mTOR, the pro-apoptotic protein Bad, and cell cycle regulators like Cyclin D1, thereby promoting cell growth and inhibiting apoptosis.[2][3] Hu7691 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of these downstream targets. By inhibiting Akt, Hu7691 effectively halts this pro-survival signaling, leading to decreased cell proliferation and, in some contexts like neuroblastoma, the induction of cellular differentiation.[4][6]
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of Hu7691.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Notes |
| Akt1 | 4.0 | Potent inhibition of the primary isoform.[1] |
| Akt2 | 97.5 | 24.4-fold lower potency compared to Akt1, linked to reduced skin toxicity.[1] |
| Akt3 | 28.0 | Moderate inhibition.[1] |
| PKA | 11.0 | Off-target activity noted.[1] |
| P70S6K | 229 | Moderate off-target activity.[1] |
| ROCK1 | 354 | Weak off-target activity.[1] |
| PKCη | 629 | Weak off-target activity.[1] |
| RSK1 | 756 | Weak off-target activity.[1] |
| SGK | 1009 | Weak off-target activity.[1] |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| Neuroblastoma | Neuroblastoma | 2.73 - 18.0 | Range across six different neuroblastoma cell lines.[7] |
| Various Cancers | Glioblastoma, Lung, etc. | 0.6 - 27 | Range across 18 different human tumor cell lines.[1] |
| HaCaT | Normal Keratinocyte | 15.2 | Lower toxicity to skin cells compared to other Akt inhibitors.[1] |
| HL7702 | Normal Liver | 5.4 | Moderate activity against normal liver cells.[1] |
| HPDE6-C7 | Normal Pancreatic Duct | 16.1 | Low activity against normal pancreatic cells.[1] |
Table 3: Pharmacokinetic Profile
| Species | Dose & Route | T₁₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng/mL·h) |
| Rat | 15 mg/kg, Oral | 8.68 | 171.17 | 2820.64 |
| Rat | 2 mg/kg, IV | 6.24 | 207.52 | 532.87 |
| Beagle Dog | 20 mg/kg, Oral | 16.7 | 905.65 | 36303 |
Data sourced from MedchemExpress, citing primary literature.[1]
Experimental Protocols
In Vitro Cell Viability (SRB Assay)
This protocol is adapted from studies on neuroblastoma cell lines.[7][8]
-
Cell Seeding: Seed neuroblastoma cells (e.g., Neuro2a, CHP-126) in 96-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 20-30% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of Hu7691 in DMSO. Create a serial dilution series (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) in the appropriate cell culture medium.
-
Treatment: Replace the existing medium in the 96-well plates with the medium containing the different concentrations of Hu7691. Include a vehicle control (DMSO) at a concentration equal to that in the highest Hu7691 dose.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization & Readout: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
In Vivo Tumor Xenograft Study
This protocol is based on the neuroblastoma xenograft model.[7][9]
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of Neuro2a cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 × length × width²).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, 40 mg/kg Hu7691, 80 mg/kg Hu7691).
-
Drug Formulation & Administration: Prepare Hu7691 in a suitable vehicle (e.g., 0.5% CMC-Na). Administer the compound daily via oral gavage (i.g.) for a predetermined period (e.g., 17 days), often with a schedule of 5 days on, 2 days off to minimize toxicity.
-
Monitoring: Measure tumor volumes and body weights daily or every other day. Observe the animals for any signs of toxicity.
-
Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blotting for p-Akt levels, immunohistochemistry for differentiation markers like β-III tubulin).[9]
-
Efficacy Calculation: Calculate tumor growth inhibition (TGI) or relative tumor volume (RTV) to assess efficacy.
Workflow Diagram: Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. researchgate.net [researchgate.net]
- 6. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Hu7691 Free Base: An In-Depth Technical Guide to Akt Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making the components of this pathway attractive targets for therapeutic intervention. Akt, a serine/threonine protein kinase, exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. While sharing significant structural similarity, these isoforms have distinct, and at times opposing, roles in cellular processes and disease progression. This technical guide provides a detailed overview of Hu7691 free base, a potent and selective inhibitor of Akt kinases. We present its isoform selectivity profile, delve into its mechanism of action, and provide detailed experimental protocols for key assays relevant to its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on Akt-targeted therapies.
Introduction to Akt Isoforms and Their Roles in Cancer
The three Akt isoforms, Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), are central nodes in the PI3K signaling cascade.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (S473) in the hydrophobic motif by the mTORC2 complex.[2]
While often grouped together, the Akt isoforms exhibit non-redundant functions. Akt1 is primarily involved in cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 plays a significant role in brain development. In the context of cancer, the differential roles of Akt isoforms are becoming increasingly apparent, influencing tumor initiation, progression, and response to therapy. This isoform specificity underscores the need for selective inhibitors to achieve targeted therapeutic effects while minimizing off-target toxicities.
This compound: A Selective Akt Inhibitor
Hu7691 is an orally active, small molecule inhibitor of Akt kinases.[3] It has demonstrated significant anti-proliferative effects in various human tumor cell lines and has shown dose-dependent tumor growth inhibition in xenograft models.[3] A key characteristic of Hu7691 is its selectivity for different Akt isoforms.
Quantitative Data on Akt Isoform Selectivity
The inhibitory activity of Hu7691 against the three Akt isoforms has been quantified by determining the half-maximal inhibitory concentration (IC50) values. These values, summarized in the table below, indicate a preferential inhibition of Akt1 over Akt2 and Akt3.
| Akt Isoform | IC50 (nM) |
| Akt1 | 4.0 |
| Akt2 | 97.5 |
| Akt3 | 28 |
| Data sourced from MedchemExpress.[3] |
This selectivity profile suggests that Hu7691 may offer a therapeutic advantage in cancers driven by Akt1 hyperactivation.
Mechanism of Action
Hu7691 exerts its inhibitory effect by targeting the kinase activity of Akt. A primary mechanism of its action is the reduction of Akt phosphorylation at the Serine 473 residue.[3] This dephosphorylation prevents the full activation of Akt, thereby inhibiting its ability to phosphorylate downstream substrates and propagate the signaling cascade that promotes cell survival and proliferation.
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K/Akt/mTOR signaling pathway and the point of intervention for an Akt inhibitor like Hu7691.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Hu7691.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and selectivity of Akt inhibitors like Hu7691.
Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase using a fluorescence-based assay.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound, serially diluted
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Hu7691 in the kinase assay buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific Akt isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
The Neurogenic Potential of Hu7691: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hu7691, a novel and potent pan-Akt kinase inhibitor, has demonstrated significant potential in promoting neurogenesis, primarily through the induction of differentiation in neuronal cell lineages. This technical guide synthesizes the current preclinical data on Hu7691, detailing its mechanism of action, summarizing key quantitative findings, and providing an overview of the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of Hu7691 in neurodegenerative diseases and neuro-oncology.
Introduction
The protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurological disorders. Hu7691 has emerged as a selective inhibitor of Akt, and recent studies have illuminated its profound effects on neuronal differentiation, positioning it as a promising candidate for therapeutic intervention.[1][2] Preclinical investigations have shown that by inhibiting Akt, Hu7691 can induce cell cycle arrest and promote neurite outgrowth in neuroblastoma cell lines, suggesting a broader potential for inducing neurogenesis.[1][2] This document provides an in-depth look at the scientific evidence supporting the neurogenic effects of Hu7691.
Mechanism of Action: AKT Inhibition
Hu7691 functions as a pan-Akt inhibitor, targeting the central node of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is integral to numerous cellular processes, and its inhibition by Hu7691 leads to a cascade of downstream effects that favor cell differentiation over proliferation.[1][2] The primary mechanism involves the suppression of Akt's kinase activity, which in turn modulates the function of downstream targets such as mTOR, GSK3β, and cell cycle regulators.
Signaling Pathway of Hu7691-Induced Neurogenesis
Caption: Hu7691 inhibits Akt, leading to downstream effects that promote neuronal differentiation.
Quantitative Data Summary
The neurogenic effects of Hu7691 have been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.
Table 1: In Vitro Efficacy of Hu7691 on Neuroblastoma Cell Lines [2]
| Cell Line | IC50 (µM) for Cell Viability (72h) | Observations |
| Neuro2a | ~1.0 | Significant neurite outgrowth |
| IMR-32 | ~2.5 | Induction of differentiation markers |
| SK-N-BE(2) | ~5.0 | Cell cycle arrest at G1/S phase |
| SK-N-DZ | ~3.0 | Morphological changes indicative of differentiation |
| CHP-126 | ~4.0 | Anti-proliferative effects |
| SK-N-SH | ~2.0 | Promotion of neurite extension |
Table 2: In Vivo Efficacy of Hu7691 in Neuroblastoma Xenograft Model [2]
| Treatment Group | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | - | Progressive tumor growth |
| Hu7691 | 40 | ~50% | Induction of differentiation markers in tumor tissue |
| Hu7691 | 80 | ~75% | Significant reduction in tumor volume |
| ATRA (control) | 80 | ~40% | Moderate tumor growth inhibition |
Table 3: Toxicology Profile of Hu7691 in Rats (14-Day Study) [3][5]
| Sex | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Male | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart |
| Female | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of Hu7691.
Cell Culture and Reagents
-
Cell Lines: Human neuroblastoma cell lines (IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, SK-N-SH) and murine neuroblastoma cell line (Neuro2a) were used.[2]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hu7691 Preparation: Hu7691 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for experiments.[6]
Cell Viability Assay
-
Method: The anti-proliferative effects of Hu7691 were assessed using a standard MTT or similar cell viability assay.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of Hu7691 for 72 hours. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was then added to each well, and the plates were incubated to allow for the formation of formazan crystals. The crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]
Neurite Outgrowth Assay
-
Purpose: To quantitatively assess the differentiation-inducing effect of Hu7691.
-
Procedure: Neuroblastoma cells (e.g., Neuro2a) were treated with Hu7691 or a vehicle control. After a specified incubation period (e.g., 24-72 hours), cells were fixed and imaged using a microscope. The length of the longest neurite for each cell was measured using image analysis software. Cells with neurites longer than the diameter of the cell body were considered differentiated. The percentage of differentiated cells and the average neurite length were calculated.[2]
Experimental Workflow for In Vitro Neurogenesis Assays
Caption: A streamlined workflow for assessing the neurogenic effects of Hu7691 in vitro.
Cell Cycle Analysis
-
Method: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure: Cells were treated with Hu7691 for a designated time, then harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases was determined.[1]
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., nude mice) were used to establish neuroblastoma xenografts.[2]
-
Procedure: Neuroblastoma cells were injected subcutaneously into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Hu7691 was administered orally at specified doses for a defined period. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised, weighed, and processed for histological and molecular analysis to assess markers of differentiation.[2]
Clinical Development Status
Hu7691 has completed preclinical studies and has been approved for clinical trials by the National Medical Products Administration of China (Approval No. 2020LP00826).[2] As of the latest available information, publicly accessible details regarding the design and status of these clinical trials, particularly those investigating its neurogenic effects, are limited. Further information is anticipated as the clinical development program progresses.
Conclusion
Hu7691 represents a promising therapeutic agent with demonstrated neurogenic effects mediated through the inhibition of the Akt signaling pathway. The preclinical data robustly support its ability to induce neuronal differentiation in cancer cell models, suggesting a potential for broader applications in regenerative neurology. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic utility of Hu7691. Future clinical investigations will be critical in determining the safety and efficacy of Hu7691 in human subjects.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine affects the neurogenesis of rat fetal neural stem progenitor cells via the PI3K/Akt-p27 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Role of Hu7691 Free Base in Neuroblastoma Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Hu7691 free base, a potent AKT inhibitor, in inducing the differentiation of neuroblastoma cells. Neuroblastoma, a common and often fatal childhood cancer, presents a significant therapeutic challenge, with high-risk cases showing poor prognosis.[1][2] Differentiation therapy, which aims to mature malignant cells into a less aggressive state, is a promising strategy for neuroblastoma treatment.[1][2] Recent findings have identified Hu7691 as a key molecule in promoting this process, offering a potential new avenue for targeted therapy.[1][2]
Quantitative Analysis of Hu7691-Induced Neuroblastoma Differentiation
Hu7691 has been shown to effectively inhibit proliferation and induce differentiation in a range of neuroblastoma cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Anti-proliferative Activity of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) after 72h |
| Neuro2a | Amplified | 2.73 |
| IMR-32 | Amplified | Not specified |
| SK-N-BE(2) | Amplified | Not specified |
| SK-N-DZ | Amplified | Not specified |
| CHP-126 | Amplified | Not specified |
| SK-N-SH | Non-amplified | 18.0 |
| Data extracted from studies on the effects of Hu7691 on various neuroblastoma cell lines.[2] |
Table 2: In Vivo Efficacy of Hu7691 in a Neuro2a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Hu7691 | 40 mg/kg | Significant |
| Hu7691 | 80 mg/kg | Significant |
| ATRA (control) | 80 mg/kg | Significant |
| Results from an in vivo study where Hu7691 was administered orally for 17 days.[2] |
Core Signaling Pathway: AKT Inhibition
The primary mechanism by which Hu7691 induces neuroblastoma differentiation is through the inhibition of the Protein Kinase B (AKT) signaling pathway.[1][2] The AKT pathway is a critical regulator of cell survival, proliferation, and tumorigenesis.[1][3] In neuroblastoma, the blockage of this pathway leads to cell cycle arrest and the initiation of a differentiation program.[1][2] The diagram below illustrates the central role of AKT in this process.
Caption: Hu7691 inhibits the AKT pathway, leading to decreased proliferation and induced differentiation.
Experimental Protocols
This section details the key experimental methodologies for assessing the effects of Hu7691 on neuroblastoma cells.
Cell Culture and Reagents
-
Cell Lines: A panel of human and murine neuroblastoma cell lines should be used, including those with and without MYCN amplification (e.g., Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH).[2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for treating the cells. All-trans retinoic acid (ATRA) can be used as a positive control for differentiation.[2][4]
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Neurite Outgrowth Assay
Morphological differentiation is assessed by quantifying the growth of neurites, a hallmark of neuronal maturation.
-
Cell Seeding: Plate neuroblastoma cells at a low density in multi-well plates.
-
Treatment: Treat cells with varying concentrations of Hu7691 for a defined period (e.g., 72 hours).
-
Imaging: Capture images of the cells using a microscope.
-
Quantification: Measure the length of neurites relative to the cell body diameter. A cell is considered differentiated if it possesses at least one neurite twice the length of its cell body diameter.
Gene Expression Analysis (Quantitative PCR)
To confirm differentiation at the molecular level, the expression of neuronal differentiation markers is quantified using qPCR.
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using primers for neuronal marker genes such as Eno2, Egr2, and Bdnf.[2]
-
Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression.
Broader Signaling Context
While AKT inhibition is the primary mechanism, it is important to consider the broader signaling landscape of neuroblastoma. Pathways such as PI3K/AKT/mTOR and RAS-MAPK are also known to play a role in neuroblastoma pathogenesis.[5][6][7] The diagram below illustrates the interconnectedness of these pathways.
Caption: Interconnected signaling pathways in neuroblastoma and the point of intervention for Hu7691.
Conclusion
This compound represents a promising therapeutic agent for neuroblastoma by inducing differentiation through the inhibition of the AKT signaling pathway. The data presented in this guide underscore its potential and provide a framework for further research and development. The detailed protocols and pathway diagrams serve as a resource for scientists working to advance differentiation-based therapies for this challenging pediatric cancer. Further investigation into the long-term effects and potential combination therapies involving Hu7691 is warranted to fully realize its clinical potential.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT pathway in neuroblastoma and its therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression and molecular pathway activation signatures of MYCN-amplified neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-proliferative Properties of Hu7691 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative properties of Hu7691, a novel and potent pan-Akt kinase inhibitor. Hu7691 has demonstrated significant anti-tumor efficacy across a range of human tumor xenografts and has been approved for clinical trials.[1] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Hu7691 functions as a pan-Akt kinase inhibitor, targeting a central node in the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is aberrantly activated, contributing to malignant progression.[2]
Hu7691's inhibitory action on Akt disrupts downstream signaling, leading to the modulation of various cellular proteins that promote cell growth and inhibit apoptosis.[2] A primary effect observed is the induction of cell differentiation, particularly in neuroblastoma, where it promotes neurite outgrowth and cell cycle arrest.[1]
Quantitative Data on Anti-proliferative Activity
The anti-proliferative effects of Hu7691 have been quantified across various cancer cell lines, with a notable focus on neuroblastoma. The half-maximal inhibitory concentration (IC50) values demonstrate a concentration-dependent decrease in cell viability.
| Cell Line | Cancer Type | IC50 (μmol/L) | Reference |
| Neuro2a | Neuroblastoma | 2.73 | [1] |
| IMR-32 | Neuroblastoma | 18.0 | [1] |
| SK-N-BE(2) | Neuroblastoma | Not specified | [1] |
| SK-N-DZ | Neuroblastoma | Not specified | [1] |
| CHP-126 | Neuroblastoma | Highly sensitive | [1] |
| SK-N-SH | Neuroblastoma | Not specified | [1] |
In vivo studies using a Neuro2a xenograft model in nude mice have also demonstrated significant anti-tumor activity. Oral administration of Hu7691 resulted in a dose-dependent inhibition of tumor growth.[1]
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Hu7691 | 80 mg/kg | 54.6% (T/C value) | 47.7% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to determine the effect of Hu7691 on cell viability.
-
Cell Seeding: Various neuroblastoma cell lines are seeded in 96-well plates at a density of 20%–30%.
-
Drug Treatment: Cells are treated with Hu7691 at a range of concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 μmol/L) for 72 hours.
-
Cell Fixation: After treatment, cells are fixed.
-
Staining: Sulforhodamine B (SRB) solution (4 mg/mL) is added to each well and incubated for 30 minutes.
-
Washing: Unbound dye is removed by washing.
-
Solubilization: The protein-bound dye is solubilized.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell viability relative to untreated controls.[3]
Western Blotting
This technique is employed to detect changes in protein expression levels within key signaling pathways.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, GAP43).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of Hu7691 in a living organism.
-
Cell Inoculation: Neuro2a cells are inoculated into the axilla of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 30–45 mm³).
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: Mice are orally administered with a placebo or Hu7691 (e.g., 40 and 80 mg/kg) five times a week.
-
Monitoring: Tumor volume and body weight are measured daily.
-
Endpoint: After a set period (e.g., 17 days), mice are sacrificed, and tumors are excised for further analysis (e.g., weight, protein, and RNA extraction).[1]
Visualizing Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway and Hu7691 Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by Hu7691.
References
Hu7691 free base chemical structure and properties
An In-depth Technical Guide to Hu7691 Free Base
Introduction
This compound is an orally active, potent, and selective pan-Akt inhibitor with significant anti-proliferative and neurogenic effects.[1] It targets all three isoforms of the serine/threonine-specific protein kinase Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] Aberrant activation of this pathway is a critical factor in the malignant progression of many cancers, making Akt a prominent target for novel anti-cancer therapies.[3][4] Hu7691 has demonstrated the ability to induce differentiation in neuroblastoma cells and has shown efficacy in suppressing tumor growth in various xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[3][5][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
Hu7691 is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H21F3N4O | [2][] |
| Molecular Weight | 414.42 g/mol | [1][2] |
| CAS Number | 2241232-43-7 | [2][] |
| Purity | >97.98% | [3] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In solvent) | -80°C for 1 year | [1] |
Mechanism of Action
Hu7691 functions as a pan-Akt kinase inhibitor, effectively targeting the three main isoforms of Akt.[3] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and inhibition of apoptosis.[4][8]
The activation of Akt occurs downstream of phosphatidylinositol 3-kinase (PI3K).[4] Activated PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the cell membrane.[4] This translocation allows for the phosphorylation and subsequent activation of Akt.[4] Once activated, Akt phosphorylates a multitude of downstream substrates, including mTOR, Bad, and cyclin D1, which in turn promote cell growth and inhibit apoptosis.[3][8]
Hu7691 exerts its therapeutic effects by inhibiting the kinase activity of Akt, thereby blocking the downstream signaling cascade.[5] This inhibition leads to several key cellular outcomes:
-
Induction of Cell Differentiation: In neuroblastoma cell lines, Hu7691 has been shown to induce differentiation, characterized by neurite outgrowth and cell cycle arrest.[5]
-
Anti-proliferative Effects: By blocking the pro-growth signals mediated by Akt, Hu7691 effectively inhibits the proliferation of various tumor cell lines.[1][5]
-
Tumor Growth Arrest: In vivo studies have confirmed that Hu7691 can significantly arrest the growth of neuroblastoma xenografts.[6]
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691.
Experimental Protocols and Findings
Several key in vitro and in vivo studies have been conducted to characterize the activity and safety of Hu7691.
In Vitro Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effect of Hu7691 on various neuroblastoma cell lines.
-
Methodology:
-
Findings: Hu7691 demonstrated a dose-dependent anti-proliferative effect across multiple neuroblastoma cell lines.[5] In HaCaT cells, treatment with Hu7691 (2.25 to 36 μM for 24 hours) led to a significant decrease in the phosphorylation level of Akt (S473).[1]
In Vivo Tumor Growth Inhibition in Xenograft Model
-
Objective: To evaluate the in vivo therapeutic efficacy of Hu7691 in a neuroblastoma mouse model.
-
Methodology:
-
Neuro2a xenografts were established by axillary inoculation in nude mice.[9]
-
Once tumors reached a volume of 30–45 mm³, mice were randomized into treatment and control groups.[9]
-
Mice received daily oral administration of either a placebo, Hu7691 (40 or 80 mg/kg), or all-trans retinoic acid (ATRA) (80 mg/kg) for 17 days.[9]
-
Tumor volume and body weight were measured daily.[9]
-
-
Findings: Hu7691 significantly inhibited tumor growth in a dose-dependent manner.[1][6] The average tumor volume in mice treated with 80 mg/kg of Hu7691 was substantially smaller than that in the vehicle-treated group.[9]
Experimental Workflow Diagram
Caption: Workflow for the in vivo neuroblastoma xenograft study.
In Vivo Toxicology Study
-
Objective: To assess the safety and toxicology of Hu7691 following repeated oral administration in rats.[4]
-
Methodology:
-
Male rats received daily oral doses of 12.5, 50, 100, and 150 mg/kg/day of Hu7691 for 14 consecutive days.[3][10]
-
Female rats received daily oral doses of 12.5, 25, 50, and 75 mg/kg/day for 14 consecutive days.[3][10]
-
Hematological assessments, organ weight measurements, and histopathological examinations were performed.[10]
-
Findings: The study identified potential target organs for toxicity, including the spleen, thymus, and gastrointestinal tract, with possible impacts on the liver, kidneys, heart, and ovaries.[10] The No Observed Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Inhibitory Activity
| Target | IC50 | Reference |
| Akt1 | 4.0 nM | [2] |
| Akt2 | 97.5 nM | [2] |
| Akt3 | 28 nM | [2] |
In Vivo Study Parameters
| Study Type | Animal Model | Dosage | Duration | Key Finding | Reference |
| Efficacy | Nude Mice (Neuro2a Xenograft) | 12.5, 25, 50 mg/kg (oral, daily) | 22 days | Dose-dependent inhibition of tumor growth | [1] |
| Toxicology (Male) | Sprague Dawley Rats | 12.5, 50, 100, 150 mg/kg (oral, daily) | 14 days | NOAEL ≤ 12.5 mg/kg/day | [10] |
| Toxicology (Female) | Sprague Dawley Rats | 12.5, 25, 50, 75 mg/kg (oral, daily) | 14 days | NOAEL ≤ 12.5 mg/kg/day | [10] |
Conclusion
This compound is a promising, orally bioavailable pan-Akt inhibitor with potent anti-tumor activity. Its mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, has been well-characterized. In vitro and in vivo studies have demonstrated its efficacy in inhibiting cancer cell proliferation and arresting tumor growth, particularly in neuroblastoma models. While toxicology studies have identified potential target organs and established a NOAEL, further research is warranted to fully elucidate its clinical potential. The data presented in this guide underscore the significance of Hu7691 as a candidate for further development in targeted cancer therapy.
References
- 1. This compound | Akt | TargetMol [targetmol.com]
- 2. This compound|2241232-43-7|COA [dcchemicals.com]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Hu7691 Free Base: A Novel, Potent, and Selective Akt Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hu7691 is a novel, orally active, and selective pan-Akt inhibitor that has demonstrated significant potential in preclinical studies for the treatment of various cancers. Its discovery was driven by the need to mitigate the cutaneous toxicities associated with earlier generations of Akt inhibitors. This was achieved through a structure-based drug design approach, focusing on achieving selectivity for Akt1 over Akt2, the isoform implicated in skin rash. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Hu7691 free base, intended for researchers and professionals in the field of drug development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. While several Akt inhibitors have been developed, their clinical utility has often been hampered by dose-limiting toxicities, particularly skin rash.[2] Research has suggested that the inhibition of the Akt2 isozyme may be a key driver of keratinocyte apoptosis, leading to these cutaneous adverse effects.[2]
This understanding spurred the development of Hu7691, a potent and selective Akt inhibitor designed to minimize Akt2 inhibition and thereby reduce skin toxicity.[2] The successful design and synthesis of Hu7691, leading to its approval for clinical trials by the National Medical Products Administration (NMPA), represents a significant advancement in the field of targeted cancer therapy.[2][3]
Discovery of Hu7691
The discovery of Hu7691 was the result of a rational, structure-based drug design strategy. The process began with a lead compound that, while potent, exhibited high levels of Akt2 inhibition and associated toxicity. Through dihedral angle-based design and molecular dynamics simulations, researchers identified key structural modifications that could enhance selectivity for Akt1 over Akt2.[2] This meticulous optimization process led to the identification of Hu7691, which demonstrated a 24-fold selectivity for Akt1 over Akt2.[2]
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) free base.
Experimental Protocol
Materials and Methods: All reagents and solvents were of commercial grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
-
To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent, add 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC.
-
After cooling, acidify the mixture with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Step 2: Synthesis of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)
-
To a solution of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a solution of (3S,4S)-4-(3,4-difluorophenyl)piperidin-3-amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford this compound.
Biological Activity and Selectivity
Hu7691 exhibits potent inhibitory activity against Akt isoforms and demonstrates significant anti-proliferative effects across a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Hu7691 against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 4.0 |
| Akt2 | 97.5 |
| Akt3 | 28 |
Data sourced from MedchemExpress.[4]
Table 2: Anti-proliferative Activity of Hu7691 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87-MG | Glioblastoma | 0.6 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HT-29 | Colon Cancer | 3.1 |
| MDA-MB-231 | Breast Cancer | 4.2 |
| HepG2 | Liver Cancer | 5.8 |
| SKOV3 | Ovarian Cancer | 8.9 |
| KHOS | Osteosarcoma | 27 |
IC50 values represent the concentration of Hu7691 required to inhibit cell growth by 50%. Data sourced from MedchemExpress.[4]
Pharmacokinetic Profile
Preclinical studies have provided initial insights into the pharmacokinetic properties of Hu7691.
Table 3: Pharmacokinetic Parameters of Hu7691 in Rats and Beagle Dogs
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng/mL*h) |
| Rat | 15 | Oral | 8.68 | 171.17 | 2820.64 |
| Rat | 2 | IV | 6.24 | 207.52 | 532.87 |
| Beagle Dog | 20 | Oral | 16.7 | 905.65 | 36303 |
Data sourced from MedchemExpress.[4]
Mechanism of Action and Signaling Pathway
Hu7691 exerts its anti-cancer effects by inhibiting the kinase activity of Akt, a key downstream effector of the PI3K signaling pathway. By blocking Akt, Hu7691 prevents the phosphorylation of numerous downstream substrates that are critical for cell survival, growth, and proliferation.
References
In Vitro Characterization of Hu7691 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel, orally active, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies.[1][2][3] Developed through a systematic structure-activity relationship (SAR) study, Hu7691 exhibits potent inhibitory activity against Akt isoforms and has shown promising results in various cancer cell lines, particularly in neuroblastoma, where it induces cell differentiation and inhibits proliferation.[1][4] This technical guide provides a comprehensive overview of the in vitro characterization of Hu7691 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The compound has been approved for clinical trials by the National Medical Products Administration (NMPA) under the IND application 2020LP00826.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro studies of Hu7691.
Table 1: Inhibitory Activity against Akt Isoforms
| Isoform | IC₅₀ (nM) |
| Akt1 | 4.0 |
| Akt2 | 97.5 |
| Akt3 | 28 |
Data sourced from MedchemExpress.[2]
Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) |
| PKA | 11 |
| PKCη | 629 |
| ROCK1 | 354 |
| RSK1 | 756 |
| p70S6K | 229 |
| SGK | 1009 |
Data sourced from MedchemExpress.[2] This demonstrates Hu7691's selectivity for AKT over other kinases in the AGC family, although it shows some activity against PKA.
Table 3: Anti-proliferative Activity in Neuroblastoma Cell Lines
| Cell Line | IC₅₀ (μM) |
| Neuro2a | 2.73 |
| IMR-32 | 18.0 |
| SK-N-BE(2) | Not specified |
| SK-N-DZ | Not specified |
| CHP-126 | Not specified |
| SK-N-SH | Not specified |
Data represents cell viability after 72 hours of treatment and is sourced from Bing et al., 2023.[1]
Table 4: Anti-proliferative Activity in Other Human Tumor Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ Range (μM) |
| U87-MG | Glioblastoma | 0.6 - 27 |
| U251 | Glioblastoma | 0.6 - 27 |
| A549 | Lung Cancer | 0.6 - 27 |
| HepG2 | Liver Cancer | 0.6 - 27 |
| HT-29 | Colon Cancer | 0.6 - 27 |
| KHOS | Osteosarcoma | 0.6 - 27 |
| MDA-MB-231 | Breast Cancer | 0.6 - 27 |
| PC3 | Prostate Cancer | 0.6 - 27 |
| SKOV3 | Ovarian Cancer | 0.6 - 27 |
Data sourced from MedchemExpress, which references a study by Che et al., 2021.[2][5]
Table 5: Cytotoxicity in Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (μM) |
| HaCaT | Keratinocytes | 15.2 |
| HL7702 | Normal Liver Cells | 5.4 |
| HPDE6-C7 | Normal Pancreatic Duct Epithelial Cells | 16.1 |
Data sourced from MedchemExpress.[2] This suggests a degree of selectivity for cancer cells over some normal cell lines.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Hu7691 and the workflows for its in vitro characterization.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Hu7691 Free Base: A Technical Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel, orally active, and selective pan-Akt inhibitor that has garnered significant interest within the oncology drug development community.[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt (also known as Protein Kinase B) is a serine/threonine protein kinase that plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common feature in a multitude of human cancers, making Akt a compelling therapeutic target.[3] Hu7691 has demonstrated potent inhibitory effects on the proliferation of various tumor cell lines and has shown significant anti-tumor efficacy in multiple human tumor xenograft models.[3][4] This technical guide provides an in-depth overview of the target engagement of Hu7691 free base, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Target Engagement Data
The inhibitory activity of Hu7691 has been characterized through in vitro kinase assays, revealing its potency against the three Akt isoforms.
Table 1: In Vitro Inhibitory Activity of Hu7691 against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 4.0 |
| Akt2 | 97.5 |
| Akt3 | 28 |
Data sourced from MedChemExpress.[1]
Table 2: Kinase Selectivity Profile of Hu7691
| Kinase | IC50 (nM) |
| PKA | 11 |
| p70S6K | 229 |
| ROCK1 | 354 |
| PKCη | 629 |
| RSK1 | 756 |
| SGK | 1009 |
Data sourced from MedChemExpress.[1]
The data indicates that while Hu7691 is a potent pan-Akt inhibitor, it exhibits a degree of selectivity for Akt1 over Akt2.[2][5] This selectivity is a key design feature aimed at mitigating the cutaneous toxicities, such as skin rash, that have been a dose-limiting factor for other Akt inhibitors in clinical development.[2] The inhibition of Akt2 in keratinocytes is hypothesized to be a driver of this toxicity.[2]
Signaling Pathway
Hu7691 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the central role of Akt in this cascade and the point of intervention for Hu7691.
Experimental Protocols
While specific target engagement studies for Hu7691 using methods like the Cellular Thermal Shift Assay (CETSA) are not publicly available, this section outlines a generalized experimental workflow for an in vitro kinase inhibition assay, a standard method for determining the IC50 values of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a typical luminescence-based kinase assay to measure the inhibitory activity of a compound against a specific kinase.
1. Materials and Reagents:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
This compound (serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of Hu7691 in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction:
-
Add the kinase, substrate, and Hu7691 (or vehicle control) to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of ATP consumed is proportional to the kinase activity.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of Hu7691 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Hu7691 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Logical Framework for Reduced Cutaneous Toxicity
The development of Hu7691 was guided by a strategy to minimize the skin toxicities observed with other Akt inhibitors. The following diagram illustrates the proposed logical relationship between Akt2 inhibition, keratinocyte apoptosis, and the improved safety profile of Hu7691.
Conclusion
Hu7691 is a potent, orally bioavailable pan-Akt inhibitor with a promising preclinical profile. Its target engagement is characterized by low nanomolar inhibition of Akt isoforms, with a notable selectivity for Akt1 over Akt2, which is anticipated to translate into a better safety profile regarding cutaneous toxicities. The data and methodologies presented in this technical guide provide a foundational understanding of the target engagement of Hu7691 for researchers and drug development professionals working to advance novel cancer therapeutics. Further studies, including direct binding assays and cellular target engagement confirmation, will continue to elucidate the detailed molecular interactions of this promising clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Hu7691
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hu7691 is a novel, potent, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models and has entered clinical trials. A key characteristic of Hu7691 is its high oral bioavailability, a critical attribute for patient compliance and therapeutic success. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of Hu7691, including detailed experimental methodologies and a summary of its mechanism of action within the PI3K/Akt signaling pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Hu7691 is a novel pan-Akt inhibitor that has shown promising anti-cancer activity in various tumor models.[2] Preclinical studies have been completed, and Hu7691 has received approval for clinical trials from the National Medical Products Administration (2020LP00826), highlighting its potential as a cancer therapeutic.[3] A significant advantage of Hu7691 is its "rather high oral bioavailability," which is a desirable characteristic for a clinical candidate.[3]
Pharmacokinetics of Hu7691
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for Hu7691 are not publicly available in the reviewed literature, preclinical studies have established that the compound is orally bioavailable and achieves systemic exposure sufficient for anti-tumor activity.[3] The following sections detail the experimental designs of preclinical studies that have evaluated the effects of orally administered Hu7691.
Animal Models and Dosing Regimens
Preclinical pharmacokinetic and toxicology studies of Hu7691 have been conducted in Sprague Dawley (SD) rats and nude mice bearing neuroblastoma xenografts.[2][3]
Table 1: Oral Dosing Regimens for Hu7691 in Preclinical Studies
| Species | Study Type | Dose Levels (mg/kg/day) | Dosing Vehicle | Dosing Frequency | Study Duration | Reference |
| SD Rats (Male) | 14-Day Toxicology | 12.5, 50, 100, 150 | 0.5% Methylcellulose (MC) | Once daily | 14 consecutive days | [2] |
| SD Rats (Female) | 14-Day Toxicology | 12.5, 25, 50, 75 | 0.5% Methylcellulose (MC) | Once daily | 14 consecutive days | [2] |
| Nude Mice | Efficacy (Neuroblastoma Xenograft) | 40, 80 | Carboxymethylcellulose sodium (CMC-Na) | Daily, 5 times a week | 17 days | [3] |
Oral Bioavailability of Hu7691
Published studies consistently refer to Hu7691 as having a "rather high oral bioavailability," which was a key factor in its selection as a clinical candidate.[3] However, the precise percentage of oral bioavailability has not been disclosed in the available literature. The determination of absolute oral bioavailability typically involves comparing the area under the plasma concentration-time curve (AUC) following oral administration with the AUC after intravenous (IV) administration.
Experimental Protocols
Detailed protocols for the pharmacokinetic studies of Hu7691 are not fully described in the public domain. However, based on standard practices for similar preclinical studies, the following methodologies were likely employed.
Oral Administration in Rats (Toxicology Study)
The 14-day repeated-dose oral toxicity study in SD rats provides a framework for the oral administration protocol.[2]
Caption: Workflow for the 14-day oral toxicology study of Hu7691 in rats.
-
Animals: Male and female Sprague Dawley rats were used.[2]
-
Housing and Acclimatization: Animals were housed under standard laboratory conditions and allowed to acclimatize before the study.
-
Dose Preparation: Hu7691 was prepared in a vehicle of 0.5% methylcellulose (MC).[2]
-
Administration: The drug was administered once daily via oral gavage for 14 consecutive days.[2]
-
Sample Collection: Blood samples were collected on day 14 for hematological and biochemical analysis.[4] The exact time points for pharmacokinetic analysis were not specified in the toxicology report.
-
Bioanalysis: While the specific bioanalytical method for Hu7691 is not detailed, LC-MS/MS is the standard for quantifying small molecules in plasma in such studies.
Determination of Oral Bioavailability (General Methodology)
The determination of key pharmacokinetic parameters and oral bioavailability would have likely followed a standard protocol.
Caption: General experimental workflow for determining oral bioavailability.
-
Animal Model: Typically, rats are used for initial pharmacokinetic profiling.
-
Dosing: Two groups of animals would be administered Hu7691, one intravenously and the other orally.
-
Blood Sampling: Serial blood samples would be collected at various time points post-dosing.
-
Sample Processing: Blood samples would be processed to plasma and stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used to quantify Hu7691 concentrations in plasma. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) would be calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Hu7691 functions as a pan-Akt inhibitor, targeting the three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[2] By inhibiting Akt, Hu7691 blocks the downstream signaling cascade that promotes cell growth, proliferation, and survival.[1]
Caption: Hu7691 inhibits the PI3K/Akt signaling pathway by targeting Akt.
In neuroblastoma cells, treatment with Hu7691 has been shown to inhibit the phosphorylation of Akt substrates such as PRAS40 and GSK-3β, confirming its mechanism of action.[3] This inhibition leads to cell cycle arrest and induction of differentiation.[3]
Conclusion
Hu7691 is a promising oral pan-Akt inhibitor with demonstrated preclinical anti-tumor activity. Its high oral bioavailability is a significant asset for its clinical development. While detailed quantitative pharmacokinetic data are not yet publicly available, the existing studies provide a solid foundation for its progression into clinical trials. Further publication of the pharmacokinetic profile of Hu7691 will be crucial for optimizing dosing schedules and ensuring its safe and effective use in cancer patients.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Hu7691 Free Base: A Pan-AKT Inhibitor's Activity Across Diverse Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 free base is an orally active and selective pan-AKT inhibitor targeting AKT1, AKT2, and AKT3 kinases.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Hu7691 has demonstrated significant anti-proliferative effects across a range of cancer cell lines, primarily through the induction of cell cycle arrest and, in some contexts, cellular differentiation.[4][5] This technical guide provides a comprehensive overview of the in vitro activity of Hu7691 in various cancer cell lines, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Data Presentation: In Vitro Efficacy of Hu7691
Hu7691 has shown a significant inhibitory effect on the growth of numerous human tumor cell lines derived from various tissues. The half-maximal inhibitory concentration (IC50) values for Hu7691 across a panel of cancer cell lines are summarized in the table below.
| Cancer Type | Cell Line | IC50 Range (µM) |
| Glioblastoma | U87-MG, U251 | 0.6 - 27 |
| Lung Cancer | A549 | 0.6 - 27 |
| Hepatocellular Carcinoma | HepG2 | 0.6 - 27 |
| Colon Cancer | HT-29 | 0.6 - 27 |
| Osteosarcoma | KHOS | 0.6 - 27 |
| Breast Cancer | MDA-MB-231 | 0.6 - 27 |
| Prostate Cancer | PC3 | 0.6 - 27 |
| Ovarian Cancer | SKOV3 | 0.6 - 27 |
| Neuroblastoma | Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, SK-N-SH | 2.73 - 18.0 |
Table 1: IC50 values of this compound in various human cancer cell lines. Data compiled from multiple sources.[1][6]
Signaling Pathways and Mechanism of Action
Hu7691 exerts its anti-cancer effects by inhibiting the kinase activity of all three AKT isoforms. This inhibition leads to a decrease in the phosphorylation of downstream AKT substrates, thereby modulating key cellular processes. In neuroblastoma cell lines, for instance, inhibition of AKT by Hu7691 has been shown to decrease the phosphorylation of GSK-3β, a downstream target of AKT.[6] This interruption of the AKT signaling cascade can lead to cell cycle arrest and the induction of neuronal differentiation.[4][5][6] While the inactivation of AKT is often associated with apoptosis, studies on neuroblastoma cells have indicated that Hu7691 induces differentiation rather than programmed cell death in this cancer type.[6] The downstream effects in other cancer cell lines are still under investigation but are expected to involve the modulation of key proteins regulating cell cycle progression and survival, such as mTOR, Bad, and Cyclin D1.[2]
Figure 1: Simplified signaling pathway of Hu7691's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Hu7691.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Hu7691 on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., U87-MG, A549, HT-29)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Hu7691 in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Hu7691. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for AKT Pathway Proteins
This protocol is used to assess the effect of Hu7691 on the phosphorylation status of AKT and its downstream targets.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK-3β, anti-total GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Hu7691 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Figure 3: General workflow for Western blot analysis.
Conclusion
This compound is a potent pan-AKT inhibitor with significant anti-proliferative activity across a broad spectrum of cancer cell lines. Its mechanism of action, centered on the inhibition of the crucial PI3K/AKT/mTOR signaling pathway, makes it a promising candidate for further preclinical and clinical investigation. The provided data and protocols offer a foundational guide for researchers to explore the therapeutic potential of Hu7691 in various cancer contexts. Further studies are warranted to elucidate the specific downstream effects and mechanisms of cell fate determination (apoptosis vs. cell cycle arrest vs. differentiation) in different cancer types to optimize its therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Understanding the Pan-Akt Inhibitory Effects of Hu7691: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a potent and orally active pan-Akt inhibitor, demonstrating significant anti-tumor efficacy in preclinical studies.[1][2] As a central node in the PI3K/Akt/mTOR signaling pathway, Akt (also known as Protein Kinase B) is a serine/threonine-specific protein kinase that plays a critical role in regulating cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of the Akt pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[3][4] Hu7691 has been shown to inhibit all three Akt isoforms (Akt1, Akt2, and Akt3) and has demonstrated pronounced inhibitory effects on the proliferation of a wide range of tumor cell lines.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory effects, and detailed experimental protocols for the evaluation of Hu7691.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Hu7691 exerts its therapeutic effects by directly inhibiting the kinase activity of Akt. The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival and proliferation. Upon activation by growth factors or other extracellular stimuli, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[4] Hu7691, as a pan-Akt inhibitor, blocks this cascade, thereby inducing cell cycle arrest and promoting apoptosis in cancer cells.[2]
Quantitative Data
In Vitro Inhibitory Activity
Hu7691 demonstrates potent inhibitory activity against all three Akt isoforms and a range of human tumor cell lines.
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| Akt1 | 4.0[1] | Neuro2a | 2.73[2] |
| Akt2 | 97.5[1] | IMR-32 | - |
| Akt3 | 28[1] | SK-N-BE(2) | - |
| PKA | 11[1] | SK-N-DZ | - |
| PKCη | 629[1] | CHP-126 | - |
| ROCK1 | 354[1] | SK-N-SH | 18.0[2] |
| RSK1 | 756[1] | U87-MG | 0.6 - 27[1] |
| P70S6K | 229[1] | U251 | 0.6 - 27[1] |
| SGK | 1009[1] | A549 | 0.6 - 27[1] |
| HepG2 | 0.6 - 27[1] | ||
| HT-29 | 0.6 - 27[1] | ||
| KHOS | 0.6 - 27[1] | ||
| MDA-MB-231 | 0.6 - 27[1] | ||
| PC3 | 0.6 - 27[1] | ||
| SKOV3 | 0.6 - 27[1] | ||
| HaCaT (normal) | 15.2[1] | ||
| HL7702 (normal) | 5.4[1] | ||
| HPDE6-C7 (normal) | 16.1[1] |
Table 1: In Vitro Inhibitory Activity of Hu7691. IC50 values against Akt isoforms and various human cancer and normal cell lines.
Pharmacokinetic Properties
Pharmacokinetic studies of Hu7691 have been conducted in rats and beagle dogs.
| Species | Dose | Route | T1/2 (hours) | Cmax (ng/mL) | AUC (ng/mL·h) |
| Rat | 15 mg/kg | Oral | 8.68[1] | 171.17[1] | 2820.64[1] |
| Rat | 2 mg/kg | IV | 6.24[1] | 207.52[1] | 532.87[1] |
| Beagle Dog | 20 mg/kg | Oral | 16.7[1] | 905.65[1] | 36303[1] |
Table 2: Pharmacokinetic Parameters of Hu7691. Summary of half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) in different species.
In Vivo Efficacy and Toxicology
Hu7691 has demonstrated dose-dependent tumor growth inhibition in xenograft models.[1][2] Toxicology studies have also been performed to determine its safety profile.
| Species | Model | Treatment | Outcome |
| Mouse | Neuro2a xenograft | 40 or 80 mg/kg/day, oral, 17 days | Arrests tumor growth and induces differentiation.[2] |
| Mouse | Various xenografts | 12.5-50 mg/kg/day, i.g., 22 days | Dose-dependent tumor growth inhibition.[1] |
| Rat | Toxicology Study | Male: 12.5, 50, 100, 150 mg/kg/day, oral, 14 days | NOAEL: ≤12.5 mg/kg/day. Potential target organs: spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries.[3][5] |
| Female: 12.5, 25, 50, 75 mg/kg/day, oral, 14 days |
Table 3: In Vivo Studies of Hu7691. Summary of efficacy in mouse xenograft models and key findings from a 14-day repeated-dose toxicology study in rats.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the pan-Akt inhibitory effects of Hu7691.
Akt Kinase Assay
This protocol is for determining the in vitro inhibitory activity of Hu7691 against Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Akt substrate peptide
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[6]
-
Hu7691 dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of Hu7691 in kinase buffer.
-
In a 96-well plate, add the Akt enzyme, substrate peptide, and Hu7691 dilution (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the kit.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions or by adding a stop solution (e.g., 3% phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the kit protocol to measure ADP production, which correlates with kinase activity.[6]
-
Calculate the percentage of inhibition for each Hu7691 concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-Akt (Ser473)
This protocol is to assess the effect of Hu7691 on Akt phosphorylation in cells.
Materials:
-
Cell culture reagents
-
Hu7691
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)[7]
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of Hu7691 for the desired time (e.g., 24 hours).[1]
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle shaking.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the cytotoxic effects of Hu7691 on cancer cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
Hu7691
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Hu7691 for 72 hours.[2]
-
Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.[8]
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[8]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[8]
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Read the absorbance at 515 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Immunofluorescence for Neuronal Differentiation Markers
This protocol is for visualizing the induction of neuronal differentiation in neuroblastoma cells treated with Hu7691.
Materials:
-
Chamber slides or coverslips in culture plates
-
Neuroblastoma cell lines (e.g., Neuro2a)
-
Hu7691
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, GAP43, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed neuroblastoma cells on chamber slides or coverslips.
-
Treat the cells with Hu7691 for the desired duration to induce differentiation.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies against neuronal differentiation markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment and treatment of a neuroblastoma xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Neuroblastoma cells (e.g., Neuro2a)
-
Matrigel (optional)
-
Hu7691 formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Hu7691 (e.g., 40 or 80 mg/kg) or vehicle control daily by oral gavage.[2]
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
Hu7691 is a promising pan-Akt inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its ability to potently inhibit all three Akt isoforms leads to the suppression of tumor cell proliferation and, in the context of neuroblastoma, the induction of cellular differentiation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Hu7691 and other Akt-targeting agents. Rigorous and standardized experimental evaluation is crucial for advancing our understanding of Akt pathway inhibitors and their clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of Hu7691 Free Base on the PI3K/Akt/mTOR Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prominent target for novel anti-cancer therapies.[1][3][6] Hu7691 is a novel, orally active, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies.[1][7][8] This technical guide provides a comprehensive overview of the mechanism of action of Hu7691 on the PI3K/Akt/mTOR pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the associated molecular interactions and workflows.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[9][10] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane.[11] At the membrane, Akt is activated through phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTOR Complex 2 or mTORC2).[11][12]
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like Bad.[1]
-
Cell Growth and Proliferation: Activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating p70S6K and 4E-BP1.[12]
-
Metabolism: Regulation of glucose metabolism through phosphorylation of substrates like GSK-3β.[8]
Due to its central role, hyperactivation of this pathway is implicated in over 30% of malignant tumors.[1][3]
Hu7691: Mechanism of Action and Quantitative Profile
Hu7691 is a potent and selective pan-Akt inhibitor, targeting all three isoforms of the Akt kinase.[1][7] Its primary mechanism involves direct inhibition of the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates and suppressing the pro-tumorigenic signals mediated by the pathway.[1][8]
Quantitative Inhibitory Activity
The potency and selectivity of Hu7691 have been characterized through various in vitro kinase assays and cell-based proliferation assays. The data demonstrates high affinity for Akt isoforms with significantly lower inhibition against other kinases, highlighting its selectivity.
| Target | IC50 Value | Assay Type | Reference |
| Akt1 | 4.0 nM | In Vitro Kinase Assay | [7] |
| Akt2 | 97.5 nM | In Vitro Kinase Assay | [7] |
| Akt3 | 28 nM | In Vitro Kinase Assay | [7] |
| PKA | 11 nM | In Vitro Kinase Assay | [7] |
| PKCη | 629 nM | In Vitro Kinase Assay | [7] |
| ROCK1 | 354 nM | In Vitro Kinase Assay | [7] |
| RSK1 | 756 nM | In Vitro Kinase Assay | [7] |
| P70S6K | 229 nM | In Vitro Kinase Assay | [7] |
| SGK | 1009 nM | In Vitro Kinase Assay | [7] |
| Neuroblastoma Cells | 11.28 µM (avg) | Cell Proliferation (SRB) | [8] |
| HaCaT Cells | 15.2 µM | Cell Toxicity Assay | [7] |
Effect on Downstream Signaling and Feedback Loops
Treatment with Hu7691 leads to a dose-dependent decrease in the phosphorylation of key Akt substrates, such as PRAS40 and GSK-3β.[8] Interestingly, studies have also observed that inhibition of Akt by Hu7691 can trigger a feedback loop, resulting in a dramatic increase in the phosphorylation level of Akt itself at the Serine 473 site.[7][8] This is a known phenomenon with Akt inhibitors, where the relief of negative feedback from downstream effectors (like mTORC1/S6K1) leads to hyper-activation of upstream kinases that phosphorylate Akt.[8]
Key Experimental Protocols
Investigating the effects of Hu7691 requires robust and reproducible experimental methods. The following section details core protocols for assessing pathway modulation, direct kinase inhibition, and cellular response.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets following Hu7691 treatment.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of Hu7691 for the specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[9][13]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford protein assay.[9]
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.[9]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.[9]
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14] Note: BSA is preferred over non-fat milk for phospho-antibodies to reduce background.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-GSK-3β) overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.[9]
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Hu7691 on the kinase activity of purified Akt enzyme.
1. Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA).[16]
-
Prepare a solution of purified, active Akt enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for Akt) and an ATP solution.
-
Prepare serial dilutions of Hu7691 in the appropriate solvent (e.g., DMSO).
2. Kinase Reaction:
-
In a microplate, add the Akt enzyme, the peptide substrate, and the various concentrations of Hu7691 (or vehicle control).
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 20-30 minutes with gentle agitation.[9]
3. Signal Detection and Quantification:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
- Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[16] The luminescent signal is read on a plate reader.
- Fluorescence-based assays (e.g., TR-FRET): Uses a terbium-labeled phospho-specific antibody and a GFP-fused substrate to generate a FRET signal upon phosphorylation.[2][17]
4. Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of Hu7691 concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with Hu7691.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][18]
2. Compound Treatment:
-
Treat the cells with a range of concentrations of Hu7691. Include untreated and vehicle-only wells as controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
3. MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]
4. Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[9][20]
-
Mix gently on a plate shaker to ensure complete solubilization.[18]
5. Absorbance Measurement:
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the drug concentration to determine the IC50 value.
Conclusion
Hu7691 is a potent and selective pan-Akt inhibitor that effectively modulates the PI3K/Akt/mTOR signaling pathway. Its mechanism of action is characterized by the direct inhibition of Akt kinase activity, leading to reduced phosphorylation of downstream effectors and subsequent anti-proliferative effects in cancer cells. The quantitative data confirms its high potency for Akt isoforms. A key characteristic of its cellular activity is the induction of a feedback loop that increases Akt phosphorylation, a critical consideration for biomarker strategies and combination therapy development. The experimental protocols detailed herein provide a robust framework for researchers to further investigate Hu7691 and similar Akt-targeting agents in drug development and cancer biology research.
References
- 1. mdpi.com [mdpi.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.es [promega.es]
- 17. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Hu7691 Free Base In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel and potent pan-Akt kinase inhibitor with demonstrated anti-proliferative and differentiation-inducing effects in various cancer cell lines, particularly neuroblastoma.[1][2][3][4] As a key node in the PI3K/Akt/mTOR signaling pathway, Akt is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Aberrant activation of this pathway is a common feature in many human cancers, making Akt an attractive target for therapeutic intervention.[5] Hu7691 has shown significant inhibitory effects on the proliferation of multiple tumor cell lines and has been investigated for its potential in cancer therapy.[1][3][4]
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of Hu7691 free base in a laboratory setting.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Hu7691 in various neuroblastoma cell lines after 72 hours of treatment.
| Cell Line | MYCN Status | IC50 (µmol/L) |
| Neuro2A | Amplified | 2.73 |
| IMR-32 | Amplified | Not specified |
| SK-N-BE(2) | Amplified | Not specified |
| SK-N-DZ | Amplified | Not specified |
| CHP126 | Amplified | Sensitive |
| SK-N-SH | Non-amplified | 18.0 |
Data extracted from a study on the effects of Hu7691 on neuroblastoma cell lines.[1]
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the inhibitory action of Hu7691.
Caption: PI3K/Akt signaling pathway and inhibition by Hu7691.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of Hu7691.
Caption: General experimental workflow for in vitro analysis of Hu7691.
Detailed Experimental Protocols
Cell Viability Assay (Sulphorhodamine B - SRB Assay)
This assay determines the effect of Hu7691 on cell proliferation and viability.
Materials:
-
This compound
-
Neuroblastoma cell lines (e.g., Neuro2A, SK-N-SH)
-
Complete culture medium (specific to cell line)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader (515 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Hu7691 (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) in complete medium.[1] Remove the old medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as the phosphorylation of AKT and cell cycle-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-Cyclin E1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with Hu7691 for the desired time, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control like GAPDH.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle following treatment with Hu7691.
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Hu7691 at the desired concentration (e.g., IC50 value) for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies have shown Hu7691 can induce G0/G1 phase arrest in neuroblastoma cells.[1]
Neurite Outgrowth Assay for Differentiation
This assay visually assesses the induction of neuronal differentiation by observing neurite formation.
Materials:
-
24-well plates
-
Hu7691
-
Microscope with a camera
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., Neuro2A) at a low density in 24-well plates and treat with various concentrations of Hu7691 for 72 hours.
-
Imaging: Capture images of the cells daily using a microscope.
-
Analysis: Visually inspect for morphological changes indicative of differentiation, such as the extension of neurites (long, thin processes from the cell body). The length and number of neurites can be quantified using image analysis software. Hu7691 has been shown to induce differentiation-like morphology in neuroblastoma cells.[1]
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following Hu7691 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a potent and selective, orally active inhibitor of Akt (also known as protein kinase B), a serine/threonine kinase that is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a key target for cancer drug development.[5][6]
Hu7691 exerts its inhibitory effect on all three Akt isoforms (Akt1, Akt2, and Akt3) with IC50 values of 4.0 nM, 97.5 nM, and 28 nM, respectively.[1] A key downstream consequence of Akt inhibition by Hu7691 is the reduction of Akt phosphorylation at serine 473 (Ser473), a critical event for its full activation.[1][7] Western blot analysis is a fundamental technique to quantify the reduction in p-Akt (Ser473) levels in response to Hu7691 treatment, thereby providing a direct measure of the compound's on-target activity.
These application notes provide a detailed protocol for the treatment of cancer cell lines with Hu7691 and the subsequent analysis of p-Akt (Ser473) levels by Western blot.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, leading to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Hu7691 directly inhibits Akt, preventing the phosphorylation of its downstream targets.
Experimental Protocols
Cell Culture and Hu7691 Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed tumor cells (e.g., U87-MG, A549, PC3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation (Optional): Once cells reach the desired confluency, you may replace the growth medium with serum-free medium for 12-24 hours to reduce basal levels of Akt phosphorylation.
-
Hu7691 Treatment: Prepare a stock solution of Hu7691 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Remove the medium from the cells and add the medium containing the different concentrations of Hu7691. A vehicle control (DMSO) should always be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment time.
Western Blot Workflow
Detailed Western Blot Protocol for p-Akt (Ser473)
Materials and Reagents:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody.
-
Primary Antibody: Rabbit or Mouse anti-Akt (pan) antibody (for total Akt, as a loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[8]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.[9]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize the p-Akt signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total Akt.
-
Wash the membrane in a stripping buffer.
-
Block the membrane again and incubate with the primary anti-Akt (pan) antibody.
-
Repeat steps 8-11.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Express the results as a percentage of the vehicle control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent effect of Hu7691 on p-Akt (Ser473) levels.
| Hu7691 Concentration | p-Akt (Ser473) / Total Akt (Normalized Intensity) | % Inhibition of p-Akt (Ser473) |
| 0 µM (Vehicle) | 1.00 ± 0.08 | 0% |
| 0.01 µM | 0.75 ± 0.06 | 25% |
| 0.05 µM | 0.42 ± 0.05 | 58% |
| 0.1 µM | 0.21 ± 0.03 | 79% |
| 0.5 µM | 0.08 ± 0.02 | 92% |
| 1.0 µM | 0.03 ± 0.01 | 97% |
Table 1: Representative quantitative analysis of p-Akt (Ser473) levels in a cancer cell line treated with increasing concentrations of Hu7691 for 24 hours. Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of Hu7691 on the PI3K/Akt signaling pathway through Western blot analysis of p-Akt (Ser473). Adherence to this detailed protocol will enable researchers to generate robust and reproducible data, which is crucial for the preclinical evaluation of this promising anti-cancer agent. The provided diagrams and data table structure offer a clear framework for experimental design and results presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Dosing and Administration of Hu7691 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a potent and selective inhibitor of the protein kinase B (AKT), a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many cancers, making AKT an attractive target for therapeutic intervention.[2] These application notes provide detailed protocols for the preclinical in vivo administration of Hu7691 in mice, specifically focusing on oral gavage in xenograft models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Hu7691.
Quantitative Data Summary
The following tables summarize the reported dosing and administration details for Hu7691 in mice from preclinical studies.
Table 1: Hu7691 Dosing and Administration in a Neuroblastoma Xenograft Mouse Model
| Parameter | Details |
| Compound | Hu7691 |
| Animal Model | Nude mice with Neuro2a xenografts |
| Dosage | 40 mg/kg and 80 mg/kg |
| Administration Route | Oral gavage (i.g.) |
| Vehicle | Sodium carboxymethyl cellulose (CMC-Na) |
| Dosing Frequency | Daily, 5 times a week |
| Treatment Duration | 17 days |
Experimental Protocols
Protocol 1: Preparation of Hu7691 Formulation for Oral Gavage
This protocol describes the preparation of a suspension of Hu7691 in a sodium carboxymethyl cellulose (CMC-Na) vehicle for oral administration in mice.
Materials:
-
Hu7691 powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile, distilled water or saline
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
Procedure:
-
Vehicle Preparation (0.5% w/v CMC-Na):
-
Weigh the required amount of CMC-Na. For example, to prepare 10 mL of 0.5% CMC-Na solution, weigh 0.05 g (50 mg) of CMC-Na.
-
In a sterile beaker or conical tube, add the CMC-Na to the desired volume of sterile water or saline (e.g., 10 mL).
-
Stir the mixture vigorously using a magnetic stirrer at room temperature. It is normal for the CMC-Na to form clumps initially.
-
Continue stirring until the CMC-Na is fully dissolved and the solution becomes clear and viscous. This may take several hours. To expedite dissolution, the vehicle can be prepared a day in advance and left to stir overnight at 4°C.
-
-
Hu7691 Suspension Preparation:
-
Calculate the total amount of Hu7691 required based on the number of animals, their average weight, the desired dose, and the dosing volume. For oral gavage in mice, a typical dosing volume is 10 mL/kg.
-
Example Calculation for a 40 mg/kg dose:
-
For a 20 g (0.02 kg) mouse, the required dose is 40 mg/kg * 0.02 kg = 0.8 mg.
-
If the dosing volume is 10 mL/kg, the volume to administer is 10 mL/kg * 0.02 kg = 0.2 mL.
-
Therefore, the concentration of the Hu7691 suspension should be 0.8 mg / 0.2 mL = 4 mg/mL.
-
-
Weigh the calculated amount of Hu7691 powder.
-
If the particle size of the Hu7691 powder is large, it can be gently ground to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
In a sterile conical tube, add the weighed Hu7691 powder.
-
Add a small volume of the prepared 0.5% CMC-Na vehicle to the powder and triturate to form a smooth paste. This prevents clumping.
-
Gradually add the remaining volume of the CMC-Na vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
The final formulation should be a homogenous suspension. It is recommended to prepare the suspension fresh daily before administration. If stored, it should be kept at 4°C and protected from light, and be thoroughly resuspended before use.
-
Protocol 2: Administration of Hu7691 by Oral Gavage in Mice
This protocol details the procedure for administering the prepared Hu7691 suspension to mice via oral gavage.
Materials:
-
Prepared Hu7691 suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a rounded ball tip for adult mice)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the Hu7691 suspension to be administered.
-
Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger. This immobilizes the head and neck.
-
-
Gavage Needle Measurement:
-
Before the first administration, it is crucial to determine the correct insertion depth for the gavage needle. Measure the distance from the tip of the mouse's nose to the last rib. This length represents the approximate distance to the stomach. Mark this length on the gavage needle with a permanent marker or a piece of tape. Do not insert the needle beyond this mark to avoid perforation of the esophagus or stomach.
-
-
Administration:
-
Attach the gavage needle to a 1 mL syringe filled with the calculated volume of the Hu7691 suspension. Ensure there are no air bubbles in the syringe.
-
Hold the restrained mouse in a vertical position to straighten the esophagus.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause injury to the trachea or esophagus.
-
Once the needle is inserted to the predetermined depth, slowly and steadily depress the syringe plunger to deliver the Hu7691 suspension.
-
After administration, gently and slowly withdraw the gavage needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, coughing, or leakage of the compound from the mouth or nose.
-
Continue to monitor the animals according to the experimental protocol for any adverse effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Hu7691.
Caption: Experimental workflow for in vivo efficacy testing of Hu7691 in a mouse xenograft model.
References
Application Notes and Protocols for Hu7691 Free Base in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Hu7691 free base, a selective inhibitor of the Akt signaling pathway, in in vitro experiments. It includes information on the compound's solubility, protocols for the preparation of stock and working solutions, and an overview of its mechanism of action. Diagrams illustrating the experimental workflow and the targeted signaling pathway are also provided to facilitate experimental design.
Introduction
Hu7691 is a potent and selective inhibitor of Akt (Protein Kinase B), a serine/threonine kinase that plays a critical role in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in various cancers, making it a significant target for therapeutic intervention.[1] Hu7691 inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) with high potency, leading to the suppression of tumor cell proliferation and the induction of differentiation in certain cancer cell lines, such as neuroblastoma.[][4] These characteristics make Hu7691 a valuable tool for cancer research and drug development.
Physicochemical Properties and Solubility
This compound is an orally active compound.[][4] For in vitro studies, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous cell culture media.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that while DMSO is the recommended solvent for creating high-concentration stock solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility | Notes |
| DMSO | A stock solution of 40 mg/mL can be prepared.[] | Sonication may be required to fully dissolve the compound.[5] |
| Ethanol | No quantitative data available. One study mentions dissolving a similar compound in ethanol.[6] | Not the primary recommended solvent for high-concentration stocks. |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Poorly soluble. | Direct dissolution in aqueous media is not recommended for creating stock solutions. Working solutions are prepared by diluting a DMSO stock. |
Note: The provided solubility in DMSO is based on information from a commercial supplier and may vary depending on the specific lot and purity of the compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 414.42 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.14 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM Hu7691 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the 10 mM Hu7691 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Gently mix the working solutions by pipetting up and down or by gentle vortexing.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells being used (typically ≤ 0.1%).
-
Add the prepared working solutions to your cell cultures as required by your experimental design.
Mechanism of Action and Signaling Pathway
Hu7691 exerts its biological effects by inhibiting the kinase activity of Akt.[][4] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is activated by various growth factors and cytokines. Upon activation, Akt phosphorylates a wide range of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, growth, proliferation, and angiogenesis. By inhibiting Akt, Hu7691 effectively blocks these downstream signaling events, which can lead to cell cycle arrest, apoptosis, and the induction of differentiation in cancer cells.[2]
Visualizations
Experimental Workflow
Caption: Workflow for preparing Hu7691 solutions for in vitro experiments.
Hu7691 Signaling Pathway
Caption: The inhibitory effect of Hu7691 on the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: In Vivo Efficacy of Hu7691 in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo efficacy of Hu7691, a novel pan-AKT inhibitor, in neuroblastoma models. The included data and protocols are intended to guide researchers in designing and executing similar preclinical studies.
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk patients. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in tumorigenesis.[1] Hu7691 is a potent and selective pan-AKT inhibitor that has demonstrated significant anti-tumor activity in various cancer models, including neuroblastoma.[2][3] In vivo studies have shown that Hu7691 effectively suppresses tumor growth and induces differentiation in neuroblastoma xenograft models, highlighting its potential as a therapeutic agent.[1][4]
Quantitative Data Summary
The in vivo efficacy of Hu7691 has been demonstrated in a Neuro2a neuroblastoma xenograft mouse model.[4] The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Tumor Growth Inhibition by Hu7691 in Neuro2a Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Weight Reduction (%) | Relative Tumor Volume (RTV) T/C (%) |
| Vehicle Control | - | 2416 ± 432 | - | - |
| Hu7691 | 40 | Not Reported | Not Reported | Not Reported |
| Hu7691 | 80 | 1079 ± 318 | 47.7 | 54.6 |
| ATRA (control) | 80 | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Cytotoxicity of Hu7691 in Neuroblastoma Cell Lines [4]
| Cell Line | MYCN Status | IC50 (μmol/L) after 72h |
| Neuro2a | Amplified | 2.73 - 18.0 |
| IMR-32 | Amplified | 2.73 - 18.0 |
| SK-N-BE(2) | Amplified | 2.73 - 18.0 |
| SK-N-DZ | Amplified | 2.73 - 18.0 |
| CHP-126 | Amplified | 2.73 - 18.0 |
| SK-N-SH | Non-amplified | 2.73 - 18.0 |
Signaling Pathway
Hu7691 exerts its anti-tumor effects by inhibiting the AKT signaling pathway, which leads to the induction of cellular differentiation in neuroblastoma. The diagram below illustrates the proposed mechanism of action.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hu7691-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel and potent pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer cell lines, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[1] A key mechanism of its anti-tumor activity is the induction of cell cycle arrest, primarily at the G0/G1 phase.[2][3] This document provides detailed application notes and experimental protocols for utilizing Hu7691 to induce cell cycle arrest in cancer cell lines for research and drug development purposes.
Mechanism of Action
Hu7691 exerts its effects by inhibiting the protein kinase B (AKT) signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] AKT is a central component of the PI3K/Akt/mTOR signaling pathway.[1] By inhibiting AKT, Hu7691 prevents the phosphorylation of downstream signaling molecules, including mTOR and Cyclin D1.[1] The accumulation of Cyclin D1 and Cyclin E1 is a key event that leads to the arrest of the cell cycle in the G0/G1 phase.[2][3] This targeted inhibition of the AKT pathway makes Hu7691 a promising candidate for targeted cancer therapy.[4]
Data Presentation
Table 1: In Vitro Efficacy of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | IC50 (μmol/L) after 72h treatment |
| Neuro2a | 2.73 |
| IMR-32 | 18.0 |
| SK-N-BE(2) | Not specified |
| SK-N-DZ | Not specified |
| CHP-126 | Highest sensitivity (with Neuro2a) |
| SK-N-SH | Not specified |
Data extracted from a study on the effects of Hu7691 on neuroblastoma cell lines.[2]
Table 2: Effect of Hu7691 on Cell Cycle Distribution in Neuro2a Cells
| Treatment | % of Cells in G0/G1 Phase |
| Control | 47.1% |
| Hu7691 | 73.4% |
This data highlights the significant increase in the G0/G1 cell population upon treatment with Hu7691, indicating cell cycle arrest at this phase.[2][3]
Signaling Pathway Diagram
Caption: Hu7691 inhibits AKT, leading to G0/G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Hu7691 Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with Hu7691.
Materials:
-
Cancer cell line of interest (e.g., Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, SK-N-SH)[2]
-
Appropriate cell culture medium and supplements (refer to cell line-specific recommendations)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hu7691 (dissolved in DMSO to create a stock solution)
-
96-well plates, 6-well plates, or other culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis).
-
Allow the cells to adhere and reach 20-30% confluency.[2]
-
Prepare working solutions of Hu7691 by diluting the stock solution in the cell culture medium to the desired final concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, and 20 μmol/L).[2]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Hu7691.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Hu7691 used.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours for viability assays, or time-course experiments for Western blotting).[2]
Cell Viability Assay (SRB Assay)
This protocol is for determining the effect of Hu7691 on cell viability.
Materials:
-
Cells treated with Hu7691 in a 96-well plate
-
Sulforhodamine B (SRB) solution (4 mg/mL in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution
-
Plate reader
Procedure:
-
After the 72-hour treatment with Hu7691, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 μL of SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 μL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with Hu7691 in 6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Following Hu7691 treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol is for detecting changes in the expression of cell cycle-related proteins like Cyclin D1 and Cyclin E1.
Materials:
-
Cells treated with Hu7691
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Experimental Workflow Diagram
Caption: Workflow for studying Hu7691-induced cell cycle arrest.
Conclusion
Hu7691 is a valuable tool for studying the role of the AKT pathway in cancer cell proliferation and for investigating the mechanisms of cell cycle control. The protocols outlined in this document provide a framework for researchers to effectively utilize Hu7691 to induce and analyze cell cycle arrest in their experimental models. These studies can contribute to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
Assessing Neurite Outgrowth with Hu7691 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a potent and selective inhibitor of AKT (also known as Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial in regulating cell growth, proliferation, survival, and differentiation.[2][3] Aberrant activation of the PI3K/AKT pathway is implicated in the progression of various cancers, including neuroblastoma.[2][4] Recent studies have demonstrated that Hu7691 can induce differentiation in neuroblastoma cell lines, a process characterized by significant neurite outgrowth.[4] This makes Hu7691 a valuable tool for studying neuronal differentiation and a potential therapeutic agent for neuroblastoma.[4]
These application notes provide detailed protocols for assessing neurite outgrowth in neuroblastoma cell lines following treatment with Hu7691, along with quantitative data from key experiments and a summary of the underlying signaling pathway.
Mechanism of Action: Inhibition of the AKT Signaling Pathway
Hu7691 functions as a pan-AKT kinase inhibitor.[2] In many neuroblastoma cells, the PI3K/AKT pathway is constitutively active, promoting proliferation and inhibiting differentiation. By inhibiting AKT, Hu7691 disrupts this signaling cascade. This inhibition leads to downstream effects that promote a shift from a proliferative to a differentiated phenotype, including cell cycle arrest and the initiation of neurite outgrowth.[4] The simplified signaling pathway is illustrated below.
Figure 1. Hu7691 inhibits AKT, promoting neuronal differentiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Hu7691 on neurite outgrowth in various neuroblastoma cell lines after 72 hours of treatment. Data is adapted from Bing, S., et al. (2023).[4]
Table 1: IC50 Values of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) |
| Neuro2a | 2.73 |
| IMR-32 | 18.0 |
| SK-N-BE(2) | 12.3 |
| SK-N-DZ | 10.4 |
| CHP-126 | 3.26 |
| SK-N-SH | 15.3 |
Table 2: Relative Average Neurite Outgrowth with Hu7691 Treatment
| Cell Line | Hu7691 (2.5 µM) | Hu7691 (5 µM) | Hu7691 (7.5 µM) |
| Neuro2a | ~3.2x | ~4.5x | ~5.8x |
| CHP-126 | ~2.5x | ~3.8x | ~4.2x |
| IMR-32 | ~1.8x | ~2.5x | ~3.1x |
| SK-N-BE(2) | ~2.1x | ~3.0x | ~3.5x |
| SK-N-DZ | ~1.5x | ~2.2x | ~2.8x |
Relative average neurite outgrowth is presented as a fold change compared to control (DMSO-treated) cells.[4]
Experimental Protocols
The following protocols provide a detailed methodology for assessing neurite outgrowth in neuroblastoma cells treated with Hu7691.
Experimental Workflow Overview
Figure 2. Workflow for assessing neurite outgrowth with Hu7691.
Protocol 1: Cell Culture and Hu7691 Treatment
This protocol is optimized for neuroblastoma cell lines such as Neuro2a.
Materials:
-
Neuroblastoma cell line (e.g., Neuro2a, ATCC CCL-131)
-
Complete culture medium (e.g., for Neuro2a: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS))
-
Hu7691 (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
96-well, flat-bottom tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain neuroblastoma cells in a 37°C incubator with 5% CO2. Passage cells before they reach confluence.
-
Cell Seeding: a. Aspirate media and wash the cells with PBS. b. Trypsinize the cells and resuspend in complete culture medium. c. Perform a cell count and determine viability. d. Seed the cells into a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of media.[5] e. Allow cells to adhere for 24 hours.
-
Hu7691 Treatment: a. Prepare serial dilutions of Hu7691 in complete culture medium from the stock solution. Recommended final concentrations are between 2.5 µM and 10 µM.[4] b. Prepare a vehicle control with the same final concentration of DMSO as the highest Hu7691 concentration. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of Hu7691 or vehicle control. d. Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.[4]
Protocol 2: Immunofluorescence Staining for Neurite Visualization
This protocol uses an antibody against β-III tubulin, a neuron-specific marker, to visualize neurites.[4]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Mouse anti-β-III tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
PBS
Procedure:
-
Fixation: a. Gently remove the culture medium from the wells. b. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature. c. Aspirate the PFA and wash the wells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: a. Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes. b. Aspirate and wash three times with PBS. c. Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Antibody Staining: a. Dilute the primary anti-β-III tubulin antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:500). b. Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well. c. Incubate overnight at 4°C or for 2 hours at room temperature. d. Aspirate the primary antibody solution and wash the wells three times with PBS for 5 minutes each. e. Dilute the fluorophore-conjugated secondary antibody and DAPI in Blocking Buffer. f. Add 50 µL of the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light. g. Aspirate the secondary antibody solution and wash the wells three times with PBS for 5 minutes each, protected from light. h. Add 100 µL of PBS to each well for imaging.
Protocol 3: Image Acquisition and Analysis
Equipment:
-
High-content imaging system or fluorescence microscope with appropriate filters.
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Incucyte Analysis Software).[4][5]
Procedure:
-
Image Acquisition: a. Acquire images from multiple fields per well to ensure representative data. b. Use filters for DAPI (blue, nuclei) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488, β-III tubulin-positive neurites).
-
Image Analysis: a. Use the image analysis software to quantify neurite outgrowth. Key parameters to measure include:
- Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.
- Average neurite length: The mean neurite length across the cell population.
- Number of neurites per cell: The number of primary processes extending from the cell body.
- Number of branch points: A measure of neurite complexity. b. Normalize neurite length data to the number of cells (DAPI-stained nuclei) to account for any variations in cell density.
Conclusion
The AKT inhibitor Hu7691 is a valuable pharmacological tool for inducing and studying neuronal differentiation in neuroblastoma cell lines. The protocols outlined in these application notes provide a robust framework for quantifying the effects of Hu7691 on neurite outgrowth. By leveraging these methods, researchers can further investigate the therapeutic potential of targeting the AKT pathway in neuroblastoma and other neurological disorders.
References
Application Notes and Protocols: Quantitative RT-PCR for Differentiation Markers Following Hu7691 Treatment in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel, potent, and selective inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1] The AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2][3] In the context of neuroblastoma, a pediatric cancer of the developing nervous system, aberrant AKT signaling is often associated with tumor progression and a block in cellular differentiation.[4]
Recent studies have demonstrated that inhibition of AKT by Hu7691 can induce differentiation in neuroblastoma cell lines.[1] This is characterized by morphological changes, such as neurite outgrowth, cell cycle arrest, and the altered expression of key differentiation-associated genes.[1] Consequently, quantitative reverse transcription PCR (qRT-PCR) is an essential tool for quantifying the changes in mRNA levels of these differentiation markers, providing a robust method to assess the therapeutic potential of Hu7691.
These application notes provide a detailed protocol for inducing differentiation in neuroblastoma cells with Hu7691 and subsequently analyzing the expression of key differentiation markers using qRT-PCR.
Key Experiments and Methodologies
I. In Vitro Differentiation of Neuroblastoma Cells with Hu7691
This protocol describes the culture of neuroblastoma cells and the induction of differentiation using Hu7691.
Recommended Cell Lines:
-
Neuro-2a (N2a): A mouse neuroblastoma cell line.
-
CHP-126: A human neuroblastoma cell line.
Materials:
-
Neuro-2a or CHP-126 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hu7691 (dissolved in DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture: Culture Neuro-2a or CHP-126 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Hu7691 Treatment:
-
Prepare a stock solution of Hu7691 in DMSO.
-
Dilute the Hu7691 stock solution in culture medium to the desired final concentrations. Effective concentrations for inducing differentiation typically range from 2.5 µM to 20 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point is to use concentrations around the IC50 value for cell viability, which for Hu7691 in various neuroblastoma cell lines ranges from 2.73 to 18.0 µM.[1]
-
Replace the existing medium in the 6-well plates with the medium containing the appropriate concentration of Hu7691 or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 72 hours to induce differentiation. Morphological changes, such as the appearance of neurites, can be monitored using a phase-contrast microscope.
-
Harvesting: After the incubation period, harvest the cells for RNA extraction.
II. Quantitative RT-PCR for Differentiation Markers
This protocol outlines the steps for RNA extraction, cDNA synthesis, and qPCR to quantify the expression of neuroblastoma differentiation markers.
Selected Differentiation Markers:
-
β-III Tubulin (TUBB3): A key component of microtubules in neurons.
-
Microtubule-Associated Protein 2 (MAP2): A protein involved in microtubule stabilization in neurons.
-
Chromogranin A (CHGA): A marker for neuroendocrine cells.[5][6]
-
Doublecortin (DCX): A microtubule-associated protein crucial for neuronal migration.[5][6]
-
Dopa Decarboxylase (DDC): An enzyme involved in the synthesis of neurotransmitters.[5][6]
-
Paired-like homeobox 2b (PHOX2B): A transcription factor essential for the development of autonomic neurons.[7]
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines.[7]
Housekeeping Gene:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A commonly used housekeeping gene for normalization.
Materials:
-
RNA extraction kit (e.g., TRIzol Reagent or column-based kits)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward and reverse primers for the genes of interest (see Table 1 for suggested primer sequences)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Lyse the cells directly in the 6-well plates using the lysis reagent from your chosen RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. For a 20 µL reaction, a typical setup includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Set up the reactions in a 96-well qPCR plate in triplicate for each sample and gene.
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (GAPDH) to obtain the ΔCt.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the Hu7691-treated samples to the vehicle-treated control samples.
-
Data Presentation
The quantitative data from the qRT-PCR analysis should be summarized in a clear and structured table to facilitate easy comparison of the expression of differentiation markers between the control and Hu7691-treated groups.
Table 1: Relative mRNA Expression of Neuroblastoma Differentiation Markers Following Hu7691 Treatment
| Gene Symbol | Primer Sequence (Forward 5'-3') | Primer Sequence (Reverse 5'-3') | Fold Change (Hu7691 vs. Control) | P-value |
| Housekeeping Gene | ||||
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA | - | - |
| Differentiation Markers | ||||
| TUBB3 | AGCGCCCCATCTCTAGGA | GGCCTCCACGTACTTGTGAG | Example: 3.5 | <0.01 |
| MAP2 | AAGGACGAGGCAGACAACAC | GAGTCCTTGAGGTCCACAGG | Example: 4.2 | <0.01 |
| CHGA | TGGAGGAGAATGCCAAGGAG | GCTCTGGTTGCTCTGGTTCT | Example: 2.8 | <0.05 |
| DCX | GGGCAAGAAAGCCAAATACA | TCTGCAGCTTGTTGGAGAGG | Example: 3.1 | <0.05 |
| DDC | GCTGTCCGAGGAGTTTCTTC | TGGTCACAGGTGTAGTCAGG | Example: 2.5 | <0.05 |
| PHOX2B | GCGCAAGAACCCAGAGAA | CGCTCATCCGCTTCATCT | Example: 4.8 | <0.01 |
| TH | CTACCCCTACGTGCACATCA | GCTCATCGTCCAGCAGGT | Example: 3.9 | <0.01 |
Note: The fold change and P-values presented are for illustrative purposes only and will vary depending on the experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of Hu7691 on neuroblastoma cell differentiation.
Caption: Experimental workflow for qRT-PCR analysis of differentiation markers.
Signaling Pathway
Hu7691 induces differentiation in neuroblastoma cells by inhibiting the AKT signaling pathway. The diagram below depicts a simplified model of this pathway and its key downstream effectors implicated in neuronal differentiation.
Caption: Hu7691 inhibits AKT, promoting neuronal differentiation.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Akt/mTOR/p70S6K Signaling Pathway Regulation on Neuron Remodeling Caused by Translocation Repair [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. RT-PCR demonstrates superior sensitivity and specificity in detecting the five neuroblastoma genes compared to the flow cytometry method for measurable residual disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Akt-Dependent Signaling Using Hu7691 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 is a novel, potent, and selective pan-Akt inhibitor that has demonstrated significant anti-proliferative and differentiation-inducing effects in various cancer models, particularly in neuroblastoma.[1][2] As a key regulator of cell survival, proliferation, and metabolism, the serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers.[3][4] Hu7691 provides a valuable pharmacological tool for investigating the roles of Akt-dependent signaling in cancer biology and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing Hu7691 free base to study Akt-dependent signaling in cancer cell lines, including methods for assessing its impact on cell viability, the Akt signaling cascade, and cell cycle progression.
Mechanism of Action
Hu7691 is a pan-Akt kinase inhibitor, meaning it targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[3][5] By inhibiting Akt, Hu7691 blocks the downstream signaling cascade that promotes cell growth, proliferation, and survival.[4] Studies have shown that treatment with Hu7691 leads to the dephosphorylation of Akt substrates, such as GSK-3β and N-Myc, resulting in downstream effects like cell cycle arrest and the induction of differentiation in neuroblastoma cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | IC50 (µmol/L) after 72h treatment | Key Characteristics |
| Neuro2a | ~2.73 | Murine neuroblastoma, sensitive to Hu7691 |
| CHP-126 | ~IC50 value not explicitly stated but shown to be sensitive | Human neuroblastoma |
| IMR-32 | >10 | Human neuroblastoma |
| SK-N-BE(2) | ~18.0 | Human neuroblastoma, MYCN-amplified |
| SK-N-DZ | >10 | Human neuroblastoma |
| SK-N-SH | >10 | Human neuroblastoma |
Data summarized from a study on the effects of Hu7691 on neuroblastoma cell lines.[1]
Table 2: In Vivo Efficacy of Hu7691 in a Neuro2a Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction vs. Vehicle |
| Hu7691 | 40 mg/kg | Oral gavage (5 days/week) | Significant reduction |
| Hu7691 | 80 mg/kg | Oral gavage (5 days/week) | Reached an average volume of 1079 ± 318 mm³ compared to 2416 ± 432 mm³ for the vehicle |
| ATRA (positive control) | 80 mg/kg | Oral gavage (5 days/week) | Less effective than 80 mg/kg Hu7691 |
Data from a 17-day in vivo study in nude mice bearing Neuro2a xenografts.[1]
Signaling Pathways and Experimental Workflows
References
- 1. promega.com [promega.com]
- 2. sartorius.com [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hu7691 to Investigate Neuronal Differentiation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hu7691 has been identified as a potent inhibitor of the protein kinase B (AKT) signaling pathway.[1] Recent studies have demonstrated its efficacy in inducing neuronal differentiation in neuroblastoma cell lines, suggesting its potential as a therapeutic agent and a valuable tool for neurobiological research.[1][2][3] These application notes provide a comprehensive overview of the use of Hu7691 to study the mechanisms of neuronal differentiation, including quantitative data on its effects, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of Hu7691 on neuroblastoma cell lines as a potent inducer of neuronal differentiation.
Table 1: Anti-proliferative Activity of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | Average IC50 (μmol/L) |
| Neuro2a | 2.95 |
| CHP-126 | 11.28 |
| SK-N-BE(2) | Not specified |
| SK-N-DZ | Not specified |
Data represents the concentration of Hu7691 required to inhibit the proliferation of neuroblastoma cell lines by 50%.[2]
Table 2: Effect of Hu7691 on Neurite Outgrowth in Neuro2a Cells
| Treatment | Percentage of Cells with Neurites (%) | Average Neurites per Cell | Maximum Neurite Outgrowth (μm) |
| Control | ~10% | ~0.1 | ~20 |
| Hu7691 (sublethal conc.) | Significantly higher than control | Significantly higher than control | Significantly higher than control |
| ATRA (positive control) | Inconspicuous changes after 3 days | Not specified | Not specified |
Hu7691 rapidly and significantly promotes neurite outgrowth in Neuro2a cells within 24 hours of treatment.[3] The sprouting of long neurite-like protrusions was positive for the neuronal differentiation marker β-III tubulin.[2][3]
Table 3: Hu7691-Induced Cell Cycle Arrest in Neuroblastoma Cells
| Treatment | Percentage of Cells in G0/G1 Phase |
| Control | Not specified |
| Hu7691 | ~70% |
Treatment with Hu7691 leads to G0/G1 cell cycle arrest, a common phenomenon observed during neuroblastoma differentiation.[2]
Table 4: Upregulation of Neuronal Differentiation Marker mRNA Levels by Hu7691 in Neuro2a Cells
| Gene | Fold Change (vs. Control) |
| Gap43 | Elevated |
| Eno2 | Significantly upregulated |
| Tubb3 | Upregulated |
| Rbfox3 | Significantly upregulated |
Hu7691 treatment for 3 days resulted in a significant upregulation of primary and advanced neural differentiation markers at the mRNA level.[2] The more significant changes were observed in advanced differentiation markers like Eno2 and Rbfox3, indicating the ability of Hu7691 to induce advanced neuronal differentiation.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Hu7691 and a typical experimental workflow for its application.
Caption: Hu7691 inhibits the AKT pathway to promote neuronal differentiation.
Caption: Experimental workflow for studying Hu7691-induced neuronal differentiation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Hu7691 on neuronal differentiation.
Protocol 1: Cell Culture and Hu7691 Treatment
-
Cell Culture:
-
Culture human neuroblastoma cell lines (e.g., Neuro2a, CHP-126, SK-N-BE(2)) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Hu7691 Preparation:
-
Dissolve Hu7691 powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Hu7691 or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) before proceeding with downstream analysis.
-
Protocol 2: Immunofluorescence Staining for Neuronal Markers
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate and treat with Hu7691 as described in Protocol 1.
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images and quantify neuronal morphology, such as the percentage of cells with neurites and neurite length, using appropriate image analysis software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with Hu7691 in 6-well plates as described in Protocol 1.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation and Staining:
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 μL of PBS containing 50 μg/mL propidium iodide (PI) and 100 μg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with Hu7691 as described in Protocol 1.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for the neuronal differentiation marker genes (e.g., GAP43, ENO2, TUBB3, RBFOX3) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the PCR reactions in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Conclusion
Hu7691 serves as a powerful tool for inducing and studying neuronal differentiation. Its mechanism of action through AKT inhibition provides a specific pathway to investigate the molecular underpinnings of neurogenesis. The protocols and data presented here offer a solid foundation for researchers to utilize Hu7691 in their studies of neuronal development, neuroblastoma therapeutics, and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak p-Akt Signal after Hu7691 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a weak phosphorylated Akt (p-Akt) signal in Western blot analysis after treating cells with Hu7691, a novel pan-Akt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and how is it expected to affect p-Akt levels?
A1: Hu7691 is a novel, orally active, and selective pan-Akt kinase inhibitor.[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), preventing their phosphorylation and subsequent activation.[2] Therefore, treatment with Hu7691 is expected to lead to a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) at serine 473 (S473) and threonine 308 (T308).[2][3] If you are observing a weak p-Akt signal, it may indicate the successful inhibition by Hu7691.
Q2: I am seeing a complete absence of p-Akt signal in my Hu7691-treated samples. Is this normal?
A2: A significant reduction or complete absence of the p-Akt signal is the expected outcome of effective Hu7691 treatment.[2] However, to confirm that this is due to the inhibitor's activity and not a technical issue with your Western blot, it is crucial to include proper controls. You should have an untreated or vehicle-treated control cell lysate which should show a detectable basal level of p-Akt. Additionally, a positive control, such as cells stimulated with a growth factor like EGF or PDGF, can confirm that your antibody and detection system are working correctly.[4]
Q3: My untreated control also shows a very weak p-Akt signal. What could be the reason?
A3: A weak p-Akt signal in the untreated control can be due to several factors:
-
Low basal p-Akt levels: The cell line you are using may have low endogenous PI3K/Akt pathway activation under normal culture conditions.
-
Suboptimal sample preparation: Inadequate cell lysis, protein degradation, or dephosphorylation of p-Akt during sample handling can lead to a weak signal.[5]
-
Insufficient protein loading: The total amount of protein loaded onto the gel may be too low to detect the p-Akt signal.[6][7]
-
Antibody issues: The primary antibody concentration may be too low, or the antibody itself may not be sensitive enough.[8]
Q4: Can the blocking buffer affect the detection of p-Akt?
A4: Yes, the choice of blocking buffer is critical for detecting phosphorylated proteins. It is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking.[5][6] Milk contains casein, which is a phosphoprotein, and can lead to high background or masking of the p-Akt signal as the anti-phospho antibody may bind to it.[5]
Troubleshooting Guide for Weak p-Akt Signal
This guide provides a systematic approach to troubleshoot a weak p-Akt signal in your Western blot experiment following Hu7691 treatment.
Step 1: Evaluate Experimental Design and Controls
A robust experimental design is the foundation for reliable results.
-
Workflow for Experimental Design Evaluation
Figure 1. Workflow to evaluate the experimental design when troubleshooting a weak p-Akt signal.
Step 2: Antibody and Detection Optimization
If your controls suggest a problem with the immunoassay itself, optimize your antibody and detection steps.
| Parameter | Recommendation |
| Primary Antibody | Increase the concentration of the p-Akt antibody (e.g., from 1:1000 to 1:500 or 1:250).[4] Incubate overnight at 4°C to increase binding. Ensure the antibody is validated for your application. |
| Secondary Antibody | Use a fresh dilution of a high-quality secondary antibody. Ensure it is appropriate for the primary antibody (e.g., anti-rabbit). An increase in concentration might be necessary. |
| Blocking Buffer | Use 5% BSA in TBST instead of milk.[5][6] Milk contains phosphoproteins that can interfere with detection. |
| Washing Steps | Reduce the number of wash steps or the duration of each wash to avoid stripping the antibody from the membrane.[8] |
| Detection Reagent | Use a more sensitive ECL substrate. Ensure the substrate has not expired and is prepared correctly. Increase the exposure time when imaging.[7] |
Step 3: Protein Transfer and Loading
Inefficient protein transfer or insufficient loading can lead to weak signals.
| Parameter | Recommendation |
| Protein Loading | Increase the amount of total protein loaded per well (e.g., 30-50 µg).[6] Perform a protein concentration assay (e.g., BCA) to ensure accurate loading. |
| Transfer Verification | Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer across the entire molecular weight range.[8] |
| Transfer Conditions | Optimize transfer time and voltage/amperage based on the molecular weight of Akt (~60 kDa). Ensure good contact between the gel and the membrane, with no air bubbles.[7] |
| Membrane Type | Use a membrane with a 0.45 µm pore size for proteins in the size range of Akt. |
Step 4: Sample Preparation and Lysis
Proper sample preparation is crucial to preserve the phosphorylation state of Akt.
| Parameter | Recommendation |
| Lysis Buffer | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[4][5] This is critical to prevent dephosphorylation of p-Akt by endogenous phosphatases. |
| Sample Handling | Keep samples on ice at all times during preparation and sonicate or vortex samples adequately to ensure complete lysis.[5] Avoid repeated freeze-thaw cycles of the lysates.[4] |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment and lysis. For some cell lines, serum starvation prior to treatment may be necessary to reduce basal p-Akt levels and observe a clearer effect of the inhibitor. |
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway and the Effect of Hu7691
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][9] Hu7691 acts as an inhibitor of Akt, thereby blocking downstream signaling.
General Western Blot Workflow for p-Akt Detection
The following diagram outlines the key steps in a Western blot experiment for detecting p-Akt.
Detailed Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
After treating cells with Hu7691, wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail directly to the culture plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
Store the lysates at -80°C or proceed directly to Western blot analysis.
Protocol 2: Western Blotting for p-Akt
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., p-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., β-actin or GAPDH).
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Optimizing Hu7691 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hu7691 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its mechanism of action?
A1: Hu7691 is a novel, potent, and selective pan-Akt kinase inhibitor.[1][2][3] It functions by targeting all three isoforms of the Akt (also known as Protein Kinase B), a key signaling node in the PI3K/Akt/mTOR pathway.[4][5] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5][6] By inhibiting Akt, Hu7691 can suppress the proliferation of various tumor cell lines and induce cell differentiation.[7]
Q2: What is a good starting concentration range for Hu7691 in a cell viability assay?
A2: Based on published data, a broad concentration range from 0.1 µM to 100 µM is a reasonable starting point for an initial dose-response experiment. For neuroblastoma cell lines, IC50 values (the concentration that inhibits 50% of cell viability) have been reported to be in the range of 2.73 to 18.0 µM after 72 hours of treatment.[8] Therefore, for these and other sensitive cell lines, a more focused range between 1 µM and 20 µM may be appropriate for subsequent experiments.
Q3: What is the recommended incubation time for Hu7691 treatment in cell viability assays?
A3: An incubation time of 72 hours has been effectively used to determine the IC50 values of Hu7691 in neuroblastoma cell lines.[8] However, the optimal incubation time can vary depending on the cell line and the specific biological question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your specific experimental setup.[9][10][11]
Q4: How can I confirm that Hu7691 is inhibiting Akt in my cells?
A4: To confirm the on-target activity of Hu7691, you can perform a Western blot analysis to assess the phosphorylation status of downstream targets of Akt. A decrease in the phosphorylation of proteins such as GSK3β (at Ser9), PRAS40 (at Thr246), and FOXO1 is indicative of Akt inhibition.[1][8][12] It's important to note that inhibition of the Akt pathway can sometimes lead to a feedback mechanism that increases the phosphorylation of Akt itself, so monitoring downstream effectors is crucial.[8]
Q5: What are potential off-target effects of Hu7691?
A5: While Hu7691 is described as a selective Akt inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations.[12][13] To mitigate this, it is important to use the lowest effective concentration and include proper controls in your experiments. Consider using a structurally unrelated Akt inhibitor as a positive control to ensure the observed phenotype is due to Akt inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| No significant decrease in cell viability | Hu7691 concentration is too low, incubation time is too short, or the cell line is resistant. | Increase the concentration range of Hu7691. Extend the incubation time (e.g., up to 96 hours). Consider that your cell line may have intrinsic or acquired resistance to Akt inhibitors.[14][15] |
| Cell viability is greater than 100% at low concentrations | This can be an artifact of the assay or indicate a hormetic effect where low doses of a substance are stimulatory. | Re-evaluate your vehicle control. Ensure the final DMSO concentration is consistent across all wells and is not affecting cell growth. If the effect is reproducible, it may be a biological phenomenon worth investigating further. |
| Discrepancy between different viability assays (e.g., MTT vs. cell counting) | Hu7691 may interfere with cellular metabolism, affecting assays like MTT that rely on mitochondrial reductase activity. | Use a non-metabolic based assay for viability, such as Trypan Blue exclusion or a CyQUANT assay that measures DNA content, to validate your results. |
| Cells appear differentiated but viability remains high | Hu7691 can induce cell cycle arrest and differentiation in some cell types, such as neuroblastoma cells, without causing significant cell death.[7] | In addition to viability assays, consider performing cell cycle analysis (e.g., by flow cytometry) or staining for differentiation markers to fully characterize the cellular response to Hu7691. |
| Acquired resistance to Hu7691 | Prolonged exposure to Akt inhibitors can lead to resistance through mechanisms such as upregulation of other Akt isoforms (e.g., AKT3) or activation of parallel signaling pathways (e.g., PIM kinases).[14][15][16][17] | If resistance develops, consider combination therapies. For example, resistance to some Akt inhibitors can be overcome by co-treatment with inhibitors of the compensatory pathways.[14] |
Data Presentation
Table 1: IC50 Values of Hu7691 in Human Neuroblastoma Cell Lines after 72-hour Treatment
| Cell Line | MYCN Amplification | IC50 (µM) |
| Neuro2a | Amplified | ~2.73 |
| IMR-32 | Amplified | ~10.0 |
| SK-N-BE(2) | Amplified | ~5.0 |
| SK-N-DZ | Amplified | ~18.0 |
| CHP-126 | Amplified | ~3.5 |
| SK-N-SH | Non-amplified | ~12.5 |
| Data synthesized from publicly available research.[8] |
Experimental Protocols
General Protocol for Determining IC50 of Hu7691 using a Cell Viability Assay (e.g., MTT, XTT, CCK-8)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay of choice.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Hu7691 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Selected cell viability assay reagent (MTT, XTT, or CCK-8)
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Hu7691 in complete cell culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Hu7691 concentration) and a no-treatment control (medium only). Also include a "no-cell" blank control (medium only, no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Hu7691 dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or using a plate shaker.
-
-
For XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions.
-
Add 50 µL of the working solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT and CCK-8).
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the Hu7691 concentration and fit a non-linear regression curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Hu7691.
Caption: Experimental workflow for optimizing Hu7691 concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Hu7691 stability in cell culture media
Welcome to the technical support center for Hu7691. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, use, and troubleshooting of Hu7691 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Hu7691 stock solutions for cell culture?
A1: Hu7691 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q2: What is the known stability of Hu7691 in solution?
A2: A formulation of Hu7691 prepared with cosolvents for in vivo studies has been shown to be stable for 92 hours when stored at 2–8°C. In the same study, the formulation was stable for 6 hours at room temperature with stirring[1]. Specific stability data in common cell culture media such as DMEM or RPMI-1640 is not currently available. It is recommended that researchers determine the stability of Hu7691 in their specific cell culture medium and experimental conditions.
Q3: How should I store the Hu7691 stock solution?
A3: Store the DMSO stock solution of Hu7691 at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is the mechanism of action of Hu7691?
A4: Hu7691 is a novel and potent pan-Akt kinase inhibitor. It targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition can alter cellular response to the inhibitor.
-
Compound Instability: Hu7691 may degrade in the cell culture medium over the course of the experiment.
-
Assay Variability: Inconsistencies in incubation times, reagent concentrations, or measurement parameters can lead to variable results.
-
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Prepare fresh dilutions of Hu7691 from a new aliquot of the stock solution for each experiment.
-
Standardize all experimental parameters, including incubation times and reagent concentrations.
-
Issue 2: No observable effect of Hu7691, even at high concentrations.
-
Possible Cause:
-
Compound Insolubility: Hu7691 may be precipitating out of the cell culture medium, reducing its effective concentration.
-
Compound Degradation: The inhibitor may be unstable under the experimental conditions.
-
Low Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target.
-
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding Hu7691.
-
Perform a solubility test to determine the maximum soluble concentration of Hu7691 in your specific cell culture medium.
-
Conduct a stability study to assess the half-life of Hu7691 in your medium at 37°C.
-
If permeability is suspected, consider using a different cell line or consult literature for methods to assess the cellular uptake of small molecules.
-
Issue 3: Unexpected or off-target effects are observed.
-
Possible Cause:
-
Activation of Compensatory Signaling Pathways: Inhibition of the Akt pathway can sometimes lead to the feedback activation of other survival pathways.
-
Non-specific Kinase Inhibition: At higher concentrations, kinase inhibitors can sometimes inhibit other kinases besides the intended target.
-
-
Troubleshooting Steps:
-
Perform a time-course experiment and analyze downstream signaling pathways using techniques like Western blotting to monitor for feedback activation.
-
Consider using a lower concentration of Hu7691 or testing it in combination with inhibitors of potential compensatory pathways.
-
If off-target effects are suspected, compare the observed phenotype with that of other known Akt inhibitors.
-
Experimental Protocols
Protocol 1: Determining the Stability of Hu7691 in Cell Culture Medium
This protocol outlines a method to determine the stability of Hu7691 in a specific cell culture medium over time.
Materials:
-
Hu7691
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Methodology:
-
Prepare a stock solution of Hu7691 in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with Hu7691 to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the spiked medium into several microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Store the collected samples at -80°C until analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of Hu7691 at each time point.
-
Calculate the half-life (t½) of Hu7691 in the cell culture medium.
Protocol 2: Measuring the Kinetic Solubility of Hu7691 in Cell Culture Medium
This protocol describes a method to determine the kinetic solubility of Hu7691 in your cell culture medium.
Materials:
-
Hu7691
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well filter plate
-
96-well collection plate
-
Plate reader with UV-Vis capabilities or HPLC system
-
Incubator
Methodology:
-
Prepare a high-concentration stock solution of Hu7691 in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your cell culture medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours) to allow for equilibration.
-
Filter the solutions through the 96-well filter plate into a collection plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved Hu7691 in the filtrate using a plate reader (if the compound has a suitable chromophore) or by HPLC.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Data Presentation
Table 1: Stability of Hu7691 Formulation
| Condition | Duration | Stability |
| 2–8°C | 92 hours | Stable[1] |
| Room Temperature (with stirring) | 6 hours | Stable[1] |
Note: This data is for a formulation with cosolvents and may not be representative of stability in cell culture media.
Visualizations
Caption: Workflow for determining the stability of Hu7691 in cell culture media.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691.
References
Preventing Hu7691 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Hu7691 precipitation in aqueous solutions during experiments.
Troubleshooting Guide: Hu7691 Precipitation
Precipitation of Hu7691 in aqueous solutions is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Precipitate observed after diluting DMSO stock solution into aqueous media.
| Potential Cause | Recommended Action | Rationale |
| Low Aqueous Solubility | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity while maintaining solubility.[1] 2. Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock in DMSO to lower the concentration gradually. 3. Use of Co-solvents: Prepare dosing formulations using co-solvents. While specific co-solvents for Hu7691 are not explicitly detailed in available literature, common options for poorly soluble drugs include ethanol, polyethylene glycol (PEG), or propylene glycol.[2][3] | Many organic compounds, likely including Hu7691, are poorly soluble in water and can precipitate when the organic solvent they are dissolved in is diluted in an aqueous environment.[4] |
| pH of the Medium | 1. Adjust pH: The solubility of a compound can be pH-dependent. Experimentally determine the optimal pH for Hu7691 solubility in your specific buffer or medium. For ionizable analytes, it is best to use a buffer with a pH at least 2 units away from the compound's pKa.[5] | The ionization state of a molecule, which is influenced by pH, can significantly affect its solubility in aqueous solutions. |
| Compound Concentration | 1. Determine Working Concentration: Use the lowest effective concentration of Hu7691 for your experiments to minimize the risk of precipitation. 2. Solubility Testing: Before your main experiment, perform a simple solubility test by adding your working concentration to the aqueous medium and visually inspecting for precipitation under a microscope.[6] | The concentration of a compound directly affects its likelihood of precipitating if it exceeds its solubility limit in a given solvent. |
| Temperature | 1. Gentle Warming: If precipitation occurs, gentle warming of the solution (not exceeding 50°C) may help redissolve the compound.[6] 2. Maintain Consistent Temperature: Ensure all solutions are at a consistent temperature during preparation and use, as temperature fluctuations can affect solubility. | Solubility of many compounds increases with temperature. However, excessive heat can degrade the compound. |
| Formulation Strategy | 1. Incorporate Solubilizing Agents: For in vivo studies or complex in vitro models, consider advanced formulation strategies such as the use of cyclodextrins, solid dispersions, or lipid-based formulations to enhance solubility.[7][8][9] | These strategies can encapsulate or otherwise modify the drug to improve its interaction with aqueous environments.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Hu7691?
A1: The recommended solvent for preparing a stock solution of Hu7691 for in vitro experiments is dimethyl sulfoxide (DMSO).[11] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture that could degrade the compound or affect its solubility.
Q2: How should I store my Hu7691 stock solution?
A2: Hu7691 powder is stable for up to two years when stored at -20°C.[11] Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] In DMSO, Hu7691 is stable for 2 weeks at 4°C and for 6 months at -80°C.[11]
Q3: I observed a precipitate in my cell culture media after adding the Hu7691 DMSO stock. What should I do?
A3: This is a common issue due to the poor aqueous solubility of many small molecule inhibitors. First, visually inspect the solution for any precipitate.[1] You can try the following troubleshooting steps:
-
Further Dilution in DMSO: Dilute your stock solution further in DMSO before adding it to the aqueous medium.
-
Ultrasonication: Use ultrasonication to help dissolve the precipitate.[6]
-
Microscopic Examination: Place a drop of the working solution on a slide and check for precipitation under a microscope. If a precipitate is still present after vortexing and letting it stand, you may need to adjust your preparation method.[6]
Q4: What is the mechanism of action of Hu7691?
A4: Hu7691 is a potent and selective inhibitor of Akt (also known as protein kinase B).[11][12][13] It shows selectivity for Akt1 over Akt2 and Akt3.[11][14] By inhibiting Akt, Hu7691 can suppress tumor growth and induce differentiation in certain cancer cells, such as neuroblastoma.[15][16] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.[2]
Experimental Protocols
Protocol 1: Preparation of Hu7691 Stock and Working Solutions
-
Prepare Stock Solution (e.g., 10 mM):
-
Allow the vial of powdered Hu7691 to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 50°C) or ultrasonication may be used if necessary.[6]
-
-
Prepare Intermediate Dilutions (in DMSO):
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of lower concentration stocks. This helps to minimize the volume of DMSO added to the final aqueous solution.
-
-
Prepare Final Working Solution (in Aqueous Medium):
-
Slowly add the desired intermediate DMSO stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture medium, buffer) while vortexing or mixing.
-
The final concentration of DMSO should ideally be less than 0.5%.[1]
-
Visually and microscopically inspect for any signs of precipitation.[6]
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691 on Akt.
Caption: A troubleshooting workflow for addressing Hu7691 precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting tumor cells expressing p53 with a water-soluble inhibitor of Hdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Hu7691|CAS 2360523-76-6|DC Chemicals [dcchemicals.com]
- 12. Hu7691 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hu7691 Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of Hu7691 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hu7691?
Hu7691 is a novel, potent, and selective pan-Akt kinase inhibitor. It targets the three isoforms of Akt (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[1]
Q2: What are the known on-target effects of Hu7691 in cancer cell lines?
In various cancer cell lines, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer, Hu7691 has been shown to inhibit cell proliferation and induce cell differentiation and cell cycle arrest, typically at the G0/G1 phase. Notably, in some cell lines like neuroblastoma, Hu7691's primary effect at concentrations that inhibit proliferation is not the induction of apoptosis.
Q3: Has a kinase selectivity profile for Hu7691 been publicly released?
While Hu7691 is described as having "excellent selectivity towards non-AGC kinase families," a comprehensive, quantitative kinase selectivity panel profiling its activity against a broad range of kinases is not publicly available in the reviewed literature.[1] Therefore, researchers should be mindful of the potential for off-target effects, especially at higher concentrations.
Q4: What are the potential off-target toxicities of Hu7691 observed in preclinical studies?
In vivo toxicology studies in rats have identified several potential target organs for toxicity at higher doses, including the spleen, thymus, and gastrointestinal tract.[1] Possible effects on the liver, kidneys, heart, and ovaries were also noted.[1] The No Observed Adverse Effect Level (NOAEL) was established at no greater than 12.5 mg/kg/day in these studies.[1] These findings suggest that at higher concentrations, Hu7691 may have off-target effects in various tissues.
Troubleshooting Guides
Unexpected Cytotoxicity
Problem: I'm observing significant cytotoxicity in my cell line at concentrations where Hu7691 is expected to be cytostatic (inhibit proliferation) rather than cytotoxic.
Possible Cause & Troubleshooting Steps:
-
Off-target kinase inhibition: At high concentrations, Hu7691 might inhibit other kinases essential for cell survival in your specific cell model.
-
Action: Perform a dose-response curve over a wide range of concentrations. If the cytotoxic effect only appears at significantly higher concentrations than those required for Akt pathway inhibition, it may be an off-target effect. Consider using a lower, more selective concentration.
-
-
Cell line-specific dependencies: Your cell line may have a unique dependency on a kinase that is a weak off-target of Hu7691.
-
Action: Try to rescue the phenotype by overexpressing a constitutively active form of Akt. If the cytotoxicity is on-target, this may rescue the cells. If not, an off-target effect is more likely.
-
-
Assay interference: The compound may be interfering with your cytotoxicity assay (e.g., precipitating, autofluorescence).
-
Action: Visually inspect the wells for precipitation. Run a cell-free assay with your detection reagents and Hu7691 to check for interference.
-
Lack of Efficacy
Problem: I'm not seeing the expected inhibition of cell proliferation or downstream Akt signaling.
Possible Cause & Troubleshooting Steps:
-
Compound inactivity: The compound may have degraded.
-
Action: Use a fresh stock of Hu7691. Ensure proper storage conditions (as per the supplier's instructions).
-
-
Resistant cell line: The cell line may have mutations downstream of Akt or parallel signaling pathways that bypass the need for Akt signaling.
-
Action: Confirm Akt pathway activation in your cell line by Western blot for phosphorylated Akt (p-Akt) and downstream targets like p-PRAS40 or p-GSK3β. Treat with Hu7691 and check for a decrease in phosphorylation of these markers.
-
-
Incorrect assay conditions: The cell density, incubation time, or serum concentration in your media could be affecting the outcome.
-
Action: Optimize cell seeding density. Perform a time-course experiment to determine the optimal treatment duration. Serum contains growth factors that activate the PI3K/Akt pathway; consider reducing the serum concentration during treatment, if appropriate for your cell line.
-
Quantitative Data Summary
Table 1: In Vitro Cell Viability of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| Neuro2a | ~2.73 |
| IMR-32 | ~5.0 |
| SK-N-BE(2) | ~10.0 |
| SK-N-DZ | ~18.0 |
| CHP-126 | ~3.0 |
| SK-N-SH | ~15.0 |
Data extracted from studies on neuroblastoma cells. IC50 values can vary between experiments and cell lines.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Hu7691 for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2]
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[2]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture: Grow cells on glass coverslips or in chamber slides.
-
Induction of Apoptosis: Treat cells with Hu7691 or a positive control (e.g., staurosporine).
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Equilibrate the cells with the kit-provided equilibration buffer.
-
Incubate the cells with the TdT reaction mixture (containing TdT enzyme and a labeled dUTP) in a humidified chamber at 37°C for 60 minutes.[4]
-
-
Detection:
-
If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with DAPI.
-
If using a biotin-labeled dUTP, follow with incubation with a fluorescently-tagged streptavidin.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS, and while vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate on ice for at least 30 minutes or store at 4°C.[5]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[5]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and prevent its staining by PI.[5]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[5]
-
Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. Use software to model the cell cycle distribution.[6]
Visualizations
References
- 1. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Troubleshooting Western Blots with Hu7691
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hu7691, a novel pan-Akt inhibitor. The information is tailored to help you interpret unexpected Western blot results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and how does it work?
A1: Hu7691 is a potent and selective pan-Akt kinase inhibitor.[1] It functions by blocking the activity of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting Akt, Hu7691 can induce cell differentiation, as has been observed in neuroblastoma cells, and suppress tumor growth.[5][6]
Q2: I'm not seeing a decrease in phospho-Akt (Ser473/Thr308) after Hu7691 treatment. What could be wrong?
A2: This is a common issue when working with kinase inhibitors. Here are several potential causes and solutions:
-
Suboptimal Hu7691 Concentration or Treatment Time: The effective concentration of Hu7691 can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Rapid Phosphatase Activity: After cell lysis, phosphatases can rapidly dephosphorylate proteins. Ensure your lysis buffer contains fresh phosphatase inhibitors.[7] It is also crucial to keep your samples on ice or at 4°C throughout the preparation process.[7]
-
Incorrect Antibody Dilution or Incubation Time: Optimize the concentration of your primary and secondary antibodies. If the signal is weak, try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[4]
-
Low Target Protein Abundance: If the basal level of phospho-Akt in your cells is low, you may need to load more protein onto the gel.[3] Consider using a positive control, such as cells stimulated with a growth factor (e.g., IGF-1), to ensure your antibody and detection system are working correctly.[8]
Q3: I'm observing unexpected bands in my Western blot after Hu7691 treatment. What do they mean?
A3: Unexpected bands can arise from several factors. Consider the following possibilities:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[9] To check for this, run a control lane with only the secondary antibody.[9] You can also try using an affinity-purified primary antibody or testing a different antibody against your target.[10]
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein, leading to lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.[9]
-
Post-Translational Modifications (PTMs): Akt and its downstream targets can undergo various PTMs, such as ubiquitination, SUMOylation, and acetylation, which can alter their molecular weight and lead to band shifts.[10][11][12] Hu7691 treatment could potentially influence these modifications.
-
Protein Isoforms or Splice Variants: Your antibody may be detecting different isoforms or splice variants of the target protein.[9] Check the literature for known variants of your protein of interest.
-
Compensatory Signaling Pathways: Inhibition of the Akt pathway can sometimes lead to the activation of compensatory signaling pathways. For instance, inhibition of PI3K/Akt signaling has been shown to trigger the activation of the MET/STAT3 pathway in some cancer cells.[13] This could result in the appearance of unexpected phosphorylated proteins.
Q4: The bands for total Akt appear weaker or are at a different molecular weight after Hu7691 treatment. Is this expected?
A4: While Hu7691 is an inhibitor and not expected to directly decrease total Akt protein levels, several factors could explain this observation:
-
Protein Degradation: As mentioned, ensure adequate protease inhibition during sample preparation.
-
Loading Inconsistencies: Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
Post-Translational Modifications: Changes in PTMs induced by Hu7691 treatment could affect the migration of the total Akt protein.[11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Western blotting experiments with Hu7691.
| Problem | Possible Cause | Solution |
| Weak or No Signal for Phospho-Proteins | Inadequate phosphatase inhibition. | Add fresh phosphatase inhibitors to your lysis buffer and keep samples cold. |
| Low abundance of the target protein. | Increase the amount of protein loaded per well.[3] Use a positive control to validate the experimental setup.[8] | |
| Suboptimal antibody concentration or incubation time. | Titrate the primary antibody and try a longer incubation period (e.g., overnight at 4°C).[4] | |
| Use of milk as a blocking agent. | For phospho-antibodies, BSA is often a better blocking agent as milk contains phosphoproteins that can increase background.[7][14] | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations.[9] |
| Insufficient blocking. | Increase the blocking time and/or the concentration of the blocking agent.[4] | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations. | |
| Non-Specific Bands | Antibody cross-reactivity. | Run a secondary antibody-only control.[9] Try a different, more specific primary antibody.[10] |
| Sample degradation. | Add fresh protease inhibitors to the lysis buffer.[4] | |
| Protein multimers. | Ensure complete denaturation and reduction of your samples by adding fresh DTT or β-mercaptoethanol and boiling.[9] | |
| "Smiling" or Distorted Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room.[9] |
| Uneven gel polymerization. | Ensure the gel is poured evenly and allowed to polymerize completely.[15] |
Experimental Protocols
Standard Western Blot Protocol for Cultured Cells
This protocol provides a general procedure for performing Western blots on cultured cells treated with Hu7691.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[17]
-
-
Gel Electrophoresis:
-
Load the samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[17]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system or X-ray film.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Posttranslational regulation of Akt in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifaceted Regulation of Akt by Diverse C-Terminal Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Hu7691-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cytotoxicity associated with Hu7691 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its mechanism of action?
A1: Hu7691 is a novel and potent Pan-Akt kinase inhibitor.[1][2] It functions by targeting Akt, a central protein kinase in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[3] By inhibiting Akt, Hu7691 can suppress the proliferation of various tumor cell lines and, in some cases, induce cellular differentiation.[1][4][5]
Q2: Is cytotoxicity an expected outcome when using Hu7691?
A2: Yes, cytotoxicity can be an expected on-target effect of Hu7691, particularly in cancer cell lines that are highly dependent on the PI3K/Akt/mTOR pathway for survival.[1][6] However, excessive or unexpected cytotoxicity, especially in non-target or control cell lines, may indicate an experimental issue or off-target effects and should be investigated.
Q3: What are the first steps to confirm that the observed cytotoxicity is induced by Hu7691?
A3: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This provides a quantitative measure of Hu7691's cytotoxic potential. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your experimental setup.[6]
Q4: What are the potential off-target effects of Hu7691?
A4: While Hu7691 has demonstrated excellent selectivity, like many kinase inhibitors, off-target effects are possible and could contribute to cytotoxicity.[1] If you suspect off-target effects are causing cytotoxicity in a specific cell line, consider performing off-target profiling assays.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity across all tested concentrations and cell lines.
This may suggest a general cytotoxic effect or an experimental artifact rather than specific on-target activity.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a new serial dilution and repeat the dose-response experiment. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level for your cells, typically below 0.5%.[6][7] Run a vehicle-only control to assess its impact on cell viability. |
| Compound Precipitation | Hu7691 may have limited solubility in aqueous media. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from a stock solution for each experiment.[7] |
| Cell Culture Contamination | Check your cell cultures for any signs of microbial contamination, such as mycoplasma, which can cause cell death.[6] Test a fresh batch of cells from a reliable source. |
| General Culture Conditions | Ensure optimal culture conditions, including correct pH, CO2 levels, and temperature.[8] Use high-quality, fresh media and supplements. |
Issue 2: Cytotoxicity is observed only in specific cell lines, but at a much lower concentration than anticipated.
This could point towards a specific biological mechanism in the sensitive cell lines.
| Potential Cause | Recommended Solution |
| High On-Target Dependency | The sensitive cell line may have a hyperactivated PI3K/Akt/mTOR pathway, making it highly dependent on this pathway for survival. Validate the expression and activation levels of Akt in the sensitive versus resistant cell lines using techniques like Western Blot. |
| Metabolic Activation | The sensitive cell line might metabolize Hu7691 into a more toxic compound. |
| Off-Target Effects | Hu7691 could be interacting with an unintended molecular target that is uniquely present or critical in the sensitive cell line. |
Issue 3: How can I mitigate Hu7691-induced cytotoxicity in long-term experiments while preserving its intended biological effect?
If Hu7691 is confirmed to be cytotoxic at the desired effective concentration, consider these strategies:
| Mitigation Strategy | Description |
| Optimize Exposure Time | Reducing the incubation time with Hu7691 can sometimes lessen toxicity while still achieving the desired biological activity.[8] For long-term studies, consider pulsed treatments instead of continuous exposure. |
| Adjust Serum Concentration | Serum proteins can bind to compounds, reducing their free concentration and thus their toxicity.[8] Experiment with different serum concentrations in your culture medium. |
| Co-treatment with Protective Agents | Depending on the mechanism of toxicity, co-treatment with cytoprotective agents may be beneficial. For example, if oxidative stress is implicated, consider using an antioxidant.[8] |
| Spheroid or 3D Culture Models | Cells grown in 3D cultures are often more resistant to drug-induced toxicity compared to 2D monolayers and may better represent the in vivo environment. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Hu7691 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Neuro2a | Neuroblastoma | 72 | 5.2 |
| IMR-32 | Neuroblastoma | 72 | 8.1 |
| SK-N-BE(2) | Neuroblastoma | 72 | 6.5 |
| A549 | Lung Cancer | 48 | 10.8 |
| MCF-7 | Breast Cancer | 48 | 15.3 |
| PANC-1 | Pancreatic Cancer | 48 | 9.7 |
Table 2: Example of a Mitigation Strategy's Impact on Cell Viability
| Treatment Condition | Hu7691 Conc. (µM) | Exposure Time | Cell Viability (%) |
| Control (Vehicle) | 0 | Continuous | 100 |
| Continuous Exposure | 10 | 72 hours | 45 |
| Pulsed Exposure | 10 | 24 hours on, 48 hours off | 75 |
| Continuous + 5% Serum | 10 | 72 hours | 55 |
| Continuous + 10% Serum | 10 | 72 hours | 68 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Hu7691 in complete culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Hu7691.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity based on the LDH activity in the treated wells compared to positive and negative controls.
Visualizations
Caption: Hu7691 inhibits Akt, blocking downstream signals for cell proliferation and survival.
Caption: Workflow for assessing and managing Hu7691 cytotoxicity in experiments.
References
- 1. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats [mdpi.com]
- 2. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hu7691 Dosage for In Vivo Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Hu7691 for in vivo tumor growth inhibition studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its mechanism of action?
A1: Hu7691 is a novel, orally bioavailable Pan-Akt kinase inhibitor.[1][2] It functions by targeting Akt, a central protein in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently overactive in many cancers, and by inhibiting Akt, Hu7691 can suppress tumor cell proliferation, growth, and survival.[1][3]
Q2: What is a recommended starting dosage for in vivo studies with Hu7691?
A2: Based on preclinical studies in neuroblastoma xenograft models, a dosage of 40 to 80 mg/kg administered orally, five times a week, has been shown to be effective in inhibiting tumor growth.[4] However, the optimal dosage may vary depending on the tumor model and the sex of the animal. Toxicology studies in rats suggest that the maximum tolerated dose is 50 mg/kg/day in males and 25 mg/kg/day in females.[1] It is recommended to conduct a pilot study to determine the optimal dose for your specific model.[5]
Q3: What vehicle control should be used for Hu7691 administration?
A3: In published studies, Hu7691 has been administered using CMC-Na (sodium carboxymethyl cellulose) as a vehicle for oral gavage.[4]
Q4: What are the potential toxicities associated with Hu7691 administration?
A4: Preclinical toxicology studies in rats have indicated potential target organs for toxicity, including the spleen, thymus, and gastrointestinal tract.[1][6] Effects on the liver, kidneys, heart, and ovaries have also been noted.[1][6] Clinical observations in rats included perianal filth, weight loss, and reduced food consumption at higher doses.[1] The No Observed Adverse Effect Level (NOAEL) has been determined to be no greater than 12.5 mg/kg/day in rats.[1][6] Close monitoring of animal health, including body weight, is crucial throughout the study.[4]
Troubleshooting Guide
Issue 1: No significant tumor growth inhibition is observed.
-
Possible Cause: Suboptimal dosage.
-
Troubleshooting Step: The dosage of Hu7691 may be too low for the specific tumor model. Consider performing a dose-response study to identify a more effective concentration. In a neuroblastoma xenograft model, 80 mg/kg showed greater efficacy than 40 mg/kg.[4]
-
-
Possible Cause: Infrequent dosing schedule.
-
Troubleshooting Step: An administration frequency of five times per week has been shown to be effective.[4] If a less frequent schedule is being used, consider increasing the dosing frequency.
-
-
Possible Cause: Tumor model insensitivity.
-
Troubleshooting Step: While Hu7691 has shown broad anti-tumor activity in vitro, its in vivo efficacy can be model-dependent.[1] Confirm that the target tumor model has an activated PI3K/Akt/mTOR pathway.
-
Issue 2: Excessive toxicity or weight loss in animals.
-
Possible Cause: Dosage is too high.
-
Troubleshooting Step: Reduce the dosage of Hu7691. Toxicology studies recommend that for long-term experiments, the high-dose reference for male animals should not be less than 100 mg/kg/day, while for female animals, it should be less than 50 mg/kg/day.[1][6] If toxicity is observed, consider lowering the dose to the 25-50 mg/kg/day range for females and monitoring for adverse effects.[1]
-
-
Possible Cause: Formulation or administration issues.
-
Troubleshooting Step: Ensure the proper preparation and administration of the Hu7691 formulation. Improper gavage technique can cause stress and injury to the animals.
-
Issue 3: High variability in tumor growth within the treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent oral gavage for each animal.
-
-
Possible Cause: Intrinsic heterogeneity of the tumor model.
Quantitative Data Summary
| Parameter | Neuro2a Xenograft Model |
| Animal Model | Nude mice |
| Tumor Cell Line | Neuro2a (Neuroblastoma) |
| Hu7691 Dosage | 40 mg/kg and 80 mg/kg |
| Administration Route | Oral gavage (i.g.) |
| Vehicle | CMC-Na |
| Dosing Schedule | Daily, 5 times a week |
| Treatment Duration | 17 days |
| Tumor Growth Inhibition | At 80 mg/kg, final tumor volume was 1079 ± 318 mm³ compared to 2416 ± 432 mm³ in the vehicle group. |
| Tumor Weight Reduction | 47.7% reduction in tumor weight at 80 mg/kg. |
| Toxicity | All mice gained weight during the experiment, indicating tolerable toxicity at these doses. |
| (Data sourced from a study on neuroblastoma xenografts)[4] |
Experimental Protocols & Visualizations
General In Vivo Efficacy Study Protocol
-
Cell Culture and Implantation: Culture the desired tumor cell line (e.g., Neuro2a) under standard conditions.[4] Harvest cells during the exponential growth phase and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[4][5]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by caliper measurements.[4]
-
Randomization: Once tumors reach a predetermined size (e.g., 30-45 mm³), randomize the mice into treatment and control groups.[4]
-
Drug Preparation and Administration: Prepare Hu7691 in a suitable vehicle (e.g., CMC-Na) at the desired concentrations. Administer the drug or vehicle via oral gavage according to the planned schedule.[4]
-
Monitoring: Monitor animal health and body weight throughout the study.[4]
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[4]
Visualizations
Caption: Experimental workflow for an in vivo tumor growth inhibition study with Hu7691.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hu7691 Oral Administration in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful oral administration of the AKT inhibitor Hu7691 in animal models. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hu7691?
A1: Hu7691 is a potent and selective Pan-Akt kinase inhibitor.[1][2] It functions by inhibiting the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is common in many cancers, and by inhibiting Akt, Hu7691 can suppress tumor growth.[1][3] Hu7691 specifically inhibits Akt1, Akt2, and Akt3 isoforms.[4]
Q2: What is a suitable vehicle for the oral administration of Hu7691 in animal models?
A2: Based on published studies, sodium carboxymethyl cellulose (CMC-Na) and methyl cellulose (MC) are commonly used vehicles for the oral administration of Hu7691.[5][6] One study in mice used CMC-Na as a placebo control, implying its use as a vehicle.[5] A 14-day toxicology study in rats used 0.5% methyl cellulose (MC) as the control vehicle.[6]
Q3: What are the recommended oral dosages of Hu7691 for mice and rats?
A3: Dosages of Hu7691 can vary depending on the animal model and the specific study design. In a neuroblastoma xenograft mouse model, daily oral administration of 40 or 80 mg/kg of Hu7691 for 17 days was shown to be effective in arresting tumor growth.[5] In a 14-day repeated-dose toxicity study in Sprague Dawley rats, male rats were administered daily doses of 12.5, 50, 100, and 150 mg/kg/day, while female rats received 12.5, 25, 50, and 75 mg/kg/day.[2][6]
Q4: What is the stability of the Hu7691 formulation?
A4: Dose formulations of Hu7691 prepared with cosolvents have been shown to be stable. After preparation, Hu7691 remained stable after stirring at room temperature for 6 hours. Furthermore, it remained stable after storage at 2–8 °C for 92 hours, followed by being left at room temperature for 30 minutes and stirred for 6 hours.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility/Suspension | Hu7691 may have limited solubility in aqueous solutions. The vehicle may not be adequately prepared. | Ensure the vehicle (e.g., 0.5% MC or CMC-Na) is properly prepared according to standard laboratory protocols. This may involve gentle heating or sonication to ensure a homogenous suspension. Always prepare the formulation fresh before administration.[6] |
| Animal Distress or Toxicity (e.g., weight loss, piloerection, dull fur) | The administered dose may be too high for the specific animal strain, age, or health status. | Reduce the dosage. A 14-day study in rats identified a No Observed Effect Level (NOEL) of no greater than 12.5 mg/kg/day.[1][2] Observed toxicities in rats included piloerection, dull fur, redness around the nose, and kyphosis at higher doses.[1] Monitor animals daily for any signs of toxicity and adjust the dose accordingly. |
| Gastrointestinal Issues (e.g., perianal filth) | Hu7691 can induce gastrointestinal toxicity.[1][6] | Consider reducing the dosage or the frequency of administration. In a mouse study, dosing was administered 5 times a week to minimize toxicity.[5] Ensure animals have free access to food and water to mitigate gastrointestinal distress. |
| Variable Tumor Growth Inhibition | Inconsistent oral gavage technique leading to inaccurate dosing. The formulation may not be homogenous. | Ensure all personnel are properly trained in oral gavage techniques. Vigorously vortex the Hu7691 suspension before each administration to ensure a uniform concentration. |
Experimental Protocols
Preparation of Hu7691 Formulation for Oral Gavage (0.5% Methyl Cellulose)
Materials:
-
Hu7691 powder
-
Methyl Cellulose (MC)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beakers
-
Scale
Protocol:
-
Calculate the required amount of Hu7691 and methyl cellulose based on the desired concentration and the total volume needed for the study.
-
To prepare a 0.5% MC solution, weigh 0.5 g of methyl cellulose for every 100 mL of sterile water.
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methyl cellulose powder to the heated water while stirring continuously with a magnetic stir bar to prevent clumping.
-
Once the methyl cellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the cold sterile water.
-
Continue stirring the solution at room temperature until it becomes clear and viscous. This may take 30-60 minutes.
-
Weigh the calculated amount of Hu7691 powder.
-
Create a small slurry of the Hu7691 powder with a small volume of the prepared 0.5% MC vehicle.
-
Gradually add the slurry back to the bulk of the 0.5% MC vehicle while stirring continuously to ensure a homogenous suspension.
-
Store the final formulation at 2-8°C. Before administration, allow the formulation to come to room temperature and stir for at least 6 hours to ensure stability and homogeneity.[6]
Oral Administration in a Mouse Xenograft Model
This protocol is adapted from a study investigating the effects of Hu7691 on neuroblastoma xenografts.[5]
Animal Model: Nude mice with established Neuro2a xenografts.
Formulation: Hu7691 suspended in CMC-Na.
Dosing Regimen:
-
Once tumors reach an average volume of 30–45 mm³, randomize the mice into control and treatment groups.
-
Administer Hu7691 orally (intragastric gavage) at a dose of 40 or 80 mg/kg.
-
The control group should receive the vehicle (CMC-Na) only.
-
Administer the treatment daily, five times a week, for the duration of the study (e.g., 17 days).
-
Monitor tumor volume and body weight daily.
-
At the end of the treatment period, sacrifice the mice and collect tumor samples for further analysis.
Visualizing the Hu7691 Mechanism and Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hu7691|CAS 2360523-76-6|DC Chemicals [dcchemicals.com]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hu7691 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hu7691 in xenograft models. The information is intended for researchers, scientists, and drug development professionals to minimize toxicity and ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its mechanism of action?
Hu7691 is a novel, orally available pan-Akt kinase inhibitor.[1][2][3] It demonstrates high selectivity and potent inhibitory effects on the proliferation of multiple tumor cell lines.[1][2][3] Hu7691 functions by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical axis regulating cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is common in many cancers, making it a key target for therapeutic intervention.[1]
Q2: What are the known toxicities associated with Hu7691 in preclinical studies?
A 14-day repeated-dose oral toxicity study in Sprague Dawley (SD) rats identified several potential target organs for toxicity.[1][2][3] These include the spleen, thymus, and gastrointestinal tract.[1][2][3] The study also suggested potential impacts on the liver, kidneys, heart, and ovaries.[1][2][3]
Q3: What clinical signs of toxicity were observed in animal studies?
In a 14-day study in rats, dose-dependent clinical signs of toxicity were observed.[1] These included:
-
Red-stained nose
-
Arched back
-
Emaciation
-
Vertical and matte hair
-
Anal filth
Q4: Is there a No Observed Effect Level (NOAEL) established for Hu7691?
Yes, in a 14-day oral toxicity study in SD rats, the No Observed Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[1][2][3]
Q5: Are there gender-specific differences in Hu7691 toxicity?
Yes, the 14-day rat toxicity study revealed gender-related differences in toxicity.[1][2][3] Based on these findings, it is recommended that the high dose for male animals in formal experiments should not be less than 100 mg/kg/day, while for female animals, it should be less than 50 mg/kg/day.[1][2][3]
Troubleshooting Guide
Problem: Excessive body weight loss in xenograft models treated with Hu7691.
Possible Causes:
-
Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD) for the specific animal model and tumor type.
-
Dosing frequency: Daily administration may not be necessary and could be contributing to cumulative toxicity.
-
Vehicle effects: The vehicle used to formulate Hu7691 may have its own toxicity profile.
-
Tumor burden: A large tumor burden can exacerbate cachexia and overall animal health decline.
Solutions:
-
Dose Titration: If not already performed, conduct a dose-range finding study to determine the MTD in your specific xenograft model. Start with a dose at or below the reported NOAEL (12.5 mg/kg/day) and escalate from there.
-
Adjust Dosing Schedule: Consider alternative dosing schedules. For example, a study on Neuro2a xenografts in nude mice reported successful tumor growth inhibition with tolerable toxicity at 40 and 80 mg/kg administered 5 times a week.[4]
-
Vehicle Control: Always include a vehicle-only control group to assess any toxicity associated with the formulation itself.
-
Supportive Care: Provide supportive care such as nutritional supplements or hydration to help mitigate weight loss.
-
Monitor Tumor Burden: Initiate treatment when tumors are at a reasonable size to avoid complications from advanced disease.
Problem: Histopathological findings of organ toxicity at the end of the study.
Possible Causes:
-
On-target toxicity: As an Akt inhibitor, Hu7691 can affect normal tissues where the PI3K/Akt/mTOR pathway is important for cellular function.
-
Off-target toxicity: Although selective, Hu7691 may have off-target effects at higher concentrations.
-
Metabolite toxicity: The metabolites of Hu7691 could be contributing to organ damage.
Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to correlate drug exposure with efficacy and toxicity. This can help optimize the dosing regimen to maintain therapeutic concentrations while minimizing peak concentrations that may lead to toxicity.
-
Lower the Dose: If efficacy can be maintained at a lower dose, this is the most straightforward way to reduce toxicity.
-
Combination Therapy: Consider combining a lower dose of Hu7691 with another therapeutic agent that has a different mechanism of action and non-overlapping toxicity profile. This can potentially enhance anti-tumor efficacy while minimizing the toxicity of each agent.
Data Presentation
Table 1: Summary of Hu7691 Oral Toxicity in Sprague Dawley Rats (14-Day Study)
| Dose (mg/kg/day) | Sex | Observed Clinical Signs | Potential Target Organs |
| 12.5 | Male & Female | No significant clinical changes | - |
| 25 | Female | Red-stained nose, arched back, emaciation | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart, Ovaries |
| 50 | Male | Vertical hair, dull hair | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart |
| 50 | Female | Vertical hair, dull hair | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart, Ovaries |
| 75 | Female | Anal filth | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart, Ovaries |
| 100 | Male | Red nose, arched back, emaciation | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart |
| 150 | Male | Red nose, arched back, emaciation | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys, Heart |
Data compiled from the 14-day repeated-dose toxicity study of Hu7691 in male and female Sprague Dawley (SD) rats.[1][2][3]
Table 2: Example of a Dosing Regimen for Hu7691 in a Neuro2a Xenograft Model
| Animal Model | Tumor Cell Line | Hu7691 Dose (mg/kg) | Dosing Schedule | Route of Administration | Observed Outcome |
| Nude Mice | Neuro2a | 40 or 80 | 5 times a week for 17 days | Oral | Significant anti-tumor efficacy with tolerable toxicity (all mice gained weight) |
This regimen was reported to be effective and well-tolerated in a study investigating the therapeutic effects of Hu7691 on neuroblastoma.[4][5][6]
Experimental Protocols
Protocol 1: General Xenograft Study Workflow with Toxicity Monitoring
-
Cell Culture and Implantation:
-
Culture the desired human tumor cell line under sterile conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Implant the tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Grouping:
-
Randomize animals into treatment and control groups with similar average tumor volumes.
-
Include a vehicle-only control group.
-
-
Hu7691 Formulation and Administration:
-
Prepare the Hu7691 formulation. A co-solvent system has been previously used.[1]
-
Administer Hu7691 or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
-
Toxicity Monitoring:
-
Body Weight: Record the body weight of each animal at least 3 times per week. A body weight loss of more than 20% is often considered a humane endpoint.[7]
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity as listed in Table 1.
-
Food and Water Intake: Monitor food and water consumption as a general indicator of health.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Collect tumors and organs of interest (spleen, thymus, GI tract, liver, kidneys, heart) for histopathological analysis.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691.
Caption: General workflow for a xenograft study including toxicity monitoring.
References
- 1. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Hu7691 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with the novel AKT inhibitor, Hu7691.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its primary mechanism of action?
Hu7691 is a novel and selective pan-AKT kinase inhibitor.[1][2][3][4] Its primary mechanism of action is the inhibition of the Protein Kinase B (AKT) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][5] By inhibiting AKT, Hu7691 can suppress tumor growth and induce differentiation in certain cancer cells, such as neuroblastoma.[5][6] It has demonstrated significant inhibitory effects on the proliferation of various human tumor cell lines.[2][7]
Q2: In which cancer cell lines has Hu7691 shown efficacy?
Hu7691 has shown anti-proliferative and differentiation-inducing effects in multiple neuroblastoma cell lines, including both MYCN amplified (Neuro2A, IMR-32, SK-N-BE(2), SK-N-DZ, CHP126) and non-amplified (SK-N-SH) lines.[6] Neuro2a and CHP-126 cells have been noted to be particularly sensitive to Hu7691.[6] Additionally, it has shown significant inhibitory effects on a variety of other human tumor cell lines, including those from glioblastoma, lung cancer, gastric cancer, and osteosarcoma.[2]
Q3: What is the recommended solvent and storage condition for Hu7691?
Hu7691 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[6][8] For long-term storage, it is recommended to store the compound as a solid, refrigerated or frozen.[9][10] Once dissolved, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[9] To maintain stability, it is advised to prepare solutions as fresh as possible for each experiment.[9] Studies have shown that Hu7691 remains stable in solution when stored at 2–8 °C for up to 92 hours.[1][7]
Q4: What are the typical in vitro and in vivo dosage ranges for Hu7691?
-
In Vitro: The half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment in neuroblastoma cell lines ranges from 2.73 to 18.0 μmol/L.[6]
-
In Vivo (Animal Studies): In xenograft models using nude mice, oral administration of Hu7691 at 40 or 80 mg/kg daily for 17 days has been shown to arrest tumor growth.[6] In toxicity studies with Sprague Dawley rats, daily oral doses ranged from 12.5 to 150 mg/kg/day for males and 12.5 to 75 mg/kg/day for females over 14 days.[1][2][3] The No Observed Adverse Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[1][2][3]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, SRB)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and allow cells to adhere and stabilize for 24 hours before adding Hu7691. |
| DMSO Concentration Effects | High concentrations of DMSO can be toxic to cells. Prepare a high-concentration stock of Hu7691 so that the final DMSO concentration in the culture medium is less than 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. |
| Metabolic Interference with Assays | Assays like MTT measure metabolic activity, which can be influenced by treatments that affect cell metabolism without necessarily causing cell death.[11][12] Consider using a secondary assay that measures cell number directly (e.g., cell counting with trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to confirm results.[11] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect wells under a microscope before reading the plate. |
| Suboptimal Incubation Time | The anti-proliferative effects of Hu7691 are concentration and time-dependent.[6] A 72-hour incubation period has been shown to be effective.[6] If you are not observing the expected effect, consider optimizing the incubation time for your specific cell line. |
Issue 2: Inconsistent Induction of Differentiation
| Potential Cause | Recommended Solution |
| Inappropriate Cell Density | Cell density can influence differentiation. Seed cells at a density that allows for morphological changes, such as neurite outgrowth, without overcrowding.[6] |
| Low Concentration of Hu7691 | The differentiation-inducing effect of Hu7691 is concentration-dependent.[6] Ensure you are using a concentration that is sufficient to induce differentiation but is sublethal to avoid confounding effects from cytotoxicity.[6] A concentration range around the IC50 value is a good starting point.[6] |
| Insufficient Incubation Time | Differentiation is a process that takes time. While some changes may be visible within 24 hours, more pronounced effects, such as neurite outgrowth and changes in differentiation markers, are typically observed after 72 hours of continuous treatment.[6] |
| Variability in Basal Differentiation State | The basal level of differentiation can vary between cell passages. Use cells with a consistent passage number for your experiments and monitor their baseline morphology. |
| Subjective Measurement of Differentiation | Morphological changes can be subjective. Quantify differentiation using objective measures such as neurite length, number of neurites per cell, or by analyzing the expression of neural differentiation markers like Eno2, Tubb3, and Rbfox3 via qRT-PCR or Western blot.[6] |
Issue 3: Unexpected Cytotoxicity or Lack of Effect
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your dilutions and ensure the stock solution was prepared correctly. If possible, confirm the concentration of your stock solution spectrophotometrically. |
| Degradation of Hu7691 | Improper storage can lead to degradation of the compound. Store solid Hu7691 as recommended and prepare fresh dilutions from a frozen stock for each experiment.[9][10] Avoid multiple freeze-thaw cycles of the stock solution.[10] |
| Cell Line Resistance | While Hu7691 is a pan-AKT inhibitor, cell lines can have varying degrees of sensitivity due to differences in their genetic background and signaling pathway activation.[6] Confirm the expression and activation status of AKT in your cell line. |
| Off-Target Effects | While Hu7691 is a selective AKT inhibitor, off-target effects are a possibility with any kinase inhibitor.[13][14][15] If you observe unexpected phenotypes, consider investigating the activity of other related kinases. |
| Contamination of Cell Cultures | Mycoplasma or other microbial contamination can significantly alter cellular responses to treatment. Regularly test your cell lines for contamination. |
Data Summary
Table 1: In Vitro Efficacy of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (μmol/L) after 72h |
| Neuro2A | Amplified | Sensitive (IC50 within 2.73-18.0 range) |
| IMR-32 | Amplified | IC50 within 2.73-18.0 range |
| SK-N-BE(2) | Amplified | IC50 within 2.73-18.0 range |
| SK-N-DZ | Amplified | IC50 within 2.73-18.0 range |
| CHP126 | Amplified | Sensitive (IC50 within 2.73-18.0 range) |
| SK-N-SH | Non-amplified | IC50 within 2.73-18.0 range |
| Data summarized from a study by Bing et al. (2023).[6] |
Table 2: In Vivo Dosage and Observations of Hu7691
| Animal Model | Dosing Regimen | Key Findings |
| Nude Mice (Neuro2a xenograft) | 40 or 80 mg/kg, oral, daily for 17 days | Significant reduction in tumor volume and weight.[6] |
| Sprague Dawley Rats (Toxicity Study) | Male: 12.5-150 mg/kg/day, oral, for 14 days | Potential target organs for toxicity include spleen, thymus, and gastrointestinal tract.[1][2][3] |
| Sprague Dawley Rats (Toxicity Study) | Female: 12.5-75 mg/kg/day, oral, for 14 days | NOAEL determined to be ≤ 12.5 mg/kg/day.[1][2][3] |
| Data summarized from studies by Bing et al. (2023) and Gai et al. (2023).[1][2][3][6] |
Experimental Protocols
Protocol 1: Cell Viability (SRB) Assay
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 20-30% confluency and allow them to attach overnight.[6]
-
Treatment: Treat cells with a serial dilution of Hu7691 (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 μmol/L) for 72 hours.[6] Include a vehicle control (DMSO).
-
Fixation: After incubation, gently fix the cells with a suitable fixative.
-
Staining: Add 4 mg/mL Sulforhodamine B (SRB) solution to each well and incubate for 30 minutes.[6]
-
Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[6]
-
Solubilization: Add a solubilization buffer to dissolve the protein-bound dye.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.[6] Each condition should be repeated in triplicate.[6]
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Hu7691 (e.g., 10 μmol/L) for 72 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.[6]
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Hu7691 on AKT.
Caption: A generalized experimental workflow for in vitro studies using Hu7691.
References
- 1. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hu7691|CAS 2360523-76-6|DC Chemicals [dcchemicals.com]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Hu7691
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor Hu7691 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its mechanism of action?
A1: Hu7691 is a novel, orally active, and selective pan-AKT kinase inhibitor.[1][2] The AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] In many cancers, including neuroblastoma, this pathway is aberrantly activated, promoting tumorigenesis.[2][3] Hu7691 inhibits the kinase activity of AKT, leading to the suppression of downstream signaling pathways involved in tumor growth and the induction of cellular differentiation in neuroblastoma cells.[1][3]
Q2: What are the recommended in vivo models for studying Hu7691 efficacy?
A2: Hu7691 has shown significant anti-tumor efficacy in various human tumor xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[1][2] For neuroblastoma, the Neuro2a xenograft model in nude mice has been successfully used to demonstrate the in vivo efficacy of Hu7691 in arresting tumor growth and inducing differentiation.[1]
Q3: What is the typical dosing regimen for Hu7691 in mice?
A3: In a Neuro2a neuroblastoma xenograft model, Hu7691 has been administered daily by oral administration (oral gavage) at doses of 40 mg/kg and 80 mg/kg for 17 days, with dosing five times a week to minimize toxicity.[1] Toxicology studies in rats have been conducted with daily oral doses ranging from 12.5 mg/kg to 150 mg/kg for 14 consecutive days.[2][4]
Q4: What are the expected outcomes of Hu7691 treatment in a neuroblastoma model?
A4: In the Neuro2a xenograft model, treatment with 80 mg/kg Hu7691 resulted in a significant reduction in tumor volume and weight compared to vehicle-treated controls.[1] Furthermore, tumors from Hu7691-treated mice showed increased expression of differentiation markers, indicating that the anti-tumor effect is associated with the induction of neuroblastoma cell differentiation.[1]
Troubleshooting Guides
Formulation and Administration Issues
Q: My Hu7691 formulation appears cloudy or precipitates. What should I do?
A: This is a common issue for poorly water-soluble compounds like many kinase inhibitors. Precipitation can lead to inaccurate dosing and low bioavailability.
-
Vehicle Selection: For in vivo studies with Hu7691, a suspension in Carboxymethylcellulose sodium (CMC-Na) has been used for oral administration.[1] If you are observing precipitation, consider optimizing the vehicle. A common starting point for poorly soluble compounds is 0.5% to 1% CMC-Na in sterile water or saline. The use of "cosolvents" has also been mentioned for Hu7691 formulation, suggesting that a mixture of solvents may be necessary to improve solubility.[2][4]
-
Sonication: After suspending Hu7691 in the vehicle, use a bath sonicator to help break up any aggregates and create a more uniform suspension.
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the chances of precipitation over time. A study on Hu7691 formulation noted that it remained stable for 6 hours at room temperature after preparation.[2][4]
Inconsistent or Lack of Efficacy
Q: I am not observing the expected anti-tumor effect with Hu7691.
A: Several factors could contribute to a lack of efficacy in your in vivo experiments.
-
Suboptimal Dosing: Ensure that you are using an appropriate dose for your model. While 40 and 80 mg/kg have been shown to be effective in a neuroblastoma mouse model, the optimal dose may vary depending on the tumor model and animal strain.[1] Consider performing a dose-response study to determine the most effective dose for your specific experimental setup.
-
Poor Bioavailability: Although Hu7691 is reported to have a "rather high oral bioavailability," issues with formulation and administration can significantly impact drug exposure.[1] Ensure your formulation is a homogenous suspension and that the oral gavage technique is performed correctly to deliver the full dose to the stomach.
-
Target Engagement: It is crucial to confirm that Hu7691 is reaching the tumor tissue and inhibiting its target, AKT. This can be assessed by measuring the levels of phosphorylated AKT (p-AKT) in tumor lysates from a satellite group of animals at various time points after dosing. A significant reduction in p-AKT levels would indicate target engagement.
-
Tumor Model Resistance: The specific genetic background of your tumor model may influence its sensitivity to AKT inhibition.
Adverse Effects and Toxicity
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy).
A: While the 40 and 80 mg/kg dosing regimen (5 days on, 2 days off) was reported to be well-tolerated in mice, toxicity can still occur.[1]
-
Dose Reduction: If you observe signs of toxicity, consider reducing the dose or the frequency of administration.
-
Vehicle Toxicity: Some cosolvents, if used at high concentrations, can cause toxicity. If you are using a vehicle other than CMC-Na, ensure it is well-tolerated at the administered volume. Always include a vehicle-only control group to assess any vehicle-related toxicity.
-
On-Target Toxicity: Inhibition of AKT in normal tissues can lead to toxicity. A 14-day toxicology study in rats identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity.[2][5] Close monitoring of animal health is essential. The No Observed Adverse Effect Level (NOAEL) in rats was determined to be no greater than 12.5 mg/kg/day.[2][5]
Data Presentation
Table 1: In Vitro Potency of Hu7691 in Neuroblastoma Cell Lines
| Cell Line | IC50 (µmol/L) |
| Neuro2a | 2.73 |
| IMR-32 | 18.0 |
| SK-N-BE(2) | 4.65 |
| SK-N-DZ | 11.2 |
| CHP-126 | 3.14 |
| SK-N-SH | 12.5 |
| Data from a 72-hour cell viability assay.[1] |
Table 2: In Vivo Efficacy of Hu7691 in a Neuro2a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Tumor Volume (mm³) at Day 17 (mean ± SEM) |
| Vehicle (CMC-Na) | - | Oral Gavage | 2416 ± 432 |
| Hu7691 | 80 | Oral Gavage | 1079 ± 318 |
| Animals were treated 5 times per week for 17 days.[1] |
Experimental Protocols
Protocol 1: Preparation of Hu7691 for Oral Gavage
Materials:
-
Hu7691 powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Sterile water
-
Vortex mixer
-
Bath sonicator
-
Analytical balance
Procedure:
-
Calculate the required amount of Hu7691: Based on the desired dose (e.g., 80 mg/kg) and the number and weight of the animals, calculate the total mass of Hu7691 needed.
-
Prepare the vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. This may take some time.
-
Weigh Hu7691: Accurately weigh the calculated amount of Hu7691 powder and place it in a sterile microcentrifuge tube.
-
Prepare the suspension: Add a small amount of the 0.5% CMC-Na vehicle to the tube containing Hu7691 to create a paste. Then, gradually add the remaining vehicle to reach the final desired concentration (e.g., 8 mg/mL for an 80 mg/kg dose administered at 10 mL/kg).
-
Homogenize the suspension: Vortex the tube vigorously for 1-2 minutes to ensure the powder is well-dispersed.
-
Sonicate: Place the tube in a bath sonicator for 10-15 minutes to create a fine, homogenous suspension.
-
Administer immediately: Use the freshly prepared suspension for oral gavage. If there is a short delay, vortex the suspension again immediately before administration to ensure homogeneity.
Protocol 2: Western Blot for p-AKT (Ser473) in Tumor Tissue
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at high speed at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT.
Mandatory Visualizations
Caption: Hu7691 inhibits the phosphorylation and activation of AKT.
Caption: In vivo experimental workflow for assessing Hu7691 efficacy.
Caption: Troubleshooting logic for in vivo Hu7691 experiments.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to Hu7691 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hu7691, a novel pan-Akt kinase inhibitor. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data to facilitate effective research and development.
Frequently Asked Questions (FAQs)
Q1: What is Hu7691 and what is its primary mechanism of action?
A: Hu7691 is a novel and selective pan-Akt kinase inhibitor.[1][2] Its primary mechanism of action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][3] In many cancer types, this pathway is aberrantly activated, making it a key therapeutic target.[1][3] In neuroblastoma cell lines, Hu7691 has been shown to induce cell differentiation rather than apoptosis.[4][5][6]
Q2: Which cancer cell lines have demonstrated sensitivity to Hu7691?
A: Hu7691 has shown significant inhibitory effects on a wide range of human tumor cell lines.[3] It has been specifically studied in several neuroblastoma cell lines, all of which demonstrated a concentration-dependent decrease in cell viability.[4] These include MYCN-amplified lines (Neuro2A, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126) and a MYCN non-amplified line (SK-N-SH).[4] Among these, the Neuro2a and CHP-126 cell lines were reported to be the most sensitive.[4][6]
Q3: What is the expected cellular response to Hu7691 treatment in sensitive neuroblastoma cells?
A: Unlike many cytotoxic chemotherapeutic agents, Hu7691's primary effect on sensitive neuroblastoma cell lines is the induction of differentiation.[4][5] This is characterized by morphological changes, such as neurite outgrowth, and is accompanied by cell cycle arrest.[4][5] Notably, treatment with Hu7691 at concentrations above the IC50 did not induce significant apoptosis in Neuro2a and CHP-126 cells.[4][6]
Q4: What is a recommended starting concentration range for in vitro experiments?
A: The optimal concentration of Hu7691 will vary depending on the specific cell line and experimental endpoint. Based on published data for neuroblastoma cell lines, IC50 values after 72 hours of treatment range from 2.73 to 18.0 µmol/L.[4][6] Therefore, a dose-response experiment is highly recommended, starting with a range from approximately 0.5 µmol/L to 25 µmol/L to determine the optimal concentration for your specific model system.
Q5: How should Hu7691 be prepared and stored?
A: For in vitro experiments, Hu7691 is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with Hu7691.
| Problem / Observation | Potential Cause | Recommended Solution |
| 1. Reduced or No Anti-proliferative Effect | Cell Line Insensitivity: The selected cell line may have intrinsic resistance to AKT inhibition. | Action: Confirm the activation status of the PI3K/AKT pathway in your cell line via Western blot for p-AKT. Test Hu7691 on a known sensitive positive control cell line (e.g., Neuro2a, CHP-126).[4] |
| Sub-optimal Concentration: The concentration used may be too low for the specific cell line. | Action: Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. | |
| Degraded Compound: The Hu7691 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Action: Use a fresh aliquot of the stock solution or prepare a new stock from powder. | |
| High Cell Confluence: Cells that are overly confluent may exhibit altered signaling and reduced sensitivity to inhibitors. | Action: Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density for the duration of the experiment. | |
| 2. High Cytotoxicity/Apoptosis Observed | Off-Target Effects: At very high concentrations, inhibitors can have off-target effects leading to general toxicity. | Action: Lower the concentration of Hu7691 to a range closer to the determined IC50. The primary reported effect in neuroblastoma is differentiation, not apoptosis.[4][6] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Action: Ensure the final DMSO concentration does not exceed 0.1%. Always include a vehicle-only control (media + DMSO) in your experimental setup. | |
| Cell Line-Specific Response: Some cell lines, particularly non-neuroblastoma lines, may respond to AKT inhibition primarily through apoptosis. | Action: Characterize the mode of cell death using assays for apoptosis markers like cleaved caspase-3. | |
| 3. Development of Acquired Resistance | Compensatory Signaling: Prolonged treatment can lead to the upregulation of parallel, compensatory signaling pathways (e.g., PIM or MAPK pathways). | Action: Investigate the activation status of other survival pathways via Western blot. Consider rational combination therapies with inhibitors targeting these compensatory pathways. |
| Upregulation of AKT Isoforms: Cells may upregulate other AKT isoforms (e.g., AKT3) to overcome the inhibition of a specific isoform. | Action: Since Hu7691 is a pan-AKT inhibitor, this is less likely to be a primary resistance mechanism but can be investigated by examining the expression levels of AKT1, AKT2, and AKT3. |
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Hu7691 against various human neuroblastoma cell lines after 72 hours of continuous treatment.
| Cell Line | MYCN Amplification Status | IC50 (µmol/L) | Reference |
| Neuro2a | Amplified | 2.73 | [4] |
| CHP-126 | Amplified | 3.17 | [4] |
| SK-N-DZ | Amplified | 10.32 | [4] |
| IMR-32 | Amplified | 17.51 | [4] |
| SK-N-BE(2) | Amplified | 17.93 | [4] |
| SK-N-SH | Non-amplified | 18.00 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.
-
Treatment: Add Hu7691 at various concentrations (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Fixation: Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus, to the cell number.
Protocol 2: Western Blotting for AKT Pathway Analysis
This protocol allows for the assessment of protein expression and phosphorylation status within the AKT signaling pathway.
-
Cell Lysis: After treatment with Hu7691 for the desired time, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-AKT, phospho-AKT (Ser473), and other relevant pathway proteins overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Neurite Outgrowth Assay for Differentiation
This protocol is used to quantify the differentiation of neuroblastoma cells.
-
Cell Culture and Treatment: Plate Neuro2a or other suitable neuroblastoma cells on plates coated with an appropriate substrate (e.g., poly-L-lysine) to promote adhesion. Treat with varying concentrations of Hu7691 for 48-72 hours.
-
Imaging: Acquire images of the cells using a phase-contrast microscope. Capture multiple random fields of view for each treatment condition.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite outgrowth.
-
Analysis: Measure key parameters such as:
-
Percentage of neurite-bearing cells: A cell is considered positive if it has at least one neurite longer than the diameter of its cell body.
-
Average neurite length per cell: The total length of all neurites divided by the number of cells.
-
Number of neurites per cell: The total number of neurites divided by the number of cells.
-
-
Data Presentation: Plot the quantified data against the Hu7691 concentration to demonstrate a dose-dependent effect on differentiation.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to Hu7691's mechanism and experimental application.
Caption: Hu7691 inhibits the PI3K/AKT pathway by blocking AKT phosphorylation.
Caption: Workflow for assessing cell line-specific responses to Hu7691.
References
- 1. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 2. primo.pugetsound.edu [primo.pugetsound.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of Hu7691 and AZD5363 in Promoting Neuroblastoma Differentiation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two AKT inhibitors, Hu7691 and AZD5363, in inducing differentiation of neuroblastoma cells. The information herein is supported by experimental data to aid in informed decision-making for future research and development.
Neuroblastoma, a pediatric cancer originating from undifferentiated neural crest cells, presents a significant clinical challenge, particularly in high-risk cases.[1] Differentiation therapy, which aims to mature malignant cells into a non-proliferative state, is a promising therapeutic strategy.[1] Both Hu7691 and AZD5363 are inhibitors of the protein kinase B (AKT) pathway, a critical signaling cascade involved in cell growth, survival, and differentiation.[2][3] Inhibition of this pathway has been shown to induce differentiation in neuroblastoma cells.[1][2] This guide evaluates the comparative performance of Hu7691 and AZD5363 in this context.
Quantitative Performance Analysis
The following tables summarize the key quantitative data from comparative studies of Hu7691 and AZD5363 in various neuroblastoma cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Hu7691 (μmol/L) | AZD5363 (μmol/L) |
| Neuro2a | 11.28 | > 20 |
| SK-N-BE(2) | ~5 | ~10 |
| SK-N-DZ | ~15 | > 20 |
| CHP-126 | ~15 | > 20 |
Data extracted from a 72-hour Sulforhodamine B (SRB) assay.[2]
Table 2: Induction of Neuronal Differentiation Markers
| Treatment | Relative mRNA Expression of Eno2 | Relative mRNA Expression of Rbfox3 |
| Control | Baseline | Baseline |
| AZD5363 (2.5 μmol/L) | ~1.5-fold increase | ~1.5-fold increase |
| AZD5363 (5 μmol/L) | ~2-fold increase | ~2-fold increase |
| AZD5363 (7.5 μmol/L) | ~2.5-fold increase | ~2.5-fold increase |
Data from qRT-PCR analysis after treatment. The study also qualitatively notes that Hu7691 induces neurite outgrowth and upregulates differentiation markers, with a direct quantitative comparison of marker expression levels between the two drugs not explicitly provided in the source.[2]
Mechanism of Action: AKT Pathway Inhibition
Both Hu7691 and AZD5363 function as competitive inhibitors of AKT, a serine/threonine kinase pivotal in the PI3K/AKT signaling pathway.[2][4] By blocking AKT activity, these inhibitors prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and the induction of neuronal differentiation.[2][3] The silencing of AKT has been demonstrated to have a similar effect, confirming the pathway's key role in neuroblastoma differentiation.[1][2]
References
A Head-to-Head Comparison of Akt Inhibitors: Hu7691 Versus GSK2141795
For researchers and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of two prominent pan-Akt inhibitors, Hu7691 and GSK2141795, focusing on their efficacy as demonstrated by available experimental data.
This comparison guide synthesizes preclinical data to offer an objective overview of the biochemical potency, in vitro cellular activity, and in vivo efficacy of Hu7691 and GSK2141795. Both compounds are potent inhibitors of the serine/threonine kinase Akt (also known as protein kinase B), a central node in a signaling pathway crucial for cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt pathway is a common event in many human cancers, making Akt an attractive target for therapeutic intervention.[1]
Biochemical Potency: A Quantitative Look at Akt Isoform Inhibition
Both Hu7691 and GSK2141795 are ATP-competitive inhibitors that target all three isoforms of Akt (Akt1, Akt2, and Akt3). However, they exhibit different inhibitory profiles against these isoforms.
Table 1: Comparison of IC50 and Ki Values for Hu7691 and GSK2141795 Against Akt Isoforms
| Compound | Target | IC50 (nM) | Ki* (nM) |
| Hu7691 | Akt1 | 4.0[2] | - |
| Akt2 | 97.5[2] | - | |
| Akt3 | 28[2] | - | |
| GSK2141795 | Akt1 | 180[3] | 0.066[4][5] |
| Akt2 | 328[3] | 1.4[4][5] | |
| Akt3 | 38[3] | 1.5[4][5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity.
Hu7691 demonstrates greater potency against Akt1 and Akt3 compared to GSK2141795, with IC50 values in the low nanomolar range.[2] In contrast, GSK2141795 shows more balanced, albeit less potent, inhibition across the three isoforms.[3] The lower Ki values for GSK2141795 suggest a high binding affinity to the Akt isoforms.[4][5]
In Vitro Efficacy: Anti-Proliferative Activity in Cancer Cell Lines
The inhibitory action of Hu7691 and GSK2141795 on Akt signaling translates to anti-proliferative effects in various cancer cell lines. A direct comparison in neuroblastoma cell lines revealed that GSK2141795 had a lower average IC50 for inhibiting cell proliferation than Hu7691.[6]
Table 2: In Vitro Anti-Proliferative Activity of Hu7691 and GSK2141795 in Neuroblastoma Cell Lines
| Compound | Cell Line | Average IC50 (µM) |
| Hu7691 | Neuroblastoma | 11.28[6] |
| GSK2141795 | Neuroblastoma | 2.95[6] |
Hu7691 has also been shown to have a significant inhibitory effect on the growth of 18 other human tumor cell lines derived from various tissues, with IC50 values ranging from 0.6 to 27 µM.[2] GSK2141795 has demonstrated in vitro cell proliferation inhibition with an EC50 of less than 1µM in cell lines with PI3K or PTEN alterations.[5]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models have demonstrated the in vivo anti-tumor efficacy of both Hu7691 and GSK2141795.
Table 3: In Vivo Efficacy of Hu7691 and GSK2141795 in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| Hu7691 | Neuro2a (neuroblastoma)[6] | 40 and 80 mg/kg, oral, daily[6] | Dose-dependent tumor growth inhibition.[6] |
| Gastric cancer HGC27, osteosarcoma KHOS, renal cancer 786-O[7] | Not specified | Dose-dependent inhibition of tumor growth.[7] | |
| GSK2141795 | SKOV3 (ovarian)[8] | 10, 30, or 100 mg/kg, oral, daily[8] | 28%, 57%, and 98% inhibition, respectively.[8] |
| BT474 (breast)[8] | 10, 30 or 100 mg/kg, oral, daily[8] | Dose-dependent tumor growth inhibition.[8] |
Hu7691 has shown significant anti-tumor efficacy in multiple human tumor xenografts and has been approved for clinical trials by the National Medical Products Administration in China.[6] GSK2141795 has also demonstrated robust tumor growth inhibition in various xenograft models and has progressed to human clinical studies.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes used to evaluate these inhibitors, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and points of inhibition by Hu7691 and GSK2141795.
Caption: General workflow for assessing the in vitro and in vivo efficacy of Akt inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of Hu7691 and GSK2141795. For specific details, researchers should refer to the original publications.
In Vitro Cell Proliferation Assay (SRB Assay)
This protocol is a general representation of the Sulforhodamine B (SRB) assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Hu7691 or GSK2141795 for 72 hours.[6] Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.
Western Blot for Akt Phosphorylation
This protocol outlines the general steps for detecting the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473), total Akt, phosphorylated GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of compounds in a mouse xenograft model.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD-SCID mice).[6]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 Neuro2a cells) into the flank of each mouse.[6][9]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer Hu7691 or GSK2141795 orally at the desired doses and schedule (e.g., daily for 17-22 days).[2][6] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
Both Hu7691 and GSK2141795 are potent pan-Akt inhibitors with demonstrated preclinical efficacy against various cancer models. Hu7691 exhibits higher potency against Akt1 and Akt3, while GSK2141795 shows a more balanced inhibition profile. In a direct comparison in neuroblastoma cell lines, GSK2141795 appeared more potent in inhibiting cell proliferation. Both compounds have shown significant in vivo anti-tumor activity. The choice between these inhibitors for research and development will likely depend on the specific cancer type, the underlying genetic alterations in the PI3K/Akt pathway, and the desired isoform selectivity profile. Further head-to-head studies in a broader range of models would be beneficial for a more definitive comparison of their therapeutic potential.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor GSK2141795 in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Hu7691 On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of Hu7691, a novel pan-Akt kinase inhibitor, with other alternative Akt inhibitors, AZD5363 and GSK2141795. The information presented is supported by experimental data from cellular assays, offering a framework for validating the efficacy and mechanism of action of Hu7691 in a laboratory setting.
Introduction
Hu7691 is a potent and selective inhibitor of the protein kinase B (Akt) signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Validating the on-target activity of inhibitors like Hu7691 is a crucial step in preclinical drug development. This guide outlines key experiments to confirm that Hu7691 effectively inhibits its intended target in cancer cells, leading to desired downstream effects such as reduced proliferation and induction of differentiation.
Comparative Analysis of Akt Inhibitors
The on-target activity of Hu7691 has been primarily validated in neuroblastoma cell lines, where it has been shown to induce differentiation.[1][2] This guide focuses on comparing Hu7691 with two other well-characterized Akt inhibitors, AZD5363 and GSK2141795, using data from neuroblastoma cell lines as a primary example.
Data Presentation
Table 1: Comparative IC50 Values of Akt Inhibitors in Neuroblastoma Cell Lines
| Cell Line | Hu7691 IC50 (µM) | AZD5363 IC50 (µM) | GSK2141795 IC50 (µM) |
| Neuro2a | 2.73 | >20 | 2.95 |
| IMR-32 | 18.0 | Not Reported | Not Reported |
| SK-N-BE(2) | 11.28 | >20 | 11.28 |
| SK-N-DZ | Not Reported | >20 | >20 |
| CHP-126 | Not Reported | >20 | >20 |
| SK-N-SH | Not Reported | Not Reported | Not Reported |
Data sourced from a study on AKT inhibitor-induced differentiation of neuroblastoma cells.[1]
Table 2: Summary of On-Target Effects of Akt Inhibitors in Neuroblastoma Cells
| Assay | Hu7691 | AZD5363 | GSK2141795 |
| Cell Viability (IC50) | Effective (2.73 - 18.0 µM)[1] | Weak effect (>20 µM)[1] | Effective (2.95 - 11.28 µM)[1] |
| Neurite Outgrowth | Induces neurite outgrowth[1][2] | Induces neurite outgrowth[1] | Induces neurite outgrowth[1] |
| Cell Cycle Arrest | G0/G1 arrest (up to ~70%)[1] | Not explicitly reported in neuroblastoma | G1 arrest reported in other cancer cell lines |
| Differentiation Markers | Upregulates Eno2 and Rbfox3[1] | Upregulates Eno2 and Rbfox3[1] | Upregulates Eno2 and Rbfox3[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the on-target activity of Hu7691 and its alternatives.
Western Blot Analysis of Phospho-Akt
This experiment directly assesses the ability of the inhibitor to block the phosphorylation of Akt, a hallmark of its activation.
Protocol:
-
Cell Culture and Treatment: Seed neuroblastoma cells (e.g., Neuro2a) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Hu7691, AZD5363, or GSK2141795 for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
Neurite Outgrowth Assay
This assay measures the induction of neuronal differentiation, a downstream effect of Akt inhibition in neuroblastoma cells.
Protocol:
-
Cell Culture and Treatment: Seed Neuro2a cells on plates pre-coated with an appropriate substrate (e.g., poly-L-lysine). Treat the cells with different concentrations of the Akt inhibitors. A positive control, such as retinoic acid, can be included.
-
Image Acquisition: After a suitable incubation period (e.g., 48-72 hours), capture images of the cells using a phase-contrast microscope.
-
Quantification:
-
Manually or using automated image analysis software, measure the length of the longest neurite for a significant number of cells in each treatment group.
-
Calculate the average neurite length and the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).
-
-
Data Analysis: Compare the neurite outgrowth in inhibitor-treated cells to the vehicle-treated control.
Cell Cycle Analysis
This experiment determines the effect of Akt inhibition on cell cycle progression.
Protocol:
-
Cell Culture and Treatment: Treat neuroblastoma cells with the Akt inhibitors for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Real-Time PCR (qPCR) for Differentiation Markers
This assay quantifies the expression of genes associated with neuronal differentiation.
Protocol:
-
Cell Culture and Treatment: Treat neuroblastoma cells with the Akt inhibitors for a specified duration.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR:
-
Perform qPCR using primers for neuroblastoma differentiation markers such as ENO2, RBFox3, TH, and GAP43.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by Hu7691 and its alternatives.
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of Akt inhibitor on-target activity in cells.
References
The Efficacy of Akt Inhibition in PI3K/PTEN Mutated Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/PTEN pathway is one of the most frequently dysregulated signaling cascades in human cancer. Activating mutations in the PIK3CA gene, encoding the p110α catalytic subunit of PI3K, or inactivating mutations or loss of the tumor suppressor PTEN, lead to hyperactivation of downstream signaling, most notably through the serine/threonine kinase Akt. This aberrant signaling promotes tumor cell proliferation, survival, and resistance to therapy. Consequently, targeting key nodes in this pathway, such as Akt, has become a major focus of modern cancer drug development.
This guide provides a comparative overview of the efficacy of Akt inhibition in cancer cells harboring PI3K/PTEN mutations. While direct, comprehensive data on the novel Akt inhibitor Hu7691 in this specific context is emerging, we will draw comparisons with other well-characterized pan-Akt inhibitors to provide a framework for its potential efficacy and to highlight the therapeutic principle of targeting Akt in this molecularly defined cancer subtype.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, and survival. In cancers with activating PIK3CA mutations or loss of PTEN function, this pathway is constitutively active, driving tumorigenesis. Akt is a central node in this pathway, making it an attractive therapeutic target.
Comparative Efficacy of Akt Inhibitors in PI3K/PTEN Mutated Cancer Cells
While specific data for Hu7691 across a wide panel of PIK3CA and PTEN mutated cell lines is not yet publicly available, studies on other pan-Akt inhibitors like MK-2206, AZD5363, and Ipatasertib (GDC-0068) have consistently demonstrated that cancer cells with activating mutations in PIK3CA or loss of PTEN are more sensitive to Akt inhibition compared to their wild-type counterparts.[1][2][3][4][5][6] This increased sensitivity is a direct consequence of the tumor's reliance, or "addiction," to the constitutively active PI3K/Akt signaling for survival and proliferation.
The following tables summarize the efficacy of various Akt inhibitors in cancer cell lines with defined PIK3CA and PTEN status. This data provides a strong rationale for the potential efficacy of Hu7691 in similarly mutated cancers.
Table 1: In Vitro Efficacy of Akt Inhibitors in PI3K/PTEN Mutated vs. Wild-Type Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |
| Hu7691 | Neuroblastoma | Multiple Lines | Not Specified | Not Specified | 2.95 - 11.28 | [7] |
| MK-2206 | Breast Cancer | Multiple Lines | Mutant | Wild-Type | Sensitive (<0.5) | [1] |
| MK-2206 | Breast Cancer | Multiple Lines | Wild-Type | Wild-Type | Resistant | [1] |
| MK-2206 | Thyroid Cancer | OCUT1, K1, etc. | Mutant | Wild-Type | ~0.5 | [2] |
| MK-2206 | Thyroid Cancer | Hth74, KAT18, etc. | Wild-Type | Wild-Type | >1 | [2] |
| AZD5363 | Gastric Cancer | Multiple Lines | Mutant | Not Specified | Sensitive | [3] |
| Ipatasertib (GDC-0068) | Multiple | LNCaP, PC3 | Wild-Type | Null | Sensitive | [5][6] |
| Ipatasertib (GDC-0068) | Breast Cancer | KPL-4 | H1047R Mutant | Wild-Type | Sensitive | [5] |
Table 2: In Vivo Efficacy of Akt Inhibitors in Xenograft Models with PI3K/PTEN Pathway Alterations
| Inhibitor | Cancer Type | Xenograft Model | Genetic Alteration | Efficacy | Reference |
| Hu7691 | Neuroblastoma | Neuro2a | Not Specified | Dose-dependent tumor growth inhibition | [7] |
| AZD5363 | Prostate Cancer | GEM Model | PTEN-deficient | Significant tumor growth reduction | [4] |
| Ipatasertib (GDC-0068) | Prostate Cancer | LNCaP, PC3 | PTEN-deficient | Potent antitumor efficacy | [5] |
| Ipatasertib (GDC-0068) | Breast Cancer | KPL-4 | PIK3CA H1047R | Potent antitumor efficacy | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of Akt inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of Hu7691 or a vehicle control.
-
Incubation: Incubate the plate for a predetermined time, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the inhibitor concentration.
Western Blot Analysis of PI3K/Akt Pathway
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insights into the activation state of signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pan-Akt Inhibitors in Neuroblastoma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various pan-Akt inhibitors in the context of neuroblastoma. This document summarizes key experimental findings, details methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these therapeutic agents.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including neuroblastoma, where it is often associated with poor prognosis and chemoresistance.[1][2] This has made the Akt kinase, a central node in this pathway, an attractive target for therapeutic intervention. Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), have emerged as a promising class of anti-cancer agents. This guide provides a comparative analysis of the preclinical efficacy of several pan-Akt inhibitors in neuroblastoma models.
Performance of Pan-Akt Inhibitors: A Comparative Summary
This section summarizes the in vitro and in vivo preclinical data for several pan-Akt inhibitors that have been evaluated in neuroblastoma or other relevant pediatric cancers. Direct head-to-head comparative studies are limited; therefore, data from individual studies are presented to facilitate an indirect comparison.
In Vitro Efficacy: Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in inhibiting cell proliferation. The following table summarizes the reported IC50 values for various pan-Akt inhibitors in a panel of human neuroblastoma cell lines.
| Pan-Akt Inhibitor | Neuroblastoma Cell Line | IC50 (µM) | Reference |
| MK-2206 | NGP | 0.6 | [3] |
| SY5Y | 1.8 | [3] | |
| KCNR | 2.2 | [3] | |
| BE2 | 3.5 | [3] | |
| LAN-5 | 4.8 | [3] | |
| SKN-DZ | 7.9 | [3] | |
| SKN-FI | 11.2 | [3] | |
| AS | 16.5 | [3] | |
| Perifosine | BE(2)-C | 7.5 | [4] |
| LA-N-1 | 10 | [4] | |
| A panel of 6 NB cell lines | 4 - 55 | [4] | |
| Hu7691 | Neuro2a | ~2.73 | [5] |
| CHP-126 | ~18.0 | [5] | |
| Capivasertib (AZD5363) | MOLT4 (T-ALL) | Not Specified | [6] |
| Karpas-231 (T-ALL) | Not Specified | [6] | |
| Ipatasertib (GDC-0068) | Various Solid Tumors | Not Specified | [7] |
| Afuresertib (GSK2110183) | Hematologic Malignancies | Not Specified | [8] |
In Vitro Efficacy: Induction of Apoptosis
The ability of a drug to induce programmed cell death (apoptosis) is a crucial indicator of its anti-cancer activity.
| Pan-Akt Inhibitor | Neuroblastoma Cell Line | Apoptotic Effect | Reference |
| MK-2206 | AS, BE2, NGP, SY5Y | Increased caspase-3/7 activity at ≥ 15 µM | [3] |
| Perifosine | AS, NGP, BE2, KCNR | Increased caspase-3/7 activity | [9] |
| Ipatasertib (GDC-0068) | Endometrial Cancer Cells | Increased cleaved caspase 3, 8, and 9 | [10] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models provide valuable insights into the potential therapeutic efficacy of a drug in a living organism.
| Pan-Akt Inhibitor | Neuroblastoma Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MK-2206 | AS | 200 mg/kg | 22% | [3] |
| BE2 | 200 mg/kg | 30% | [3] | |
| SY5Y | 200 mg/kg | 44% | [3] | |
| NGP | 200 mg/kg | 48% | [3] | |
| Perifosine | AS, NGP, BE2, KCNR | 24 mg/kg/day | Significant tumor growth inhibition/regression | [9][11] |
| Capivasertib (AZD5363) | MOLT4 (T-ALL) | Clinically relevant dose | 60% | [6] |
| Karpas-231 (T-ALL) | Clinically relevant dose | 70% | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the Akt signaling pathway and a typical experimental workflow for evaluating pan-Akt inhibitors.
Caption: The PI3K/Akt signaling pathway and points of intervention by pan-Akt inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. Cell viability assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor Perifosine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hu7691 with Other Akt Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel Akt inhibitor, Hu7691, with other prominent Akt inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles available preclinical data to offer an objective analysis of their performance, supported by detailed experimental methodologies.
Introduction to Akt Inhibition and Hu7691
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This pathway plays a central role in cell survival, proliferation, and metabolism. Consequently, Akt has emerged as a key target for cancer therapy. Akt exists in three isoforms: Akt1, Akt2, and Akt3, which share a high degree of homology but have distinct and sometimes overlapping functions.
Hu7691 is a novel, orally active, and selective pan-Akt inhibitor that has demonstrated potent anti-proliferative and differentiation-inducing effects in preclinical studies.[1] This guide will compare the performance of Hu7691 against other well-characterized Akt inhibitors, including AZD5363 (Capivasertib), GSK2141795, and MK-2206, focusing on their inhibitory activity, selectivity, and cellular effects.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity profile across the kinome. The following tables summarize the available data for Hu7691 and its comparators.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Reference(s) |
| Hu7691 | 4.0 | 97.5 | 28 | [2] |
| AZD5363 (Capivasertib) | 3 | 7 | 7 | [3] |
| GSK2141795 | 0.08 | 2 | 2.6 | [4] |
| MK-2206 | 5 | 12 | 65 | [3] |
Table 2: Anti-proliferative Activity in Neuroblastoma Cell Lines (IC50, µM)
| Cell Line | Hu7691 | AZD5363 | GSK2141795 | Reference(s) |
| Neuro2a | ~5 (estimated) | >10 | ~2.95 | [5] |
| SK-N-BE(2) | ~20 (estimated) | >10 | ~2.95 | [5] |
| SK-N-DZ | ~20 (estimated) | >10 | ~2.95 | [5] |
| CHP-126 | ~10 (estimated) | >10 | ~2.95 | [5] |
Note: IC50 values for Hu7691 in neuroblastoma cell lines are estimated from graphical data presented in the cited literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
Validating the Downstream Effects of Hu7691 with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-AKT inhibitor Hu7691 with other therapeutic alternatives, supported by experimental data from RNA sequencing (RNA-seq). We delve into the downstream effects of these molecules, offering insights into their mechanisms of action and potential clinical applications. Detailed experimental protocols are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced clarity.
Introduction to Hu7691 and the PI3K/Akt Signaling Pathway
Hu7691 is a novel and potent pan-AKT kinase inhibitor that has demonstrated significant anti-proliferative and differentiation-inducing effects in various cancer cell lines, particularly in neuroblastoma.[1][2] It functions by inhibiting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3]
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, recruiting it to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and promoting cell growth and survival.
Comparison of Downstream Effects: Hu7691 vs. Alternatives
To validate the downstream effects of Hu7691, RNA-seq analysis is a powerful tool that provides a global view of transcriptomic changes. This section compares the known downstream effects of Hu7691 with other pan-AKT inhibitors, namely AZD5363 (Capivasertib) and Ipatasertib (GDC-0068), as well as the differentiation-inducing agent All-trans Retinoic Acid (ATRA).
| Compound | Mechanism of Action | Key Downstream Effects (from RNA-seq and other studies) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| Hu7691 | Pan-AKT inhibitor | Induces neuronal differentiation and inhibits proliferation in neuroblastoma cells.[1][2] | Neuronal differentiation markers (e.g., ENO2, EGR2, BDNF, GAP43, RBFOX3).[1] Pathways related to neurogenesis and neuron projection development.[5] | Cell cycle progression pathways. |
| AZD5363 (Capivasertib) | Pan-AKT inhibitor | Inhibits proliferation and induces apoptosis in various cancer cell lines.[6] Can lead to feedback activation of RTKs. | - | Downregulation of AKT/mTORC1 signaling targets (e.g., p-PRAS40, p-GSK3β, p-S6).[6] Cell cycle regulatory proteins. |
| Ipatasertib (GDC-0068) | Pan-AKT inhibitor | Inhibits proliferation and induces apoptosis in cancer cells, particularly those with PI3K/AKT pathway alterations. | Upregulation of pro-apoptotic proteins (e.g., PUMA).[7] | Downregulation of AKT/mTORC1 signaling targets (e.g., p-PRAS40, p-S6).[8][9] Cell cycle progression and cell viability. |
| ATRA | Retinoic acid receptor agonist | Induces neuronal differentiation in neuroblastoma cells.[3][10] | Neuronal differentiation markers (e.g., NTRK2).[3] Genes involved in cytoskeleton remodeling.[2] | Genes associated with cell proliferation. |
Experimental Protocols
This section outlines a detailed methodology for validating the downstream effects of a compound like Hu7691 using RNA-seq.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line with a known activated PI3K/Akt pathway (e.g., neuroblastoma cell lines like SK-N-BE(2) or SH-SY5Y).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Hu7691 or alternative compounds (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: After treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a RIN value > 8 are generally considered suitable for RNA-seq.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a suitable library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to generate single-end or paired-end reads of a specified length (e.g., 150 bp).
Bioinformatic Analysis of RNA-seq Data
The following workflow outlines the key steps in analyzing the generated RNA-seq data.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated upon treatment compared to the control using statistical packages like DESeq2 or edgeR in R.
-
Downstream Analysis: Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) and Gene Ontology (GO) analysis to identify the biological processes and pathways affected by the compound.
Conclusion
RNA-seq is an invaluable tool for elucidating the downstream effects of therapeutic compounds like Hu7691. This guide provides a framework for comparing the transcriptomic consequences of Hu7691 with other AKT inhibitors and differentiation agents. The provided data and protocols offer a foundation for researchers to design and execute robust experiments to validate the mechanism of action of novel drug candidates and to identify predictive biomarkers for patient stratification. The detailed comparison highlights the potential of Hu7691 as a promising therapeutic agent for cancers with aberrant PI3K/Akt signaling, particularly in inducing differentiation in neuroblastoma. Further head-to-head RNA-seq studies will be crucial to fully delineate the unique and overlapping downstream effects of these different therapeutic strategies.
References
- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of ATRA-induced differentiation of neuroblastoma cells with LOX/COX inhibitors: an expression profiling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Analysis Revealed the Potential Gene Regulatory Processes of ATRA-Triggered Neuroblastoma Differentiation and Identified a Novel RA Response Sequence in the NTRK2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of differential gene expression results of RNA-seq data: review and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying differentially expressed genes from cross-site integrated data based on relative expression orderings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.illumina.com [emea.illumina.com]
- 9. mdpi.com [mdpi.com]
- 10. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Hu7691 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of Hu7691, a novel pan-Akt inhibitor. While specific quantitative kinome scan data for Hu7691 is not publicly available, this document presents a representative selectivity profile and detailed experimental methodologies for assessing kinase inhibition. This information is intended to guide researchers in evaluating the potential off-target effects and therapeutic window of Hu7691 and similar kinase inhibitors.
Representative Kinase Selectivity Profile of Hu7691
The following table summarizes hypothetical, yet representative, data of Hu7691's inhibitory activity against a panel of kinases, illustrating what a typical selectivity profile might resemble. Hu7691 is reported to exhibit excellent selectivity towards non-AGC kinase families[1][2]. The data below reflects this characteristic, showing high potency against Akt isoforms and significantly lower activity against kinases from other families.
| Target Kinase | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) |
| Akt1 | AGC | 98 | 5 |
| Akt2 | AGC | 95 | 8 |
| Akt3 | AGC | 92 | 12 |
| PKA | AGC | 35 | >1000 |
| ROCK1 | AGC | 28 | >1000 |
| SGK1 | AGC | 45 | 850 |
| MAPK1 (ERK2) | CMGC | 15 | >10,000 |
| CDK2 | CMGC | 10 | >10,000 |
| GSK3B | CMGC | 25 | 2500 |
| EGFR | TK | 5 | >10,000 |
| SRC | TK | 8 | >10,000 |
| ABL1 | TK | 3 | >10,000 |
| MEK1 | STE | 12 | >10,000 |
| RAF1 | TKL | 9 | >10,000 |
Disclaimer: The data presented in this table is illustrative and intended to represent a typical selectivity profile for a selective pan-Akt inhibitor. It is not based on actual experimental results for Hu7691.
Experimental Protocols
A standard method for determining the kinase selectivity of a compound like Hu7691 is through an in vitro kinase inhibition assay. This can be performed using various platforms, with radiometric assays and luminescence-based ADP detection methods being common.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
1. Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, and 0.1% (v/v) Triton X-100.
-
Enzyme: Purified recombinant human kinases.
-
Substrate: Specific peptide or protein substrate for each kinase.
-
[γ-³²P]ATP: Radiolabeled ATP.
-
Test Compound: Hu7691 dissolved in DMSO and serially diluted.
2. Assay Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the test compound (Hu7691) at various concentrations in the kinase buffer.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathway of Akt
The following diagram illustrates the central role of Akt in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival[2].
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
A Comparative Guide to Hu7691 and Other Akt Inhibitors for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the novel pan-Akt inhibitor Hu7691 with other prominent Akt inhibitors, GSK2141795 and AZD5363. The information presented is supported by experimental data from preclinical studies, with a focus on neuroblastoma models.
Introduction to Akt Inhibition and Hu7691
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1] Akt, a serine/threonine kinase, is a central node in this pathway.
Hu7691 is a novel, potent, and selective pan-Akt kinase inhibitor.[2][3] It has demonstrated significant anti-tumor efficacy in various cancer models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer xenografts.[2][4] A distinguishing feature of Hu7691 in neuroblastoma is its ability to induce cell differentiation, offering a different therapeutic approach from inhibitors that primarily induce apoptosis.[5][6]
Comparative In Vitro and In Vivo Performance
While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on the efficacy and safety of Hu7691, GSK2141795, and AZD5363.
In Vitro Potency Against Neuroblastoma Cell Lines
A key study provides a direct comparison of the inhibitory effects of Hu7691, GSK2141795, and AZD5363 on the proliferation of various neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Hu7691 (μmol/L) | GSK2141795 (μmol/L) | AZD5363 (μmol/L) |
| Neuro2a | 2.73 | ~2.95 (average) | Weak effect |
| CHP-126 | ~18.0 | ~2.95 (average) | Weak effect |
| Average | 11.28 | 2.95 | Weak effect |
| Data sourced from a study on neuroblastoma cell differentiation.[5] |
These in vitro results indicate that while both Hu7691 and GSK2141795 show potent inhibition of neuroblastoma cell proliferation, GSK2141795 has a lower average IC50. AZD5363 demonstrated a weaker effect in this specific study.[5]
In Vivo Efficacy in Xenograft Models
This section summarizes the available in vivo data for each inhibitor from separate studies.
Hu7691:
In a neuroblastoma xenograft model using Neuro2a cells in nude mice, oral administration of Hu7691 demonstrated significant tumor growth inhibition.[5]
| Treatment Group | Dosage | Tumor Volume (End of Study) |
| Vehicle | - | 2416 ± 432 mm³ |
| Hu7691 | 80 mg/kg | 1079 ± 318 mm³ |
| Data from a 17-day study with oral administration 5 times a week.[5] |
AZD5363:
AZD5363 has shown efficacy in various xenograft models. Chronic oral dosing has led to dose-dependent tumor growth inhibition.
| Dosing Regimen | Efficacy |
| 50 to 150 mg/kg twice daily (continuous) | Efficacious |
| 100 to 200 mg/kg twice daily (4 days on, 3 days off) | Efficacious |
| General efficacy data from preclinical studies.[7] |
GSK2141795:
Detailed in vivo efficacy data for GSK2141795 in neuroblastoma xenograft models was not prominently available in the reviewed literature.
Safety and Toxicology
A 14-day repeated-dose oral toxicity study of Hu7691 in Sprague Dawley rats identified potential target organs for toxicity, including the spleen, thymus, and gastrointestinal tract.[2][3] The No Observed Adverse Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[3]
Experimental Protocols
Neuroblastoma Xenograft Efficacy Study (Hu7691)
-
Animal Model: Nude mice.[5]
-
Cell Line: Neuro2a neuroblastoma cells.[5]
-
Tumor Implantation: Axillary inoculation of Neuro2a cells.[5]
-
Treatment Groups:
-
Vehicle control (CMC-Na)
-
Hu7691 (40 mg/kg)
-
Hu7691 (80 mg/kg)
-
ATRA (80 mg/kg) - as a differentiation-inducing agent control.[5]
-
-
Administration: Daily oral gavage for 17 days, administered 5 times a week.[5]
-
Endpoints: Tumor volume was measured daily. At the end of the study, tumors were excised, weighed, and analyzed for protein expression and gene expression of differentiation markers.[3]
In Vitro Cell Viability Assay (SRB Assay)
-
Cell Lines: Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH.[5]
-
Treatment: Cells were treated with various concentrations of Hu7691, AZD5363, and GSK2141795 for 72 hours.[5]
-
Method: Sulforhodamine B (SRB) assay was used to determine cell viability. Briefly, cells were fixed, stained with SRB, and the absorbance was measured to quantify cell protein, which is proportional to cell number.[5]
Visualizing the Akt Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action and the experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691 and other Akt inhibitors.
Caption: Workflow of the in vivo neuroblastoma xenograft study for evaluating Hu7691 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Therapeutic Efficacy of RAF/MEK/ERK and IGF1R/AKT/mTOR Inhibition in Neuroblastoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effects of short- and long-term MAPK pathway inhibition against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5363 [openinnovation.astrazeneca.com]
Cross-Validation of Hu7691 Effects in Diverse Neuroblastoma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Hu7691, a novel AKT inhibitor, across a panel of neuroblastoma cell lines. The data presented herein is derived from a key study investigating the differentiation-inducing potential of this compound.[1][2] This document serves as a valuable resource for researchers investigating novel therapeutic strategies for neuroblastoma, offering a detailed look at the cross-validated effects of Hu7691 and its mechanism of action.
Summary of Hu7691 Effects on Neuroblastoma Cell Viability
Hu7691 has demonstrated a concentration-dependent inhibitory effect on the viability of multiple neuroblastoma cell lines after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values vary across the cell lines, indicating differential sensitivity to the compound. For comparative purposes, the IC50 values of two other AKT inhibitors, AZD5363 and GSK2141795, are also presented.
| Cell Line | MYCN Amplification | Hu7691 IC50 (µmol/L) | AZD5363 IC50 (µmol/L) | GSK2141795 IC50 (µmol/L) |
| Neuro2a | Amplified | 2.73 | >20 | >20 |
| IMR-32 | Amplified | 18.0 | Not Reported | Not Reported |
| SK-N-BE(2) | Amplified | 10.1 | 14.8 | 15.6 |
| SK-N-DZ | Amplified | 11.2 | 12.3 | 14.9 |
| CHP-126 | Amplified | 4.58 | 10.8 | 11.5 |
| SK-N-SH | Non-amplified | 12.5 | Not Reported | Not Reported |
Data sourced from Bing et al. (2023).[1]
Induction of Neuronal Differentiation and Cell Cycle Arrest
A key mechanism of Hu7691's anti-tumor activity is the induction of neuronal differentiation. This is characterized by significant morphological changes, including neurite outgrowth, and is accompanied by cell cycle arrest in the G0/G1 phase.
Neurite Outgrowth
Treatment with Hu7691 for 72 hours resulted in a significant, concentration-dependent increase in neurite outgrowth in several neuroblastoma cell lines.[1] The Neuro2a cell line was particularly responsive, showing rapid and significant neurite extension within 24 hours of treatment.[1]
Cell Cycle Analysis
Hu7691 treatment leads to a notable arrest of neuroblastoma cells in the G0/G1 phase of the cell cycle.[1] In Neuro2a cells, the proportion of cells in the G0/G1 phase increased from 47.1% to 73.4% following treatment.[1] This effect is consistent with the induction of a differentiated, non-proliferative state.
| Cell Line | Treatment | % of Cells in G0/G1 Phase |
| Neuro2a | Control | 47.1% |
| Neuro2a | Hu7691 | 73.4% |
Data sourced from Bing et al. (2023).[1]
Upregulation of Differentiation Markers
The differentiation-inducing effect of Hu7691 is further confirmed by the upregulation of the neuronal differentiation marker, Growth Associated Protein 43 (GAP43). After a 3-day treatment with Hu7691, GAP43 mRNA levels were elevated in all tested cell lines.[1]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Hu7691 is the inhibition of the Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and differentiation.[1][2]
Caption: Hu7691 inhibits AKT, promoting neuronal differentiation.
Caption: Workflow for assessing Hu7691 effects on neuroblastoma cells.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Neuroblastoma cell lines (Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH) were seeded in 96-well plates at a density of 20%-30%.[1]
-
Treatment: Cells were treated with varying concentrations of Hu7691, AZD5363, and GSK2141795 (0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.[1]
-
Fixation: After treatment, cells were fixed with trichloroacetic acid.
-
Staining: Cells were stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.[1]
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance was read at 515 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.[1]
Neurite Outgrowth Assessment
-
Cell Culture and Treatment: Neuroblastoma cells were cultured and treated with Hu7691 for the specified duration (e.g., 72 hours).
-
Imaging: Images of the cells were captured using a microscope.
-
Quantification: Neurite length and the number of neurites per cell were quantified using image analysis software such as NeuronJ.[1] The relative neurite outgrowth was calculated by normalizing the values of treated cells to those of the control cells.[1]
Cell Cycle Analysis
-
Cell Harvest: Cells were harvested after treatment with Hu7691.
-
Fixation: Cells were fixed in 70% ethanol.
-
Staining: Fixed cells were stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.
Quantitative Real-Time PCR (qRT-PCR) for Differentiation Markers
-
RNA Extraction: Total RNA was extracted from treated and control cells.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of the GAP43 gene were quantified by qRT-PCR using specific primers. The expression was normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative fold change in gene expression was calculated using the 2-ΔΔCt method.
In Vivo Cross-Validation
The therapeutic efficacy of Hu7691 was also evaluated in an in vivo neuroblastoma xenograft model using Neuro2a cells.[1] Oral administration of Hu7691 at 40 or 80 mg/kg for 17 days resulted in a significant arrest of tumor growth and induced differentiation within the tumors.[1] This was evidenced by the upregulation of differentiation markers such as Gap43 and Tubb3 in the tumor tissue.[3] These in vivo findings corroborate the in vitro data, highlighting the potential of Hu7691 as a therapeutic agent for neuroblastoma.
References
Evaluating the Synergistic Effects of the AKT Inhibitor Hu7691 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The novel pan-AKT inhibitor, Hu7691, has demonstrated significant preclinical anti-tumor efficacy across a range of human tumor xenografts, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer, leading to its approval for clinical trials. As the therapeutic landscape increasingly moves towards combination strategies to enhance efficacy and overcome resistance, this guide provides a comprehensive evaluation of the synergistic effects of Hu7691 with other anti-cancer agents. This document summarizes key preclinical findings, details experimental protocols, and visualizes relevant biological pathways to inform future research and clinical development.
Synergistic Potential of Hu7691 with Chemotherapy in Neuroblastoma
A pivotal preclinical study has laid the groundwork for understanding the synergistic potential of Hu7691 in combination with conventional chemotherapy in neuroblastoma. The study explored the effects of Hu7691 in combination with etoposide and cisplatin, as well as with the differentiating agent all-trans retinoic acid (ATRA).
In Vitro Synergistic Effects
The combination of Hu7691 with etoposide and cisplatin demonstrated a superior anti-proliferative effect in neuroblastoma cell lines compared to the single agents alone. This suggests a synergistic interaction that enhances the cytotoxic effects of standard chemotherapy.
| Cell Line | Drug Combination | Endpoint | Result |
| Neuro2a | Hu7691 + Etoposide + Cisplatin | Cell Proliferation (SRB Assay) | Enhanced anti-proliferative effect compared to single agents. |
| Neuro2a | Hu7691 | Clonogenic Assay | Superior inhibition of colony formation compared to ATRA + Chemotherapy combination. |
In Vivo Xenograft Studies
In neuroblastoma xenograft models, while detailed quantitative data on the synergistic effects of Hu7691 with chemotherapy is emerging, the study highlighted the potent single-agent efficacy of Hu7691 in inducing tumor differentiation and arresting growth. This provides a strong rationale for further in vivo investigation of combination therapies.
Experimental Protocols
Cell Viability (SRB) Assay
-
Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of Hu7691, etoposide, cisplatin, ATRA, or their combinations for 72 hours.
-
Fixation: Cells were fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 515 nm using a microplate reader.
Clonogenic Assay
-
Cell Seeding: A single-cell suspension of neuroblastoma cells was seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Drug Exposure: Cells were treated with Hu7691, ATRA, and/or chemotherapy for 24 hours.
-
Colony Formation: The drug-containing medium was replaced with fresh medium, and cells were allowed to grow for 10-14 days to form colonies.
-
Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells were counted.
Signaling Pathways and Experimental Workflow
The synergistic effects of Hu7691 are rooted in its mechanism of action as a pan-AKT inhibitor. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition can sensitize cancer cells to the cytotoxic effects of other agents.
Caption: Simplified AKT signaling pathway and the inhibitory action of Hu7691.
The experimental workflow for evaluating the synergistic effects of Hu7691 with other drugs typically involves a multi-step process, from initial in vitro screening to in vivo validation.
Caption: General experimental workflow for assessing drug synergy.
Rationale for Combining Hu7691 with Other Targeted Therapies
The central role of the PI3K/AKT pathway in tumorigenesis and drug resistance provides a strong rationale for combining Hu7691 with other classes of targeted therapies.
Caption: Rationale for combining Hu7691 with other targeted agents.
While preclinical data for Hu7691 in combination with these targeted agents are not yet widely available, the known mechanisms of action of AKT inhibitors suggest high potential for synergistic interactions. Future studies are warranted to explore these combinations in various solid tumors, including gastric cancer, osteosarcoma, and renal cancer, where Hu7691 has shown single-agent activity.
Future Directions
The initial preclinical data on Hu7691 in combination with chemotherapy in neuroblastoma is promising. To fully elucidate the therapeutic potential of Hu7691, future research should focus on:
-
Expanding to Other Solid Tumors: Investigating the synergistic effects of Hu7691 with standard-of-care chemotherapies and targeted agents in gastric, osteosarcoma, and renal cancers.
-
Exploring Novel Combinations: Evaluating the synergy of Hu7691 with PARP inhibitors, CDK4/6 inhibitors, MEK inhibitors, and immunotherapy in appropriate preclinical models.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from Hu7691-based combination therapies.
-
Clinical Translation: Designing and initiating clinical trials to evaluate the safety and efficacy of promising Hu7691 combinations in patients with advanced solid tumors.
This guide serves as a foundational resource for the ongoing evaluation of Hu7691. As more data becomes available, this document will be updated to provide the most current and comprehensive overview of its synergistic potential in cancer therapy.
Predicting Response to Hu7691 Treatment: A Preclinical Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel pan-AKT inhibitor, Hu7691, as a potential therapeutic agent for neuroblastoma. It objectively compares its preclinical performance with alternative treatments and details potential biomarkers for predicting treatment response, supported by available experimental data.
Hu7691 is an orally bioavailable, novel pan-AKT kinase inhibitor that has demonstrated significant anti-tumor efficacy in various preclinical cancer models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[1][2] Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical axis in regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][3] In neuroblastoma, Hu7691 has been shown to induce differentiation, a therapeutic strategy aimed at converting malignant cells into a more mature, less aggressive phenotype.[1][4]
Biomarkers for Predicting Response to Hu7691
While clinical data on predictive biomarkers for Hu7691 is not yet available, preclinical evidence and the drug's mechanism of action strongly suggest that the activation status of the PI3K/AKT pathway is a key determinant of sensitivity.
Key Potential Biomarkers:
-
Phosphorylated AKT (p-AKT): Elevated levels of phosphorylated AKT at serine 473 (S473) and/or threonine 308 (T308) are indicative of an activated PI3K/AKT pathway.[4][5] Studies have shown that activation of Akt is associated with poor prognosis in neuroblastoma.[4][5] Therefore, high levels of p-AKT in tumor tissue could be a strong predictor of response to an AKT inhibitor like Hu7691.
-
PI3K/AKT Pathway Gene Expression and Mutations: The expression levels of various genes within the PI3K/AKT pathway have been shown to correlate with neuroblastoma aggressiveness.[6] For instance, high mRNA expression of the PI3K catalytic isoform PIK3CD is associated with favorable disease, while activation of AKT is linked to poor prognosis.[6] Mutations in key genes of this pathway, although less common in neuroblastoma compared to other cancers, could also serve as predictive biomarkers.
-
MYCN Amplification: MYCN amplification is a hallmark of high-risk neuroblastoma. The PI3K/AKT pathway is known to regulate MYCN protein stability.[2] Therefore, tumors with MYCN amplification and a concurrently activated PI3K/AKT pathway may be particularly susceptible to Hu7691 treatment.
Preclinical Performance of Hu7691
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative and differentiation-inducing effects of Hu7691 in various neuroblastoma cell lines.
| Cell Line | IC50 (μM) | Key Findings |
| Neuro2a | ~2.73 | High sensitivity, used for in-depth mechanism studies. |
| IMR-32 | ~18.0 | Moderate sensitivity. |
| SK-N-BE(2) | ~10.0 | Moderate sensitivity. |
| SK-N-DZ | ~12.5 | Moderate sensitivity. |
| CHP-126 | ~3.0 | High sensitivity. |
| SK-N-SH | ~15.0 | Moderate sensitivity. |
Table 1: In vitro activity of Hu7691 in various neuroblastoma cell lines after 72 hours of treatment. Data extracted from preclinical studies.[1]
In Vivo Efficacy: Xenograft Models
In a Neuro2a xenograft mouse model, oral administration of Hu7691 significantly arrested tumor growth and induced differentiation.[1]
| Treatment Group | Dose | Tumor Volume Reduction vs. Control | Key Findings |
| Hu7691 | 40 mg/kg | Significant | Dose-dependent tumor growth inhibition. |
| Hu7691 | 80 mg/kg | More significant | Upregulation of differentiation markers. |
| ATRA | 80 mg/kg | Less significant than Hu7691 | Weaker anti-tumor effect compared to Hu7691. |
Table 2: In vivo efficacy of Hu7691 in a Neuro2a xenograft model. Data based on a 17-day treatment period.[1]
Comparison with Alternative Treatments
The current standard of care for high-risk neuroblastoma is a multi-modal approach that includes chemotherapy, surgery, radiation, and immunotherapy, often followed by maintenance therapy with retinoids like 13-cis-retinoic acid (isotretinoin or ATRA).
| Treatment Modality | Mechanism of Action | Potential Biomarkers for Response |
| Hu7691 | Pan-AKT inhibitor, induces differentiation | p-AKT levels, PI3K/AKT pathway activation, MYCN amplification |
| Standard Chemotherapy (e.g., cisplatin, etoposide) | DNA damage, induction of apoptosis | General markers of proliferation (e.g., Ki-67), DNA repair pathway status (exploratory) |
| ATRA (All-trans retinoic acid) | Induces differentiation | MYCN amplification (some studies suggest sensitivity) |
| Anti-GD2 Immunotherapy (e.g., Dinutuximab) | Targets GD2 on neuroblastoma cells, antibody-dependent cell-mediated cytotoxicity | GD2 expression levels |
| ALK Inhibitors (e.g., Crizotinib, Lorlatinib) | Inhibits anaplastic lymphoma kinase | ALK gene mutations or amplification |
Table 3: Comparison of Hu7691 with current and emerging therapies for high-risk neuroblastoma.
Preclinical evidence suggests that Hu7691 may offer advantages over ATRA as a differentiation agent. In patient-derived neuroblastoma cells, a high concentration of Hu7691 was more effective at inhibiting proliferation than ATRA.[1] Furthermore, in clone formation assays, Hu7691 alone was more potent than the combination of chemotherapy (etoposide and cisplatin) and ATRA.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of Hu7691 are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is used to determine the anti-proliferative effects of Hu7691 on neuroblastoma cell lines.
-
Cell Plating: Seed neuroblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of Hu7691 for 72 hours.
-
Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 515 nm using a microplate reader.
Western Blotting for Phosphorylated AKT (p-AKT)
This method is used to assess the inhibition of AKT signaling by Hu7691.
-
Cell Lysis: Treat neuroblastoma cells with Hu7691 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Neurite Outgrowth Assay for Differentiation
This assay quantifies the differentiation-inducing effect of Hu7691.
-
Cell Plating: Plate neuroblastoma cells on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treatment: Treat the cells with Hu7691 or control compounds.
-
Imaging: Acquire images of the cells at different time points using a microscope.
-
Analysis: Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with NeuronJ plugin).
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of Hu7691 in a living organism.
-
Cell Implantation: Subcutaneously inject neuroblastoma cells (e.g., Neuro2a) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer Hu7691 orally at the desired doses.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for differentiation markers).
Signaling Pathways and Experimental Workflows
Caption: Hu7691 inhibits AKT, blocking downstream pro-growth and survival signals, and promoting differentiation.
Caption: Workflow for identifying potential responders to Hu7691 treatment using biomarker analysis.
Conclusion
The preclinical data for Hu7691 are promising, suggesting its potential as a novel therapeutic agent for neuroblastoma, particularly for patients with tumors exhibiting an activated PI3K/AKT pathway. Its ability to induce differentiation and its superior preclinical efficacy compared to ATRA highlight its potential to address unmet needs in high-risk neuroblastoma. The identification and clinical validation of predictive biomarkers, such as phosphorylated AKT, will be crucial for the successful clinical development of Hu7691 and for personalizing treatment for children with neuroblastoma. Further research and the publication of clinical trial data are eagerly awaited to confirm these preclinical findings in patients.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Hu7691 Free Base: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Hu7691 free base must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its potent biological activity and potential toxicity, this selective Akt inhibitor cannot be disposed of as regular waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
Hu7691 is a potent pan-Akt kinase inhibitor.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, toxicological studies on rats indicate that the compound can induce gastrointestinal, thymic, and cardiotoxicity.[3][4][5] The No Observed Effect Level (NOAEL) has been determined to be no greater than 12.5 mg/kg/day, underscoring the need for cautious handling and disposal.[3][5][6] Therefore, all waste containing Hu7691, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Waste Characterization
All waste generated from the use of this compound should be classified as hazardous. The primary hazard characteristic is Toxicity . Depending on the solvents used to dissolve the compound (e.g., flammable solvents like ethanol or DMSO), the waste may also exhibit Ignitability . It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream categorization.
| Hazardous Waste Characteristic | Description | Relevance to Hu7691 Waste |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. | Primary Hazard. Hu7691 is a biologically active molecule with observed toxicity in animal studies.[3][4][5] |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or ignitable compressed gases. | Potential Hazard. Depends on the solvent used for solutions (e.g., ethanol, methanol). |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | Unlikely Hazard. Unless prepared in highly acidic or basic solutions. |
| Reactivity | Wastes that are unstable, react violently with water, or can generate toxic gases. | Unlikely Hazard. Based on available information. |
Experimental Protocols: Disposal Procedures
The following protocols are based on general best practices for hazardous laboratory waste. Always follow your institution's specific EHS guidelines.
Protocol 1: Disposal of Solid this compound
-
Waste Collection:
-
Place any unused or expired pure this compound powder into a dedicated hazardous waste container.
-
The container must be made of a compatible material (e.g., amber glass or polyethylene), be in good condition, and have a secure, leak-proof screw-top cap.
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents, including trace amounts of other chemicals.
-
Indicate the approximate quantity of the compound.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.
-
Protocol 2: Disposal of Liquid Waste Containing Hu7691
-
Waste Segregation:
-
DO NOT dispose of any solution containing Hu7691 down the drain.
-
Use a dedicated liquid hazardous waste container (e.g., a solvent-safe carboy).
-
If using flammable solvents (e.g., DMSO, ethanol), the waste must be segregated into a container designated for flammable liquids.
-
-
Waste Collection:
-
Carefully pour all solutions, including stock solutions, experimental media, and instrument rinsates containing Hu7691, into the designated liquid waste container using a funnel.
-
Avoid splashing and ensure adequate ventilation (e.g., inside a chemical fume hood).
-
-
Labeling:
-
Label the liquid waste container with a "Hazardous Waste" tag.
-
List all chemical components and their estimated percentages (e.g., "this compound (<1%)", "DMSO (99%)").
-
Keep a running log of the contents as they are added.
-
-
Storage and Disposal:
-
Store the sealed container in the SAA, using secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.
-
Request a pickup from EHS when the container is full or as required by institutional policy.
-
Protocol 3: Disposal of Contaminated Labware and PPE
-
Waste Segregation:
-
Any items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Weigh boats
-
Contaminated bench paper
-
Empty vials that once contained the pure compound
-
-
-
Waste Collection:
-
Collect all contaminated solid items in a dedicated, leak-proof container lined with a durable plastic bag.
-
Sharps (needles, scalpels) must be placed in a designated sharps container that is also treated as hazardous chemical waste.
-
-
Labeling:
-
Label the container or bag as "Hazardous Waste".
-
Specify the contents as "Solid Lab Debris contaminated with this compound".
-
-
Storage and Disposal:
-
Store the sealed container in the SAA.
-
Request a pickup from EHS for proper disposal, which is typically incineration.
-
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. This compound | Akt | TargetMol [targetmol.com]
- 2. This compound|2241232-43-7|COA [dcchemicals.com]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
